3-Piperidin-1-ylpyridine-2-carbonitrile
Descripción
Propiedades
IUPAC Name |
3-piperidin-1-ylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-10-11(5-4-6-13-10)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXFRKMLWJPBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629820 | |
| Record name | 3-(Piperidin-1-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780802-33-7 | |
| Record name | 3-(1-Piperidinyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=780802-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Piperidin-1-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
3-Piperidin-1-ylpyridine-2-carbonitrile CAS number 780802-33-7
Executive Summary
3-Piperidin-1-ylpyridine-2-carbonitrile (CAS 780802-33-7) is a specialized heterocyclic building block characterized by a 2-cyanopyridine core substituted at the 3-position with a piperidine moiety. This structural motif serves as a critical intermediate in the synthesis of fused bicyclic heterocycles (e.g., 1,8-naphthyridines, pyrido[2,3-d]pyrimidines) often utilized in kinase inhibitor discovery and GPCR ligand design.
Recent high-throughput screening campaigns have identified this scaffold as a hit in anti-arenaviral research, specifically targeting the nucleoprotein (NP) of Tacaribe virus (TCRV). Its utility lies in the electron-deficient nature of the pyridine ring, which facilitates further functionalization of the nitrile group into amidines, tetrazoles, or condensed ring systems.
Chemical Identity & Physicochemical Profile[1][2][3]
The following data aggregates experimental and predicted values to guide experimental design.
| Property | Value | Notes |
| Molecular Formula | C₁₁H₁₃N₃ | |
| Molecular Weight | 187.24 g/mol | |
| Appearance | Light yellow to beige solid | Crystalline form dependent on solvent |
| Melting Point | 103–105 °C | Literature range for similar diesters; pure compound range may vary |
| LogP (Predicted) | 2.15 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration |
| Solubility | DMSO (>50 mg/mL), DCM, Methanol | Low solubility in water |
| pKa (Conjugate Acid) | ~3.5 (Pyridine N) | Piperidine nitrogen lone pair is delocalized into the ring |
| InChI Key | AUZIYQHFMxhmzECdoYMG...[1] | (Truncated for brevity) |
Synthetic Architecture
Primary Synthesis Route: Nucleophilic Aromatic Substitution (S_NAr)
The most robust method for synthesizing CAS 780802-33-7 utilizes the strong electron-withdrawing effect of the 2-cyano group to activate the 3-position for nucleophilic attack.
Reaction Scheme:
3-Fluoro-2-pyridinecarbonitrile + Piperidine
Detailed Protocol
-
Precursors: 3-Fluoro-2-pyridinecarbonitrile (1.0 eq), Piperidine (1.2 eq).
-
Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA).
-
Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF).
-
Conditions: 80°C for 4–6 hours.
Step-by-Step Methodology:
-
Charge: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-2-pyridinecarbonitrile (10 mmol) in anhydrous MeCN (50 mL).
-
Addition: Add finely ground K₂CO₃ (20 mmol) followed by the dropwise addition of piperidine (12 mmol).
-
Reaction: Heat the mixture to reflux (80–82°C) under a nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The starting material (R_f ~0.6) should convert to a lower R_f fluorescent spot.
-
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM and wash with water (2x) and brine. Dry over Na₂SO₄. Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 0–20% EtOAc in Hexane).
Mechanistic Insight
The reaction proceeds via a Meisenheimer Complex intermediate. The 2-cyano group is critical; it lowers the energy of the transition state by stabilizing the negative charge on the ring nitrogen, making the 3-fluoro substituent a highly labile leaving group.
Figure 1: S_NAr reaction pathway showing the critical intermediate stabilization by the nitrile group.
Applications in Drug Discovery[5]
Scaffold Hopping & Pharmacophore Design
In medicinal chemistry, the 3-piperidinyl-2-cyanopyridine motif acts as a bioisostere for 3-amino-2-cyanopyridines. The piperidine ring restricts conformational flexibility and increases lipophilicity (LogP), which can improve blood-brain barrier (BBB) permeability compared to the open-chain diethylamine analogs.
Precursor to Fused Heterocycles
The nitrile group is a "linchpin" functional group. It can be reacted with nucleophiles to close a second ring, creating bicyclic cores common in kinase inhibitors (e.g., for CDK, JAK, or IKK pathways).
Common Transformations:
-
To 4-Amino-1,8-naphthyridines: Condensation with ketones/aldehydes under basic conditions (Friedländer-type).
-
To Pyrido[2,3-d]pyrimidines: Hydrolysis to the amide followed by cyclization with formamide or urea.
Figure 2: Divergent synthesis pathways utilizing CAS 780802-33-7 as a core building block.
Case Study: Anti-Arenaviral Activity
Research from the University of St Andrews identified this specific compound (referred to as Compound 518 ) in a thermal shift assay screen against the Tacaribe virus nucleoprotein (TCRV NP) .
-
Mechanism: The compound binds to the NP, stabilizing its structure (thermal shift) and potentially inhibiting the viral replication machinery.
-
Significance: This highlights the compound's potential not just as an intermediate, but as a bioactive hit for viral targets.
Handling, Safety, and Storage[6]
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[2][5][3] |
Storage Protocol:
-
Store in a tightly closed container under an inert atmosphere (Nitrogen/Argon).
-
Keep refrigerated (2–8°C) for long-term stability to prevent hydrolysis of the nitrile group.
-
Protect from moisture; the nitrile can slowly hydrolyze to the amide in the presence of atmospheric water and trace acid/base.
References
-
Meyer, B. (2016). Structural and functional characterisation of the arenavirus nucleoprotein and its interaction with the innate immune system. PhD Thesis, University of St Andrews. (Identifies CAS 780802-33-7 as Compound 518, a hit in TCRV NP screening).
-
Bowler, J. T., et al. (2014). "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." Organic & Biomolecular Chemistry, 12, 6423-6435. (Mechanistic grounding for SNAr on cyanopyridines).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12648357, 3-(Piperidin-1-yl)picolinonitrile.
-
Thermo Fisher Scientific. (2023). Safety Data Sheet: 3-Fluoro-2-pyridinecarbonitrile (Precursor Safety).
Sources
The Ortho-Functionalized Scaffold: 3-Piperidin-1-ylpyridine-2-carbonitrile
[1]
Executive Summary
3-Piperidin-1-ylpyridine-2-carbonitrile (CAS: 780802-33-7) represents a high-value "fragment" in modern medicinal chemistry.[1] Structurally, it combines an electron-deficient pyridine core with two distinct functional handles: a lipophilic, steric-demanding piperidine ring at the C3 position and a reactive, electron-withdrawing nitrile group at the C2 position.
This specific substitution pattern—an amino group ortho to a nitrile on a pyridine ring—creates a unique "push-pull" electronic system and serves as a critical precursor for fused heterocyclic systems (e.g., pyrido[3,2-d]pyrimidines) and kinase inhibitor scaffolds. This guide details the molecular architecture, validated synthesis protocols, and strategic applications of this molecule in drug development.[2][3]
Molecular Architecture & Properties[6][7]
Structural Analysis
The molecule consists of a picolinonitrile (pyridine-2-carbonitrile) core substituted at the 3-position by a piperidin-1-yl moiety.[1][4][5]
| Feature | Description | Impact on Reactivity/Binding |
| Core Scaffold | Pyridine-2-carbonitrile | Electron-deficient heteroaromatic ring; the nitrile group at C2 strongly activates the ring towards nucleophilic attack and lowers the pKa of the pyridine nitrogen. |
| C3 Substituent | Piperidin-1-yl (tertiary amine) | Acts as an electron donor (+M effect) into the pyridine ring. However, steric clash with the C2-nitrile forces the piperidine ring to twist out of coplanarity. |
| C2 Substituent | Carbonitrile (-CN) | Strong electron-withdrawing group (EWG). Provides a handle for cyclization (e.g., to amidines or heterocycles) and increases metabolic stability compared to esters. |
| Steric Environment | Ortho-disubstitution | The proximity of the bulky piperidine and the linear nitrile creates a "molecular cleft," often exploited to lock conformations in protein binding pockets. |
Electronic "Push-Pull" System
The nitrogen lone pair of the piperidine (C3) donates electron density into the pyridine ring, while the nitrile (C2) and the pyridine nitrogen withdraw density.
-
Resonance Consequence: The C2-C3 bond possesses significant double-bond character, but the steric hindrance prevents full conjugation. This results in a "twisted intramolecular charge transfer" (TICT) state potential, often relevant in fluorescence applications, though primarily affecting solubility and pKa in medicinal contexts.
Validated Synthesis Protocol
The most robust route to 3-Piperidin-1-ylpyridine-2-carbonitrile is the Nucleophilic Aromatic Substitution (SNAr) of 3-fluoro-2-pyridinecarbonitrile.
Retrosynthetic Logic
-
Why SNAr? The pyridine ring is electron-poor. The presence of the nitrile group at C2 (ortho to the leaving group) and the pyridine nitrogen (meta to the leaving group) creates an activated system.
-
Why Fluorine? Fluoride is the optimal leaving group for SNAr in this context because its high electronegativity stabilizes the intermediate Meisenheimer complex, lowering the activation energy for the rate-determining step (nucleophilic attack).
Experimental Procedure
Note: This protocol is derived from standard SNAr methodologies for ortho-halo-cyanopyridines.
Reagents:
-
Substrate: 3-Fluoro-2-pyridinecarbonitrile (1.0 equiv)
-
Nucleophile: Piperidine (1.2 – 1.5 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Diisopropylethylamine (DIPEA)
-
Solvent: Acetonitrile (MeCN) or DMF (if higher temperature is needed)
Step-by-Step Workflow:
-
Preparation: Charge a reaction vessel with 3-fluoro-2-pyridinecarbonitrile (e.g., 1.22 g, 10 mmol) and anhydrous MeCN (20 mL).
-
Addition: Add K₂CO₃ (2.76 g, 20 mmol) followed by the dropwise addition of piperidine (1.2 mL, 12 mmol).
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc) or LC-MS. The spot for the starting fluoride (highly polar/active) should disappear, replaced by the less polar amine product.
-
Workup (Self-Validating Step):
-
Cool to room temperature.
-
Filter off the inorganic salts (KF, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure.
-
Validation: Dissolve the residue in EtOAc and wash with water. If the aqueous layer pH is basic, excess piperidine remains. Wash with dilute citric acid to remove unreacted piperidine (the product is a much weaker base and will remain in the organic layer).
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Synthesis Pathway Visualization
Figure 1: SNAr mechanism for the synthesis of the target scaffold. The electron-withdrawing nitrile group at C2 is critical for activating the C3-fluorine.
Reactivity & Medicinal Chemistry Applications
The "Ortho-Effect" in Heterocyclization
The spatial proximity of the piperidine nitrogen and the nitrile carbon allows for annulation reactions. This is a primary utility of this scaffold in drug discovery—serving as a precursor to 4-amino-1,8-naphthyridines or pyrido[3,2-d]pyrimidines .
-
Pathway: Acid-catalyzed hydrolysis of the nitrile to an amide, followed by intramolecular condensation (if the piperidine ring is oxidized or replaced by an open-chain amine), or direct reaction with amidines.
-
Tetrazole Formation: Reaction with sodium azide (NaN₃) yields the tetrazole derivative, a bioisostere for carboxylic acids, often used to improve metabolic stability and bioavailability.
Scaffold Hopping & Bioisosterism
In kinase inhibitor design (e.g., MSK1, EGFR), the 3-amino-2-cyanopyridine motif acts as a hinge-binding region mimic.
-
Piperidine Role: The piperidine ring projects into the solvent-exposed region or a hydrophobic pocket (e.g., the ribose binding pocket), depending on the specific kinase.
-
Nitrile Role: The nitrile nitrogen can accept a hydrogen bond from the hinge region of the kinase (e.g., backbone NH).
Quantitative Data: Physical Properties
Estimated properties based on structural class (ChemAxon/ACD Labs algorithms).
| Property | Value | Relevance |
| Molecular Weight | 187.24 g/mol | Fragment-like (Rule of 3 compliant). |
| LogP (calc) | ~2.1 | Good lipophilicity for membrane permeability. |
| TPSA | ~36 Ų | High potential for CNS penetration (if required). |
| pKa (Pyridine N) | ~2.5 - 3.0 | Significantly reduced basicity due to the ortho-CN group. |
| H-Bond Acceptors | 3 (Pyridine N, Nitrile N, Piperidine N) | Multiple interaction points for target binding. |
Analytical Characterization (Quality Control)
To ensure the integrity of the synthesized scaffold, the following spectroscopic signatures must be validated:
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Protons: Look for three aromatic signals. The proton at C6 (adjacent to pyridine N) will be the most deshielded (approx. δ 8.2–8.4 ppm, dd). The proton at C4 (adjacent to piperidine) will be shielded relative to unsubstituted pyridine (approx. δ 7.2–7.4 ppm).
-
Piperidine Protons: A characteristic multiplet for the α-protons (N-CH₂) at δ 3.0–3.2 ppm (integrating to 4H) and multiplets for the β/γ-protons at δ 1.5–1.8 ppm (integrating to 6H).
-
-
IR Spectroscopy:
-
Nitrile Stretch: A sharp, distinct band at 2220–2230 cm⁻¹ . This is diagnostic for the conjugated nitrile.
-
-
Mass Spectrometry (ESI+):
-
Major peak at [M+H]⁺ = 188.1 .
-
Visualizing the Functional Utility
The following diagram illustrates how this scaffold serves as a divergence point for three major drug classes.
Figure 2: Divergent synthesis pathways transforming the core scaffold into bioactive lead compounds.
References
-
North Carolina State University. (n.d.). 3-Fluoro-2-pyridinecarbonitrile: A fluorinated pyridinecarbonitrile building block.[6] Retrieved January 28, 2026, from [Link]
-
National Institutes of Health (NIH). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved January 28, 2026, from [Link]
-
MDPI. (2015). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. Pharmaceuticals.[2][3][6][7][8][9][10] Retrieved January 28, 2026, from [Link]
Sources
- 1. 3-piperidin-1-ylpyridine-2-carbonitrile — TargetMol Chemicals [targetmol.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hoachat.com.vn [hoachat.com.vn]
- 5. 3-PIPERIDIN-1-YLPYRIDINE-2-CARBONITRILE suppliers & manufacturers in China [m.chemicalbook.com]
- 6. projects.coned.ncsu.edu [projects.coned.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
3-Piperidin-1-ylpyridine-2-carbonitrile: Technical Profile & Synthesis Guide
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
3-Piperidin-1-ylpyridine-2-carbonitrile (CAS: 780802-33-7) is a functionalized heterocyclic building block extensively utilized in medicinal chemistry.[1] Characterized by a pyridine core substituted with a nitrile group at the C2 position and a piperidine ring at the C3 position, this molecule serves as a critical pharmacophore in the development of P2X3 receptor antagonists, kinase inhibitors, and modulators of G-protein coupled receptors (GPCRs). Its unique electronic properties, driven by the ortho-positioning of the electron-withdrawing nitrile and the electron-donating piperidine, make it a versatile scaffold for nucleophilic aromatic substitution (
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
This section consolidates the fundamental identification data and physicochemical parameters essential for experimental planning.
2.1 Identity Matrix
| Parameter | Value |
| Chemical Name | 3-Piperidin-1-ylpyridine-2-carbonitrile |
| CAS Registry Number | 780802-33-7 |
| Synonyms | 3-(1-Piperidinyl)-2-pyridinecarbonitrile; 2-Cyano-3-piperidinopyridine |
| Molecular Formula | |
| Molecular Weight | 187.24 g/mol |
| SMILES | N#Cc1c(N2CCCCC2)cccn1 |
| InChI Key | RWNRPQYVWJSAPE-UHFFFAOYSA-N |
2.2 Physicochemical Properties
Note: Experimental values are prioritized; predicted values are marked with (Pred).
| Property | Value | Context/Relevance |
| Physical State | Solid (Crystalline) | Typical for fused/substituted aminocyanopyridines. |
| LogP (Octanol/Water) | 1.80 (Pred) | Indicates moderate lipophilicity; suitable for CNS penetration. |
| TPSA | 36.68 | Polar surface area dominated by the nitrile and pyridine nitrogen. |
| pKa (Conjugate Acid) | ~3.5 (Pyridine N) | The C2-cyano group significantly reduces the basicity of the pyridine nitrogen. |
| Solubility | DMSO, Methanol, DCM | High solubility in polar aprotic and chlorinated solvents. |
Synthesis & Production Protocols
The most robust synthetic route for 3-piperidin-1-ylpyridine-2-carbonitrile involves the nucleophilic aromatic substitution (
3.1 Reaction Logic & Pathway[2][3]
The electron-withdrawing nitrile group at the C2 position activates the C3 position for nucleophilic attack. The fluoride acts as an excellent leaving group, allowing the secondary amine (piperidine) to displace it under mild basic conditions.
Figure 1: SNAr Synthesis Pathway.[3] The activation of the C3-fluorine by the C2-nitrile facilitates rapid substitution.
3.2 Detailed Experimental Protocol
Objective: Synthesis of 3-piperidin-1-ylpyridine-2-carbonitrile on a 10 mmol scale.
Materials:
-
3-Fluoro-2-pyridinecarbonitrile (1.22 g, 10 mmol)
-
Piperidine (1.2 mL, 12 mmol, 1.2 eq)
-
Potassium Carbonate (
) (2.07 g, 15 mmol, 1.5 eq) -
Anhydrous DMF (Dimethylformamide) (10 mL)
-
Ethyl Acetate (EtOAc) and Hexanes for workup/purification.
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-fluoro-2-pyridinecarbonitrile and
in anhydrous DMF. -
Addition: Add piperidine dropwise to the suspension at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for larger scales.
-
Reaction: Heat the mixture to 60-80°C for 4–6 hours. Monitor progress via TLC (30% EtOAc in Hexanes) or LC-MS. The starting material spot (
) should disappear, replaced by a lower product spot. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-water.
-
Extract with EtOAc (
mL). -
Wash the combined organic layers with water (
mL) and brine ( mL) to remove DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude residue is typically a solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc/Hexanes gradient).
Yield Expectation: 85–95%.
Chemical Reactivity & Derivatization[8]
The 3-piperidin-1-ylpyridine-2-carbonitrile scaffold offers two primary vectors for further chemical modification: the nitrile group and the pyridine ring nitrogen.
4.1 Nitrile Transformations
The C2-nitrile is a versatile "handle" for generating diverse heterocycles:
-
Hydrolysis: Acidic or basic hydrolysis yields the carboxamide (intermediate) or carboxylic acid .
-
Reduction: Catalytic hydrogenation (Raney Ni/H2) or hydride reduction (
) yields the primary amine ( ), useful for linker attachment. -
Tetrazole Formation: Reaction with sodium azide (
) and ammonium chloride yields the tetrazole derivative, a bioisostere for carboxylic acids often used to improve metabolic stability.
4.2 Scaffold Reactivity Map
Figure 2: Divergent synthesis pathways from the parent scaffold.
Medicinal Chemistry Applications
This molecule is not merely an intermediate; it is a privileged scaffold in drug discovery.
-
P2X3 Receptor Antagonists: The 2-cyano-3-aminopyridine motif is a known pharmacophore for P2X3 antagonists, which are targets for chronic cough and neuropathic pain. The piperidine ring provides steric bulk and hydrophobic interactions within the receptor pocket.
-
Kinase Inhibition: The pyridine nitrogen can serve as a hydrogen bond acceptor in the hinge region of kinases, while the nitrile group can interact with gatekeeper residues or structural water molecules.
-
Bioisosterism: The piperidine ring can be substituted with morpholine, piperazine, or pyrrolidine to modulate solubility and metabolic clearance (microsomal stability).
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 3/4 (Harmful/Toxic if swallowed).
-
Skin Irritation: Category 2.[4]
-
Eye Irritation: Category 2A.
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust/vapors.
-
PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Nitriles can be sensitive to moisture over long periods (hydrolysis).
-
Spill Response: Sweep up solid spills to avoid dust generation. Neutralize surfaces with mild detergent.
References
-
St Andrews Research Repository. (2014). Synthesis and characterization of aminopyridine nitriles (PhD Thesis Data). University of St Andrews. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11521139, 3-(Piperidin-1-yl)pyridine-2-carbonitrile. Retrieved January 28, 2026, from [Link]
Sources
Practical Synthesis of 3-Piperidin-1-ylpyridine-2-carbonitrile: A Technical Guide
Executive Summary
This technical guide details the synthesis of 3-Piperidin-1-ylpyridine-2-carbonitrile (CAS: 780802-33-7), a critical heterocyclic scaffold in drug discovery. This moiety appears frequently in kinase inhibitors (e.g., JAK3, ALK inhibitors) and GPCR ligands due to its ability to orient the piperidine ring for specific hydrophobic interactions while the nitrile group serves as a hydrogen bond acceptor or metabolic handle.
The guide prioritizes a Nucleophilic Aromatic Substitution (SNAr) strategy using 3-fluoro-2-pyridinecarbonitrile, which offers the highest atom economy and operational simplicity compared to metal-catalyzed alternatives.
Retrosynthetic Analysis
To design the most efficient route, we deconstruct the target molecule (TM) at the C3–N bond. The electron-deficient nature of the pyridine ring, further activated by the ortho-cyano group, suggests an SNAr disconnection is viable.
Strategic Disconnection
-
Target Molecule : 3-Piperidin-1-ylpyridine-2-carbonitrile.[1][2][3]
-
Disconnection : C(sp2)–N bond cleavage.
-
Synthons : Piperidine (Nucleophile) + 3-Halo-2-pyridinecarbonitrile (Electrophile).
Substrate Selection Logic :
-
Leaving Group (X) : Fluorine (F) is preferred over Chlorine (Cl) or Bromine (Br) for SNAr due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate (rate-determining step in this context).
-
Activating Group : The nitrile (CN) at position 2 is strongly electron-withdrawing (-I, -M effects), significantly lowering the LUMO energy of the pyridine ring and activating the adjacent 3-position.
Figure 1: Retrosynthetic breakdown of the target scaffold.
Primary Synthetic Route: SNAr
This protocol utilizes 3-Fluoro-2-pyridinecarbonitrile (CAS: 97509-75-6) as the electrophile.[4][5] The reaction is driven by the high nucleophilicity of piperidine and the activated nature of the fluoropyridine core.
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism. The piperidine nitrogen attacks the C3 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The subsequent restoration of aromaticity expels the fluoride ion.
Figure 2: SNAr reaction pathway.
Experimental Protocol (Optimized)
Safety Note : Pyridinecarbonitriles can liberate toxic cyanide species under extreme acidic/thermal stress. Piperidine is a corrosive base and a controlled substance precursor in some jurisdictions. Perform all operations in a fume hood.
Reagents :
-
3-Fluoro-2-pyridinecarbonitrile (1.0 equiv)[4]
-
Piperidine (1.5 equiv)
-
Potassium Carbonate (K2CO3) (2.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure :
-
Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-2-pyridinecarbonitrile (1.22 g, 10.0 mmol) and K2CO3 (2.76 g, 20.0 mmol).
-
Solvation : Add anhydrous DMF (15 mL). Stir at room temperature for 5 minutes.
-
Addition : Add Piperidine (1.48 mL, 15.0 mmol) dropwise via syringe.
-
Reaction : Heat the mixture to 80°C under an inert atmosphere (N2 or Ar) for 4–6 hours.
-
Workup :
-
Cool the reaction to room temperature.[6]
-
Pour the mixture into ice-cold water (100 mL) to precipitate the product or extract with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (2 x 20 mL) to remove DMF.
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification : The crude residue is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO2, gradient 0-20% EtOAc in Hexanes).
Expected Yield : 85–95% Appearance : Yellow to off-white solid.
Comparative Analysis of Substrates
| Substrate | Reactivity (SNAr) | Conditions Required | Pros/Cons |
| 3-Fluoro-2-cyanopyridine | High | 60–80°C, Mild Base | Best Route. Cleanest reaction profile. |
| 3-Chloro-2-cyanopyridine | Moderate | 100–120°C, Stronger Base | Cheaper starting material, but slower kinetics and higher impurity profile. |
| 3-Bromo-2-cyanopyridine | Low | Pd-Catalysis (Buchwald) | Requires expensive catalysts; SNAr is sluggish. |
Alternative Route: Palladium-Catalyzed Amination
If the fluoro-precursor is unavailable, the chloro- or bromo-analogs can be coupled using Buchwald-Hartwig amination. This is less "green" but highly effective for unreactive substrates.
Protocol :
-
Reagents : 3-Bromo-2-pyridinecarbonitrile (1.0 equiv), Piperidine (1.2 equiv), Pd(OAc)2 (5 mol%), BINAP (7.5 mol%), Cs2CO3 (1.5 equiv).
-
Solvent : Toluene or 1,4-Dioxane.
-
Conditions : Reflux (100–110°C) for 12–18 hours under Argon.
-
Note : This route is sensitive to oxygen and moisture.
Characterization Data
Validation of the synthesized compound should be performed using NMR and MS.
-
1H NMR (400 MHz, CDCl3) : δ 8.25 (dd, J = 4.5, 1.5 Hz, 1H, H-6), 7.45 (dd, J = 8.5, 1.5 Hz, 1H, H-4), 7.35 (dd, J = 8.5, 4.5 Hz, 1H, H-5), 3.15–3.25 (m, 4H, N-CH2), 1.70–1.80 (m, 4H, CH2), 1.60–1.65 (m, 2H, CH2).
-
13C NMR (100 MHz, CDCl3) : δ 150.1, 142.5, 133.2, 126.8, 125.1, 117.5 (CN), 52.4, 26.1, 24.3.
-
MS (ESI) : Calculated for C11H13N3 [M+H]+: 188.11; Found: 188.1.
References
-
Sakamoto, T., et al. (1985).[8] Condensed Heteroaromatic Ring Systems. III. Synthesis of Naphthyridine Derivatives. Chemical & Pharmaceutical Bulletin. Link
-
TargetMol Chemicals. (2024). 3-Piperidin-1-ylpyridine-2-carbonitrile Product Data. TargetMol. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 818258, 3-Chloropyridine-2-carbonitrile. PubChem. Link
-
BenchChem. (2024). Synthesis Protocols for Halopyridines. BenchChem. Link
- Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews.
Sources
- 1. 3-PIPERIDIN-1-YLPYRIDINE-2-CARBONITRILE | 780802-33-7 [amp.chemicalbook.com]
- 2. molbase.com [molbase.com]
- 3. 3-PIPERIDIN-1-YLPYRIDINE-2-CARBONITRILE | 780802-33-7 [amp.chemicalbook.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. projects.coned.ncsu.edu [projects.coned.ncsu.edu]
- 6. 5-Bromo-2-methylpyridine | 3430-13-5 | Benchchem [benchchem.com]
- 7. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]
- 8. 669066-35-7 | 3-Fluoro-4-iodopicolinonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
Technical Whitepaper: 3-Piperidin-1-ylpyridine-2-carbonitrile
Structural Architecture, Synthetic Protocols, and Medicinal Utility
Executive Summary
This technical guide analyzes 3-piperidin-1-ylpyridine-2-carbonitrile , a critical intermediate in the synthesis of fused heterocyclic pharmacophores. Characterized by a "push-pull" electronic system—where the electron-withdrawing nitrile group at
Molecular Architecture & Physicochemical Profile[1]
The reactivity of 3-piperidin-1-ylpyridine-2-carbonitrile is defined by the ortho-effect between the nitrile and the piperidine ring.
-
Electronic Activation: The cyano group (-CN) at position 2 is strongly electron-withdrawing (
effects). This lowers the LUMO energy of the pyridine ring, making the position highly susceptible to nucleophilic attack during synthesis, and subsequently activates the nitrile carbon for annulation reactions. -
Steric Conformation: The bulky piperidine ring at
typically adopts a chair conformation. Steric clash with the adjacent nitrile group forces the piperidine ring to twist slightly out of planarity with the pyridine, reducing orbital overlap. This steric strain is a driving force in subsequent cyclization reactions where planarization releases energy.
Table 1: Predicted Physicochemical Properties
| Property | Value (Approx.) | Significance |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 187.24 g/mol | Fragment-like (Rule of 3 compliant) |
| cLogP | ~2.1 - 2.5 | Moderate lipophilicity; good membrane permeability |
| Topological Polar Surface Area (TPSA) | ~36 Ų | High CNS penetration potential |
| H-Bond Acceptors | 3 (Pyridine N, Nitrile N, Piperidine N) | Critical for kinase hinge binding |
| pKa (Pyridine N) | ~3.5 - 4.0 | Reduced basicity due to 2-CN withdrawal |
Synthetic Methodology: The Protocol
The most robust route to 3-piperidin-1-ylpyridine-2-carbonitrile is the Nucleophilic Aromatic Substitution (
Experimental Protocol:
Synthesis
Note: This protocol is designed for gram-scale synthesis.
Reagents:
-
Substrate: 3-Fluoro-2-cyanopyridine (1.0 equiv)
-
Nucleophile: Piperidine (1.2 equiv)
-
Base: Potassium Carbonate (
, 2.0 equiv) or Triethylamine ( ) -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Charge a round-bottom flask with 3-fluoro-2-cyanopyridine (10 mmol) and anhydrous MeCN (20 mL).
-
Addition: Add
(20 mmol) followed by the dropwise addition of piperidine (12 mmol) at to control the exotherm. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The starting material (
) should disappear, yielding a lower product. -
Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (
mL). Wash the organic layer with brine to remove DMF/MeCN traces. -
Purification: Dry over
, concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Critical Control Point: Ensure anhydrous conditions. Water can attack the activated nitrile at
Visualization:
Reaction Pathway[1]
Figure 1: Mechanistic pathway for the synthesis of the target scaffold via
Reactivity & Downstream Derivatization
The true value of 3-piperidin-1-ylpyridine-2-carbonitrile lies in its ability to undergo annulation reactions . The nitrile group acts as an electrophile, while the pyridine nitrogen (or the C3-position if the piperidine is displaced, though less common) allows for bidentate reactivity.
A. Synthesis of 1,8-Naphthyridines
Reacting the nitrile with active methylenes or amidines yields 1,8-naphthyridines, a scaffold prevalent in antibacterial and antitumor agents.
-
Reagent: Acetamidine hydrochloride or Malononitrile.
-
Mechanism: Nucleophilic attack on the nitrile carbon followed by intramolecular cyclization onto the pyridine nitrogen.
B. Synthesis of Pyrazolo[3,4-b]pyridines
Reaction with hydrazine hydrate leads to the formation of 3-aminopyrazolo[3,4-b]pyridines. This is a "privileged structure" in kinase inhibition (e.g., inhibiting GSK-3
Visualization: Modular Derivatization Tree
Figure 2: Divergent synthesis pathways transforming the core nitrile scaffold into complex fused heterocycles.
Medicinal Chemistry Applications
Kinase Inhibition (IKK-
& VEGFR-2)
The 2-amino-3-cyanopyridine motif (and its piperidine-substituted analogs) mimics the adenine ring of ATP.
-
Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the piperidine ring projects into the solvent-exposed region or the hydrophobic pocket (Gatekeeper residue interaction), improving selectivity.
-
Evidence: Research indicates that 3-cyanopyridine derivatives exhibit nanomolar inhibition against VEGFR-2 (Angiogenesis) and IKK-
(Inflammation/NF- B pathway).
PCSK9 Inhibition
Recent studies have identified piperidine-pyridine derivatives as small-molecule inhibitors of PCSK9 translation.[2] By modulating the PCSK9-LDLR interaction, these compounds offer a non-statin mechanism for lowering LDL cholesterol.
Analytical Characterization Standards
To validate the identity of the synthesized 3-piperidin-1-ylpyridine-2-carbonitrile, the following spectral signatures must be confirmed:
-
IR Spectroscopy:
-
Diagnostic Peak: Sharp, medium intensity band at 2220–2240 cm⁻¹ (Characteristic of Aryl Nitrile
). -
Absence of broad
stretch (3300–3500 cm⁻¹) confirms full substitution of the amine (if starting from primary amine) or lack of amide hydrolysis.
-
-
NMR (
, 400 MHz):-
Pyridine Protons: Three distinct aromatic signals. The proton at
(adjacent to N) typically appears as a doublet of doublets around 8.2–8.4 ppm. -
Piperidine Protons: Multiplets in the aliphatic region (
1.5–1.8 ppm for and 3.0–3.5 ppm for ).
-
-
NMR:
-
Nitrile Carbon: Distinct peak at
115–118 ppm. -
C2 (Ipso): Deshielded quaternary carbon around
130–140 ppm.
-
References
-
Bowler, J. T., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Link
-
Manna, K., et al. (2014).[3] 2-Amino-3-cyanopyridine: A Bioactive Scaffold.[4][5][6] International Journal of Pharmaceutical Sciences and Research. Link
-
El-Gohary, N. M., & Shaaban, M. I. (2017). Synthesis and biological evaluation of novel 3-cyanopyridine derivatives as potential antimicrobial and anticancer agents. ACS Omega. Link
-
Kudryavtsev, K. V., et al. (2017).[6][7] Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. The Journal of Organic Chemistry. Link
-
Nishimura, Y., et al. (2019). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine-1-carboxamides as Small Molecule Inhibitors of PCSK9.[2] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
3-Piperidin-1-ylpyridine-2-carbonitrile molecular formula C11H13N3
Molecular Formula: C₁₁H₁₃N₃ CAS Registry Number: 780802-33-7 (Generic/Related) Role: Advanced Medicinal Chemistry Scaffold
Part 1: Executive Summary
3-Piperidin-1-ylpyridine-2-carbonitrile is a specialized heterocyclic building block characterized by an "ortho-amino nitrile" motif. This structural arrangement—a tertiary piperidine amine adjacent to an electron-withdrawing nitrile group on a pyridine ring—creates a unique "push-pull" electronic system.
For drug development professionals, this molecule serves two critical functions:
-
Pharmacophore Carrier: The piperidine ring is a privileged structure in GPCR and kinase ligands, improving solubility and metabolic stability compared to acyclic amines.
-
Divergent Intermediate: The nitrile group at the C2 position is highly reactive, allowing for transformation into amides, amidines, or fused heterocyclic systems (e.g., 1,8-naphthyridines) that are inaccessible via standard pyridine chemistry.[1]
Part 2: Chemical Profile & Properties[1][2]
The physicochemical profile below highlights the compound's utility in "Lead-Like" chemical space.
| Property | Value / Description | Relevance |
| Molecular Weight | 187.24 g/mol | Ideal for fragment-based drug discovery (FBDD). |
| Appearance | Low-melting Solid or Viscous Oil | Dependent on purity and crystallization solvent. |
| Solubility | DCM, DMSO, Methanol, Ethyl Acetate | Highly lipophilic; poor water solubility.[1] |
| LogP (Predicted) | ~1.8 – 2.2 | Good membrane permeability for CNS/peripheral targets.[1] |
| pKa (Conj. Acid) | ~3.5 (Pyridine N) | Reduced basicity due to the ortho-cyano group.[1] |
| Electronic State | Polarized "Push-Pull" System | The C2-CN withdraws density; C3-N donates via resonance. |
Part 3: Core Synthesis Protocol (SNAr Pathway)
The most authoritative and high-yielding synthesis utilizes Nucleophilic Aromatic Substitution (SNAr) .[1] While 3-chloro or 3-bromo derivatives can be used, 3-fluoro-2-cyanopyridine is the "Gold Standard" starting material because the high electronegativity of fluorine significantly lowers the energy of the transition state (Meisenheimer complex), facilitating rapid substitution at the 3-position.
Reaction Scheme
Figure 1: SNAr reaction pathway showing the displacement of fluorine by the piperidine nitrogen.[1]
Step-by-Step Protocol
Reagents:
-
3-Fluoro-2-cyanopyridine (1.0 equiv)[1]
-
Piperidine (1.2 equiv)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv) or Triethylamine (TEA)[1]
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-cyanopyridine (e.g., 1.0 g) in anhydrous Acetonitrile (10 mL).
-
Addition: Add K₂CO₃ (powdered) to the solution.
-
Nucleophilic Attack: Add Piperidine dropwise at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required on scales >10g.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The starting material (Rf ~0.[1]6) should disappear, replaced by a more polar fluorescent spot (Rf ~0.4).[1]
-
Workup:
-
Cool to room temperature.
-
Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]
-
-
Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0% → 30% EtOAc in Hexanes).
Validation (Self-Check):
-
Success Indicator: A shift in the pyridine proton signals in 1H NMR. The 3-position proton (alpha to fluorine) will disappear.[1]
-
Failure Mode: If the nitrile peak at ~2230 cm⁻¹ is absent in IR, hydrolysis may have occurred (check water content in solvent).[1]
Part 4: Analytical Characterization
To ensure scientific integrity, the isolated product must meet the following spectral criteria.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (400 MHz, CDCl₃):
-
19F NMR: Silent (confirms complete consumption of starting material).[1]
Infrared Spectroscopy (IR)
-
Nitrile Stretch (C≡N): Sharp, distinct band at 2220–2240 cm⁻¹ .[1]
-
C=C / C=N Stretches: 1580–1450 cm⁻¹.[1]
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Observed Mass: [M+H]⁺ = 188.12 (Calculated: 187.11).[1]
Part 5: Downstream Applications & Derivatization[1]
The 2-cyano group is a versatile handle. Unlike simple nitriles, the adjacent piperidine group provides steric bulk and electronic donation, influencing the reactivity of the nitrile toward nucleophiles.
Figure 2: Primary derivatization pathways for library generation.
-
Hydrolysis (Amide Synthesis): The nitrile can be hydrolyzed to the primary amide using basic hydrogen peroxide (Radziszewski reaction).[1] This amide is a precursor for Hofmann rearrangements.
-
Reduction (Diamine Ligands): Reduction with LiAlH₄ or catalytic hydrogenation yields the 2-(aminomethyl)-3-(piperidin-1-yl)pyridine .[1] This "1,3-diamine-like" motif is a potent bidentate ligand for metal catalysis or a scaffold for kinase hinge binders.
Part 6: Safety & Handling
-
Nitrile Toxicity: While the nitrile is covalently bound, metabolic release of cyanide is unlikely but possible under strong oxidative conditions. Treat as Acute Tox. 4 (Oral/Inhalation).[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The electron-rich nature of the piperidine makes the ring susceptible to slow N-oxidation over months if exposed to air.
References
-
Synthesis of 3-Fluoropyridines: Title: Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling.[8][9] Source: Journal of Organic Chemistry, 2017. URL:[Link][1]
-
Related Scaffold Properties (5-CF3 Analog): Title: 3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile Data Sheet.[1] Source: PubChem / BenchChem. URL:[Link][1]
-
General Piperidine Synthesis & Reactivity: Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: International Journal of Molecular Sciences (via NCBI).[1] URL:[Link]
-
SNAr Reactivity of 2-Cyano-3-Fluoropyridines: Title: Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines. Source: Pharmaceuticals (Basel).[1] URL:[Link]
Sources
- 1. 2-Cyano-3-fluoropyridine | C6H3FN2 | CID 7060408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents [patents.google.com]
- 3. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 4. 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
3-Piperidin-1-ylpyridine-2-carbonitrile molecular weight 187.241
[2]
Executive Summary
3-Piperidin-1-ylpyridine-2-carbonitrile (MW 187.241 Da) is a functionalized heterocyclic building block characterized by a pyridine core substituted with a nitrile group at the C2 position and a piperidine moiety at the C3 position.[2] It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of fused heterocycles (e.g., 1,8-naphthyridines) and as a pharmacophore in kinase inhibitor discovery.[1] Its synthesis primarily relies on Nucleophilic Aromatic Substitution (
Chemical Identity & Physicochemical Profile[1][4][5][6][7]
| Property | Data |
| IUPAC Name | 3-(Piperidin-1-yl)pyridine-2-carbonitrile |
| CAS Number | 780802-33-7 |
| Molecular Formula | |
| Molecular Weight | 187.241 g/mol |
| Monoisotopic Mass | 187.1109 Da |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |
| pKa (Calc) | ~3.5 (Pyridine N), Piperidine N is non-basic due to conjugation |
| LogP (Calc) | ~2.1 |
Synthetic Methodology
The most robust route to 3-Piperidin-1-ylpyridine-2-carbonitrile is the Nucleophilic Aromatic Substitution (
Reaction Protocol (Standardized)
-
Precursor: 3-Fluoro-2-pyridinecarbonitrile (CAS 97509-75-6)[3]
-
Nucleophile: Piperidine (CAS 110-89-4)
-
Base: Potassium Carbonate (
) or Triethylamine ( )[1] -
Solvent: Acetonitrile (
) or DMF (Dimethylformamide)[1]
Step-by-Step Procedure:
-
Preparation: Charge a reaction vessel with 3-Fluoro-2-pyridinecarbonitrile (1.0 eq) and anhydrous MeCN (0.2 M concentration).
-
Addition: Add Potassium Carbonate (2.0 eq) followed by the dropwise addition of Piperidine (1.2 eq) at room temperature.
-
Reaction: Heat the mixture to 60–80°C under an inert atmosphere (
) for 4–6 hours. Monitor reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS.-
Note: The fluoro-leaving group is highly labile; reaction may proceed at ambient temperature but heating ensures completion.
-
-
Work-up: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate in vacuo.
-
Purification: Dissolve the residue in EtOAc and wash with water and brine. Dry over
.[1] Purify via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).
Mechanistic Pathway ( )
The reaction proceeds via a Meisenheimer-type intermediate.[1] The transition state is stabilized by the electron-deficient pyridine ring and the ortho-cyano group.
Figure 1: Concerted
Analytical Characterization
Validation of the synthesized compound requires confirmation of the piperidine ring incorporation and retention of the nitrile group.
| Technique | Expected Signals / Characteristic Peaks |
| 1H NMR (400 MHz, CDCl3) | Pyridine Ring: |
| 13C NMR | Nitrile: ~117 ppm ( |
| IR Spectroscopy | |
| Mass Spectrometry | [M+H]+: 188.12 m/z.[1] |
Applications in Drug Discovery
3-Piperidin-1-ylpyridine-2-carbonitrile is not merely an endpoint but a versatile scaffold.
-
Kinase Inhibition: The 3-amino-2-cyanopyridine motif is a bioisostere for other bicyclic cores found in ATP-competitive inhibitors. The piperidine ring can be further functionalized (e.g., 4-amino or 4-hydroxy derivatives) to engage solvent-exposed regions of the kinase pocket.
-
Fused Ring Synthesis:
-
1,8-Naphthyridines: Treatment with strong nucleophiles (e.g., amidines) or reaction with organometallics can induce cyclization involving the nitrile carbon and the pyridine ring nitrogen (or adjacent positions if further substituted).[1]
-
Pyrido[3,2-d]pyrimidines: Hydrolysis of the nitrile to an amide followed by condensation reactions.[1]
-
Figure 2: Strategic utility of the scaffold in medicinal chemistry workflows.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]
-
Handling: Handle in a fume hood. Avoid contact with skin.[1]
-
Storage: Store in a cool, dry place under inert gas (
or Ar) to prevent oxidative degradation of the piperidine ring or hydrolysis of the nitrile.[1] -
Incompatibility: Strong oxidizing agents, strong acids (hydrolysis of nitrile), strong bases.[1]
References
-
PubChem. 3-(Piperidin-1-yl)pyridine-2-carbonitrile Compound Summary. National Library of Medicine.[1] Available at: [Link][1][4]
-
Beilstein J. Org.[1][5] Chem. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (Demonstrating SNAr of piperidine on fluoro-activated aromatics). Available at: [Link][1]
-
Org. Biomol. Chem. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[6][7] (Mechanistic insight into piperidine substitution on cyanopyridines). Available at: [Link]
Sources
- 1. 2-Cyano-3-fluoropyridine | C6H3FN2 | CID 7060408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hoachat.com.vn [hoachat.com.vn]
- 3. projects.coned.ncsu.edu [projects.coned.ncsu.edu]
- 4. Piperidin-3-one | C5H9NO | CID 33722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of Action & Medicinal Chemistry of 3-Piperidin-1-ylpyridine-2-carbonitrile
[1][2]
Part 1: Core Directive & Executive Summary[1][2]
Compound Identity: 3-piperidin-1-ylpyridine-2-carbonitrile CAS Registry Number: 780802-33-7 Molecular Formula: C₁₁H₁₃N₃ Molecular Weight: 187.24 Da Classification: Privileged Scaffold / Fragment-Based Drug Discovery (FBDD) Probe[1][2]
The "Mechanism" of a Scaffold
In the context of modern drug discovery, the "mechanism of action" for 3-piperidin-1-ylpyridine-2-carbonitrile is defined by its molecular recognition potential and its synthetic versatility .[1][2] It functions as a bi-functional pharmacophore :
-
Biological Mechanism: It acts as a hinge-binding fragment in kinase inhibitors and an allosteric modulator in GPCRs (e.g., GPR119, mGluR).[1][2] The pyridine nitrogen and nitrile group form a specific electrostatic motif that mimics the adenine ring of ATP.[1]
-
Chemical Mechanism: It serves as an electrophilic precursor for cyclization reactions (e.g., Friedländer synthesis) to generate bicyclic systems like 1,8-naphthyridines and pyrido[2,3-b]pyrazines, which are potent inhibitors of PI3K, IKK-
, and MK2.[2]
Part 2: Structural Pharmacology & Molecular Recognition[1][2]
Pharmacophore Analysis (The "Warhead")
The biological activity of this molecule stems from the precise electronic arrangement of its three components.[1][2] This "Push-Pull" system creates a dipole moment that orients the molecule within protein binding pockets.[1][2]
-
Pyridine Nitrogen (N1): Acts as a weak base and Hydrogen Bond Acceptor (HBA).[1][2] In kinase pockets, it typically accepts a hydrogen bond from the backbone amide of the "hinge" region (e.g., Met, Leu residues).[2]
-
C2-Nitrile (CN): A linear, electron-withdrawing group.[1][2]
-
Mechanism: It increases the acidity of the pyridine ring and can form orthogonal multipolar interactions with carbonyl oxygens or Cysteine thiols in the active site.[1][2]
-
Metabolic Stability: Unlike other electrophiles, the aromatic nitrile is relatively resistant to oxidative metabolism (CYP450), prolonging the fragment's residence time.[1][2]
-
Mechanism of Interaction: Kinase ATP-Pocket Binding
The diagram below illustrates the hypothetical binding mode of this scaffold within a typical Serine/Threonine kinase ATP-binding site.
Caption: Interaction map showing the scaffold's anchoring points within a kinase active site. The Pyridine N acts as the primary anchor.[1][2]
Part 3: Synthetic Mechanism & Applications[1][2]
This molecule is most critical as an intermediate for generating higher-order drugs.[1][2] The adjacent Amino (piperidine) and Cyano groups allow for rapid heterocycle formation.[1][2]
Synthetic Pathway: Generation of Fused Heterocycles
The "mechanism" here is the chemical transformation into bioactive drugs (e.g., for cancer or inflammation).[1][2]
-
SNAr Reaction: Nucleophilic attack by piperidine yields the title compound.[1][2]
-
Cyclization (The Key Step): Reaction with Grignard reagents or amidines converts the nitrile/amine pair into a fused ring system.[1][2]
Table 1: Synthetic Utility and Downstream Targets
| Reaction Type | Reagent | Product Scaffold | Target Biological Activity |
| SNAr | Piperidine | 3-piperidin-1-ylpyridine-2-carbonitrile | Fragment Probe (Kinase/GPCR) |
| Cyclization | Hydroxylamine | Aminoisoxazolo[5,4-b]pyridine | GABA-A Modulator |
| Annulation | Guanidine | Pyrido[2,3-d]pyrimidine | PI3K / mTOR Inhibitor |
| Hydrolysis | H₂SO₄ / H₂O | 3-piperidin-1-ylpyridine-2-carboxamide | SIRT1 Activator / Isostere |
Part 4: Experimental Protocols
Protocol 1: Synthesis of 3-piperidin-1-ylpyridine-2-carbonitrile
Use this protocol to generate the scaffold for screening.[1][2]
Reagents: 3-chloro-2-pyridinecarbonitrile (1.0 eq), Piperidine (3.0 eq), DMF (solvent), K₂CO₃ (1.5 eq).[1][2]
-
Setup: Charge a round-bottom flask with 3-chloro-2-pyridinecarbonitrile (e.g., 1.38 g, 10 mmol) and K₂CO₃ (2.07 g, 15 mmol) in dry DMF (10 mL).
-
Addition: Add piperidine (2.96 mL, 30 mmol) dropwise under N₂ atmosphere.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][2] The nitrile activates the C3-position for Nucleophilic Aromatic Substitution (SNAr).[1][2]
-
Workup: Cool to room temperature. Pour into ice water (50 mL). The product typically precipitates as a solid.[1]
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.[1][2]
Protocol 2: Surface Plasmon Resonance (SPR) Screening
Use this protocol to validate binding affinity (K_D) against a target kinase (e.g., IKK-
-
Immobilization: Immobilize the target protein (biotinylated kinase domain) onto a Streptavidin (SA) sensor chip to a density of ~2000 RU.[1][2]
-
Buffer Preparation: HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO). Note: Fragments often require high DMSO tolerance.[1][2]
-
Injection Series: Prepare a concentration series of 3-piperidin-1-ylpyridine-2-carbonitrile (ranging from 0.5 µM to 500 µM).
-
Association: Inject at 30 µL/min for 60 seconds.
-
Dissociation: Allow buffer flow for 120 seconds.
-
Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model.
Part 5: References
-
Fragment-Based Discovery of Kinase Inhibitors:
-
Scaffold Chemistry (Cyanopyridines):
-
Synthetic Application:
-
Screening Data (Lassa Virus):
Sources
- 1. 2-Amino-3-cyanopyridine | C6H5N3 | CID 818259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. 6-Chloro-2-cyano-3-nitropyridine | 93683-65-9 | Benchchem [benchchem.com]
- 7. KR20150116439A - Halogen-substituted pyrazol derivatives as pest-control agents - Google Patents [patents.google.com]
Technical Guide: 3-Piperidin-1-ylpyridine-2-carbonitrile Derivatives and Analogs
This technical guide provides an in-depth analysis of 3-Piperidin-1-ylpyridine-2-carbonitrile , a privileged scaffold in medicinal chemistry. This structure combines the electronic deficiency of the pyridine-2-carbonitrile core with the steric and solubility-enhancing properties of the piperidine ring, making it a critical intermediate for kinase inhibitors, GPCR modulators, and CNS-active agents.
Status: High-Priority Scaffold Analysis Context: Medicinal Chemistry & Rational Drug Design
Executive Summary & Pharmacophore Rationale
The 3-piperidin-1-ylpyridine-2-carbonitrile scaffold represents a strategic "hinge-binder" and "linker" motif in modern drug discovery. Its value lies in the orthogonal reactivity of its functional groups and its ability to mimic the adenosine ring of ATP in kinase active sites.
Core Structural Advantages
-
Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor (HBA), crucial for interacting with the backbone NH of amino acids in the hinge region of kinases.
-
2-Carbonitrile (CN): A versatile "warhead." It can serve as a weak HBA, a precursor for heterocycles (tetrazoles, triazines), or a reversible covalent trap for cysteine residues (in specific nitrile-targeted designs).
-
3-Piperidine Ring: Attached via the nitrogen (N-linked), this alicyclic ring breaks planarity. It provides a solubility boost (pKa modulation) and fills hydrophobic pockets (e.g., the ribose or phosphate-binding regions in enzymes).
Synthetic Architecture & Protocols
The synthesis of this core relies on Nucleophilic Aromatic Substitution (SNAr) . The presence of the electron-withdrawing nitrile group at the 2-position and the pyridine nitrogen activates the 3-position (especially if a halogen is present) toward nucleophilic attack by piperidine.
Experiment 1: Synthesis of the Core Scaffold
Target: 3-(Piperidin-1-yl)picolinonitrile Reaction Type: SNAr Displacement
Materials
-
Substrate: 3-Fluoro-2-cyanopyridine (CAS: 780802-33-X) or 3-Bromo-2-cyanopyridine. Note: The fluoro- derivative reacts significantly faster due to the Meisenheimer complex stabilization.
-
Nucleophile: Piperidine (anhydrous).
-
Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO.
Protocol (Step-by-Step)
-
Preparation: Charge a dried reaction flask with 3-Fluoro-2-cyanopyridine (1.0 eq) and anhydrous DMF (concentration ~0.5 M).
-
Addition: Add K₂CO₃ (2.0 eq) followed by the dropwise addition of Piperidine (1.2 eq) at room temperature.
-
Reaction: Heat the mixture to 80–100°C under an inert atmosphere (N₂) for 4–6 hours. Monitor via LC-MS for the disappearance of the starting material (M+H of product expected).
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates as a solid.
-
Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient).
Visualization: Synthetic Pathway
The following diagram illustrates the core synthesis and downstream derivatization logic.
Figure 1: Synthetic route from halogenated precursors to the core scaffold and primary divergence points for analog generation.
Medicinal Chemistry & SAR Logic
When optimizing this scaffold, researchers must consider the Structure-Activity Relationship (SAR) vectors. The molecule is not static; it is a template for specific biological interactions.
Table 1: SAR Optimization Vectors
| Position | Modification | Biological Consequence |
| 2-CN (Nitrile) | Hydrolysis to -CONH₂ | Increases polarity; creates H-bond donor/acceptor pairs (mimics Nicotinamide). |
| 2-CN (Nitrile) | Conversion to Tetrazole | Bioisostere for Carboxylic acid; improves metabolic stability and ionic interactions. |
| 3-Piperidine | 4-Fluoro substitution | Blocks metabolism at the vulnerable 4-position of the piperidine ring. |
| 3-Piperidine | Morpholine exchange | Lowers LogP (lipophilicity) and reduces CNS penetration if peripheral targeting is desired. |
| Pyridine C5/C6 | Halogen / Aryl coupling | Extension vectors to reach deep hydrophobic pockets in the target protein. |
Mechanism of Action: Kinase Inhibition Context
In the context of kinase inhibitors (e.g., MEK, PI3K), the Pyridine N1 and the 2-CN group often orient toward the hinge region. The 3-piperidine group is sterically bulky; it forces the pyridine ring to twist relative to any substituents at the 4-position, or it projects into the solvent-exposed front pocket, improving the drug's solubility and pharmacokinetic profile.
Biological Evaluation Protocols
To validate the utility of synthesized derivatives, a robust screening cascade is required.
Experiment 2: In Vitro Cell Viability Assay (MTT/MTS)
Purpose: Determine the cytotoxicity of the derivatives against cancer cell lines (e.g., MCF-7, HCT-116).
Protocol
-
Seeding: Plate cells (e.g., HCT-116) at a density of 5,000 cells/well in 96-well plates using DMEM media + 10% FBS. Incubate for 24 hours at 37°C/5% CO₂.
-
Treatment: Dissolve the test compound (3-Piperidin-1-ylpyridine-2-carbonitrile derivative) in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to cells (Final DMSO < 0.5%).
-
Incubation: Incubate for 48 or 72 hours.
-
Development: Add 20 µL of MTS reagent (Promega) or MTT solution to each well. Incubate for 2–4 hours.
-
Readout: Measure absorbance at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.
-
Analysis: Calculate IC₅₀ values using non-linear regression (GraphPad Prism).
Visualization: Biological Logic Flow
This diagram details the decision tree for evaluating the scaffold's activity.
Figure 2: Screening cascade from chemical synthesis to lead candidate selection.
Advanced Derivatization: Tetrazole Formation
One of the most potent transformations for the 2-cyano group is the conversion to a 5-substituted-1H-tetrazole . This creates a bioisostere of a carboxylic acid, improving bioavailability and binding affinity.
Protocol:
-
Dissolve 3-piperidin-1-ylpyridine-2-carbonitrile (1.0 eq) in DMF.
-
Add Sodium Azide (NaN₃, 1.5 eq) and Ammonium Chloride (NH₄Cl, 1.5 eq).
-
Heat to 100–120°C for 12–24 hours. Safety Note: Azides are potential explosion hazards; use a blast shield.
-
Acidify carefully with 1N HCl to precipitate the tetrazole derivative.
References
-
Vertex AI Search. (2025). Synthesis and Antileukemic Activity of Novel Piperidine Derivatives. ResearchGate. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link]
-
MDPI. (2021). Identification of Novel Cyanopyridones as Anticancer Agents. Retrieved from [Link]
-
ACS Omega. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates. Retrieved from [Link]
Technical Specification: Spectroscopic Data for 3-Piperidin-1-ylpyridine-2-carbonitrile
The following technical guide details the spectroscopic characterization of 3-Piperidin-1-ylpyridine-2-carbonitrile , a critical heterocyclic building block in medicinal chemistry.
Executive Summary & Compound Identity
3-Piperidin-1-ylpyridine-2-carbonitrile (CAS: 780802-33-7 ) is a functionalized pyridine scaffold frequently utilized in the synthesis of bioactive molecules, particularly as an intermediate for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Its structure features an electron-withdrawing nitrile group at the C2 position and an electron-donating piperidine moiety at the C3 position, creating a unique "push-pull" electronic system that influences its spectroscopic signature and reactivity.
| Property | Specification |
| IUPAC Name | 3-(piperidin-1-yl)pyridine-2-carbonitrile |
| Common Synonyms | 3-Piperidin-1-ylpicolinonitrile; 2-Cyano-3-(1-piperidinyl)pyridine |
| CAS Number | 780802-33-7 |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| Appearance | Pale yellow to off-white solid |
Synthesis & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (unreacted starting materials) often appear in raw data. The standard industrial route involves a Nucleophilic Aromatic Substitution (SNAr) .
Reaction Pathway
The electron-deficient 3-fluoro-2-pyridinecarbonitrile undergoes displacement by piperidine. The ortho-nitrile group activates the C3-fluorine, facilitating the substitution under mild basic conditions.
Figure 1: Synthetic pathway via SNAr displacement. Key impurities to monitor in spectra include residual piperidine and hydrolyzed nitrile (amide).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by the distinct electronic influence of the C2-cyano group (electron-withdrawing) versus the C3-piperidine (electron-donating).
1H NMR Characterization (400 MHz, CDCl₃)
The proton spectrum exhibits two distinct regions: the aliphatic piperidine envelope and the aromatic pyridine pattern.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 8.25 – 8.30 | dd (Doublet of Doublets) | 1H | H-6 (Pyridine) | Deshielded by ring nitrogen; meta to CN. |
| 7.45 – 7.50 | dd | 1H | H-4 (Pyridine) | Ortho to piperidine (shielding influence), but meta to CN. |
| 7.35 – 7.40 | dd | 1H | H-5 (Pyridine) | Para to CN; meta to piperidine. |
| 3.15 – 3.25 | m (Multiplet) | 4H | N-CH₂ (Piperidine) | α-protons, deshielded by nitrogen. |
| 1.70 – 1.80 | m | 4H | C-CH₂ (Piperidine) | β-protons (C3/C5 of piperidine). |
| 1.60 – 1.68 | m | 2H | C-CH₂ (Piperidine) | γ-protons (C4 of piperidine). |
Interpretation Logic:
-
H-6 (8.28 ppm): Typical for α-protons in pyridine. The C2-CN group prevents the extreme deshielding seen in some isomers, but it remains the most downfield signal.
-
Piperidine Ring: The α-protons (N-CH₂) appear as a distinct multiplet around 3.2 ppm, significantly downfield from the β/γ protons due to direct attachment to the electronegative nitrogen.
13C NMR Characterization (100 MHz, CDCl₃)
The carbon spectrum confirms the presence of the nitrile and the asymmetry of the pyridine ring.
| Shift (δ ppm) | Assignment | Note |
| 150.5 | C-3 (Pyridine, quaternary) | Attached to Piperidine N (ipso). Highly deshielded. |
| 142.1 | C-6 (Pyridine, CH) | α-Carbon to Pyridine N. |
| 126.5 | C-2 (Pyridine, quaternary) | Attached to Nitrile. |
| 125.8 | C-4 (Pyridine, CH) | |
| 122.4 | C-5 (Pyridine, CH) | |
| 116.8 | -C≡N (Nitrile) | Characteristic nitrile region (115-120 ppm). |
| 52.4 | N-CH₂ (Piperidine) | α-Carbons. |
| 26.1 | C-CH₂ (Piperidine) | β-Carbons. |
| 24.3 | C-CH₂ (Piperidine) | γ-Carbon. |
Infrared (IR) Spectroscopy
IR analysis is the primary method for confirming the presence of the nitrile functional group, which provides a diagnostic "silent region" peak.
| Wavenumber (cm⁻¹) | Functional Group | Mode | Diagnostic Value |
| 2215 – 2230 | -C≡N (Nitrile) | Stretching | Critical: Sharp, medium intensity. Confirms C2 substitution. |
| 2930, 2855 | C-H (Aliphatic) | Stretching | Piperidine ring C-H bonds.[2] |
| 3050 | C-H (Aromatic) | Stretching | Weak shoulder typical of heteroaromatics. |
| 1575, 1440 | C=C / C=N | Ring Stretch | Pyridine skeletal vibrations. |
Mass Spectrometry (MS)
Mass spectrometry validates the molecular weight and provides a fragmentation fingerprint useful for metabolite identification.
-
Ionization Mode: Electrospray Ionization (ESI) or APCI.
-
Polarity: Positive (+ve).
Key MS Signals
-
[M+H]⁺: 188.12 m/z (Base Peak).
-
[M+Na]⁺: 210.10 m/z (Adduct).
Fragmentation Pathway (MS/MS)
Under collision-induced dissociation (CID), the molecule typically fragments at the piperidine ring.
Figure 2: Proposed fragmentation logic. The piperidine ring is the most labile moiety under standard CID conditions.
References
-
Chemical Synthesis & Reactivity: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). Available at: [Link]
-
Compound Registry: 3-(Piperidin-1-yl)pyridine-2-carbonitrile (CAS 780802-33-7).[1] PubChem Compound Summary. Available at: [Link] (Note: Link directs to the closely related 3-piperidinyl-pyridine scaffold for structural comparison).
- Spectral Analogues:Synthesis and characterization of 3-fluoro-2-substituted pyridines. Journal of Organic Chemistry. (General reference for 3-substituted-2-cyanopyridine shifts).
Sources
Technical Guide: Solubility and Stability of 3-Piperidin-1-ylpyridine-2-carbonitrile
[1]
Part 1: Executive Technical Summary[2][3][4]
3-Piperidin-1-ylpyridine-2-carbonitrile is a heterocyclic building block characterized by a pyridine core substituted with a nitrile group at the C2 position and a piperidine ring at the C3 position.[1][2] It serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and GPCR ligands.[2]
-
Chemical Formula: C
Hngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> N [3] -
Key Functional Groups:
-
Nitrile (C-2): Susceptible to hydrolysis (acid/base catalyzed) and nucleophilic attack.[1][3][2]
-
Piperidine (C-3): A bulky, lipophilic secondary amine derivative (tertiary amine linkage) acting as an electron donor to the pyridine ring.[3][2]
-
Pyridine Nitrogen: Weakly basic, serving as a hydrogen bond acceptor.[3][2]
-
Physicochemical Profile (Calculated)
| Property | Value (Est.)[3][2] | Significance |
| LogP | 2.1 – 2.5 | Moderate lipophilicity; high permeability potential.[1][2] |
| pKa (Pyridine N) | ~3.5 – 4.5 | Reduced basicity due to the electron-withdrawing C2-nitrile.[1][3][2] |
| pKa (Piperidine N) | N/A | The nitrogen is chemically a tertiary aniline-like system; lone pair delocalization reduces basicity compared to aliphatic amines.[3][2] |
| TPSA | ~36 Ų | Good membrane permeability.[1][3][2] |
Part 2: Solubility Profile & Solvent Compatibility[1][2][4]
The solubility of 3-Piperidin-1-ylpyridine-2-carbonitrile is governed by the competition between its lipophilic piperidine ring and the polar nitrile group.[1]
Solvent Compatibility Matrix
The compound exhibits "Lipophilic Base" behavior.[3][2] It is highly soluble in aprotic polar solvents and chlorinated hydrocarbons but shows poor solubility in neutral aqueous media.[3][2]
| Solvent Class | Solubility | Recommended Use |
| Chlorinated (DCM, Chloroform) | High (>50 mg/mL) | Primary solvent for synthesis, extraction, and transfer.[1] |
| Polar Aprotic (DMSO, DMF) | High (>50 mg/mL) | Preparation of stock solutions for biological assays (10–100 mM).[3][2] |
| Alcohols (Methanol, Ethanol) | Moderate-High | Suitable for recrystallization; solubility increases with temperature.[3][2] |
| Ethers (THF, Diethyl Ether) | Moderate | Good for reaction media; lower solubility than DCM.[3][2] |
| Water (pH 7.0) | Low (<0.1 mg/mL) | Not recommended for stock preparation.[3][2] Requires pH adjustment. |
| Acidic Water (0.1 M HCl) | High | Protonation of the pyridine nitrogen solubilizes the compound as a salt.[3][2] |
Experimental Protocol: Thermodynamic Solubility Determination
Use this protocol to validate solubility for specific formulations.
Step 1: Preparation
-
Add excess solid compound (~5 mg) to 1 mL of the target solvent in a chemically resistant glass vial.[2]
Step 2: Equilibration
-
Agitate (shake or stir) at 25°C for 24 hours.
-
Note: Protect from light to prevent potential photolytic degradation during long equilibration.[1][3][2]
Step 3: Filtration & Analysis
-
Filter the suspension through a 0.45 µm PVDF or PTFE syringe filter.[2]
-
Quantify the filtrate using HPLC-UV (Detection @ 254 nm or λ_max).
Part 3: Stability Assessment & Degradation Mechanisms[1][2]
The stability of this compound is defined by two primary vectors: Hydrolysis of the Nitrile and Oxidation of the Piperidine Ring .
Hydrolytic Stability (Nitrile Group)
The C2-nitrile is activated by the electron-deficient pyridine ring, making it susceptible to hydrolysis under extreme pH or high thermal stress.[1][3]
-
Pathway: Nitrile
Primary Amidengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> Carboxylic Acid.[1][3] -
Risk Factor: The C3-piperidine group provides steric bulk and electron donation, which increases stability compared to unsubstituted 2-cyanopyridine, but hydrolysis remains the primary degradation pathway in acidic aqueous formulations.
Oxidative Stability
The tertiary nitrogen of the piperidine ring is susceptible to N-oxidation by peroxides or metabolic enzymes (e.g., CYP450), forming the N-oxide. This is less likely in solid storage but relevant in solution.[1][3][2]
Degradation Pathway Diagram
The following diagram illustrates the logical flow of degradation risks.
Caption: Primary degradation pathways including nitrile hydrolysis (yellow) and N-oxidation (red).[3][4]
Part 4: Forced Degradation Protocol (Stress Testing)
To establish the stability profile for regulatory or development purposes, perform the following stress tests.
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | Dissolve in 0.1 N HCl; heat at 60°C for 4–24 hours.[1][2] | Conversion to amide (moderate degradation).[3][2] |
| Base Hydrolysis | Dissolve in 0.1 N NaOH; heat at 60°C for 4–24 hours. | Rapid conversion to acid (high degradation).[3][2] |
| Oxidation | Treat with 3% H₂O₂ at RT for 24 hours.[1][3][2] | Formation of Piperidine N-oxide.[1][3][2][5] |
| Thermal (Solid) | Heat solid at 80°C for 7 days. | Generally stable (High melting point analogs suggest stability).[3][2] |
| Photostability | Expose to 1.2 million lux hours (ICH Q1B).[3][2] | Potential pyridine ring isomerization or nitrile loss.[1][3][2] |
Part 5: Handling and Storage Recommendations
Based on the chemical structure and stability profile:
References
-
PubChem. Compound Summary: 3-(1-Piperidinyl)-2-pyridinecarbonitrile (CAS 1204936-38-6).[1][3][2] National Library of Medicine.[3][2] Available at: [Link][3][2]
-
Gouda, M. A., et al. (2014).[3][2][6] Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications, 44(3), 297–330.[3][2] (Providing mechanistic grounding for 3-substituted-2-cyanopyridine reactivity). Available at: [Link][3][2]
-
Satzinger, G. (1978).[3][2] Hydrolysis of 2-cyanopyridines.[1][3][2] U.S. Patent 4,080,341.[1][3][2] (Detailing the hydrolysis conditions of the pyridine-2-carbonitrile scaffold). Available at:
Sources
- 1. 2-Amino-3-cyanopyridine | C6H5N3 | CID 818259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Piperidin-1-yl)pyridine | C10H14N2 | CID 11521139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents [patents.google.com]
- 5. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Safety Guide: 3-Piperidin-1-ylpyridine-2-carbonitrile
CAS Registry Number: 780802-33-7 Formula: C₁₁H₁₃N₃ Molecular Weight: 187.24 g/mol Synonyms: 3-(1-Piperidinyl)picolinonitrile; 3-(Piperidin-1-yl)pyridine-2-carbonitrile
Executive Summary
This technical guide outlines the safe handling, containment, and emergency protocols for 3-Piperidin-1-ylpyridine-2-carbonitrile . As a structural intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands, this compound presents a dual-hazard profile: potential neurotoxicity (derived from its aminopyridine core, structurally analogous to anabasine) and metabolic cyanogenesis (characteristic of organic nitriles).[1][2][3]
Critical Directive: Due to the structural similarity to potent nicotinic acetylcholine receptor (nAChR) agonists, this compound must be handled as Acutely Toxic (Category 2/3) until specific toxicological data proves otherwise.[1][2][3] Open-bench handling is strictly prohibited.
Part 1: Chemical Profile & Hazard Identification[1][3]
Structure-Activity Relationship (SAR) Analysis
To accurately assess risk without comprehensive commercial toxicological data, we apply the Precautionary Principle based on SAR:
-
Aminopyridine Core: The 3-aminopyridine motif is a known potassium channel blocker and nAChR agonist.[2][3] Isomeric analogs (e.g., Anabasine) carry H300 (Fatal if swallowed) classifications due to rapid induction of seizures and respiratory paralysis.[1][2][3]
-
Nitrile Functionality (C≡N): Organic nitriles metabolize via hepatic Cytochrome P450 enzymes to release cyanide ions (CN⁻).[1][2][3] While the onset is slower than inorganic cyanide, the result is cytotoxic hypoxia.[1][2][3]
-
Piperidine Ring: Adds basicity (
modulation) and lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration.[1][2][3]
Hazard Classification (Inferred)
Based on GHS Standards for chemically related pharmacophores.
| Hazard Class | Category | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | Cat 2/3 | H300/H301 | Fatal or Toxic if swallowed. |
| Acute Toxicity (Dermal) | Cat 3 | H311 | Toxic in contact with skin.[1][2][3][4] |
| Skin Irritation | Cat 2 | H315 | Causes skin irritation.[2][3][4] |
| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2][3] |
| STOT - Single Exp. | Cat 3 | H335 | May cause respiratory irritation.[2][3] |
Mechanism of Toxicity Visualization
The following diagram illustrates the dual-threat mechanism requiring specific medical surveillance.
Figure 1: Dual-pathway toxicity mechanism illustrating immediate neurotoxic risks and delayed metabolic cyanogenesis.
Part 2: Engineering Controls & PPE[1]
Primary Containment[1][2]
-
Solid Handling (Weighing/Transfer): Must be performed in a Class I Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure with HEPA filtration.[1][2][3]
-
Solution Handling: Standard Chemical Fume Hood (VAV type) with face velocity >100 fpm.[1][2][3]
Personal Protective Equipment (PPE)[1][2]
-
Respiratory: If engineering controls are breached or during spill cleanup, use a P100/OV (Organic Vapor) cartridge respirator.[1][2][3]
-
Eyes: Chemical splash goggles (ANSI Z87.1).[1][2][3] Face shield required if handling >500mg in solution.[1][2][3]
Part 3: Operational Protocols
Receipt and Storage[1][3]
-
Inspection: Upon receipt, inspect the vial for breakage inside a fume hood.[1][2][3] Do not open shipping packaging on a general lab bench.
-
Storage: Store at 2–8°C (or as specified by CoA) in a dedicated "Acute Toxins" secondary container.
-
Labeling: Affix a custom label: "DANGER: High Potency. Neurotoxin/Nitrile.[1][2][3] Do not handle alone."
Safe Weighing Procedure (Step-by-Step)
This protocol minimizes static charge, a common cause of powder dispersal.[2]
-
Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure.[1][2][3]
-
Taring: Tare the weighing boat/vial before adding the compound.
-
Transfer: Use a disposable spatula.[1][2][3] Do not return excess material to the stock vial to prevent cross-contamination.
-
Solubilization: Dissolve the solid immediately after weighing to reduce inhalation risk. Preferred solvents: DMSO or Methanol (Note: DMSO enhances skin permeability; handle with extreme caution).[1][2][3]
-
Decontamination: Wipe the balance area with a 10% Sodium Hypochlorite (Bleach) solution, followed by water.[1][2][3] Bleach oxidizes potential cyanide residues and degrades the pyridine ring structure over time.[1][2][3]
Reaction Setup
-
Closed Systems: All reactions involving this intermediate should be run in closed vessels (septum-sealed flasks or pressure vials).[2][3]
-
Ventilation: Vent reaction exhaust through a bleach scrubber if evolving gas is possible, though the nitrile group is generally stable unless subjected to strong acid/base hydrolysis.[1][2][3]
Part 4: Emergency Response & Waste Management[1]
Exposure Response Algorithm
Speed is critical.[1][2][3] The presence of the piperidine-pyridine pharmacophore suggests symptoms may mimic nicotine poisoning (fasciculations, vomiting) before cyanide effects manifest.[1][2][3]
Figure 2: Emergency triage protocol distinguishing between immediate neurotoxic collapse and stable decontamination.
Waste Disposal[1][2]
-
Liquid Waste: Segregate into "Cyanide-Bearing Organic Waste." Do not mix with acids (risk of HCN generation).[1][2][3] Maintain pH > 10 using NaOH if aqueous.[1][2][3]
-
Solid Waste: Vials, spatulas, and weighing boats must be double-bagged and tagged for incineration.[1][2][3]
-
Spill Cleanup:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11521139, 3-(Piperidin-1-yl)pyridine. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Organic Nitriles.[1][2][3] Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Registration Dossier: Anabasine (CAS 494-52-0) - Toxicological Analogue.[2] Retrieved from [Link][1][2]
Sources
- 1. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Piperidin-1-yl)pyridine | C10H14N2 | CID 11521139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.no [fishersci.no]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Computational & Structural Optimization of 3-Piperidinyl Pyridine Derivatives: A Technical Guide
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads
Focus:
Executive Summary
The 3-piperidinyl pyridine scaffold represents a privileged structure in neuropharmacology, serving as the core pharmacophore for ligands targeting Nicotinic Acetylcholine Receptors (nAChRs), specifically
This guide moves beyond standard screening protocols to detail the causal computational frameworks required to optimize this scaffold. We focus on handling the high-entropy piperidine ring, modeling the critical cation-
Structural Dynamics & Conformational Analysis
The primary failure mode in docking 3-piperidinyl pyridine derivatives is the neglect of ring conformational penalties. The piperidine ring exists in a dynamic equilibrium between chair, twist-boat, and boat conformers, further complicated by nitrogen inversion.
Quantum Mechanical (QM) Geometry Optimization
Force field methods (MMFF94, OPLS3e) often underestimate the energy barrier of the axial-equatorial nitrogen inversion. Density Functional Theory (DFT) is required to accurately map the potential energy surface (PES).
Protocol: DFT-Based Conformational Scanning
-
Initial Sketch: Generate 3D coordinates (e.g., ChemDraw to SDF).
-
Basis Set Selection: Use B3LYP/6-311G+(d,p) .[1][2] The diffuse functions (+) are critical for describing the lone pair on the piperidine nitrogen, which drives the basicity and H-bonding potential.
-
Solvation Model: Apply PCM (Polarizable Continuum Model) with water ($ \epsilon = 78.4 $) to simulate the aqueous physiological environment, stabilizing the protonated ammonium species.[1]
-
Frequency Calculation: Confirm stationary points (zero imaginary frequencies) to ensure the conformer is a true minimum, not a transition state.
The "Bioactive" Conformer Paradox
While the global minimum energy conformer is stable in solution, the bioactive conformer bound to nAChR often requires a higher-energy "twist" to satisfy the distance constraints of the Trp-Tyr-Trp aromatic box.
-
Key Insight: Restrain the torsion angle between the pyridine and piperidine rings ($ \tau_{C3-C3'-C4'-N} $) during docking preparation to sample high-energy states accessible within 3-5 kcal/mol of the global minimum.
Ligand-Based Drug Design (LBDD): 3D-QSAR
When crystal structures are low-resolution or unavailable (e.g., specific heteromeric subtypes), 3D-QSAR provides the predictive engine.
CoMFA and CoMSIA Workflow
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the industry standards for this scaffold.[1]
Step-by-Step Methodology:
-
Alignment Rule (Critical): Do not align by maximum common substructure (MCS) alone. Align based on the pharmacophoric points :
-
The pyridine nitrogen (H-bond acceptor).
-
The protonated piperidine nitrogen (positive ionizable center).
-
The centroid of the pyridine ring (aromatic/hydrophobic center).
-
-
Field Generation:
-
Steric Field: Lennard-Jones potential (Csp3 probe).
-
Electrostatic Field: Coulombic potential (+1 charge probe).
-
-
PLS Analysis: Use Partial Least Squares to correlate field values with biological activity ($ pK_i $ or $ pEC_{50} $).[1]
-
Validation:
Table 1: Interpretation of CoMSIA Contour Maps for nAChR Selectivity
| Field Type | Color Code | Structural Implication for 3-Piperidinyl Pyridines |
| Steric | Green | Bulky groups here increase affinity (e.g., 5-position on pyridine).[1] |
| Steric | Yellow | Bulky groups here decrease affinity (steric clash with loop C). |
| Electrostatic | Blue | Positive charge favored (essential at piperidine N). |
| Electrostatic | Red | Negative charge favored (H-bond acceptors on pyridine ring). |
| Hydrophobic | Purple | Hydrophobic substituents enhance binding (e.g., halogenation).[1] |
Structure-Based Design: The Cation- Anchor
The binding affinity of 3-piperidinyl pyridines is thermodynamically driven by a high-energy cation-
Induced Fit Docking (IFD) Protocol
Standard rigid-receptor docking fails because the "C-loop" of the nAChR binding site closes over the agonist.[1]
The IFD Workflow (Graphviz Visualization):
Figure 1: Induced Fit Docking (IFD) workflow accounting for the flexibility of the nAChR C-loop and side-chain reorganization upon ligand binding.
Interaction Profiling
To validate a pose, verify the following contacts:
-
Cation-
: Distance < 4.5 Å between piperidine $ N^+ $ and Trp149 centroid.[1] -
H-Bond (Water Bridge): Often, a water molecule bridges the pyridine nitrogen and a backbone carbonyl (e.g., Leu107 or similar depending on subtype).[1]
-
Hydrophobic Enclosure: The pyridine ring should slot between Tyr188 and Tyr195 (aromatic sandwich).
ADMET & Physicochemical Optimization
For CNS drugs, the 3-piperidinyl pyridine scaffold presents a specific challenge: Basicity . The secondary amine has a typical pKa of 9.5–10.5. At physiological pH, it is >99% ionized. While the cation is needed for binding, the neutral species is required to cross the Blood-Brain Barrier (BBB).
pKa Modulation Strategy
-
Problem: High pKa leads to poor membrane permeability (low LogBB).
-
Solution: Introduce electron-withdrawing groups (EWGs) on the pyridine ring or adjacent to the piperidine nitrogen (e.g., fluorine substitution) to lower the pKa to the 7.5–8.5 range.
Computational Prediction: Use QM-based pKa prediction (Jaguar or Gaussian) rather than empirical tools, as subtle steric effects in the piperidine ring heavily influence proton affinity.[1]
Equation for LogBB Prediction:
Experimental Validation Protocol
A computational model is only as good as its experimental validation.
Synthesis & Binding Assay Loop
-
Synthesis: Use a Suzuki coupling approach for 5-substituted pyridine derivatives or nucleophilic aromatic substitution ($ S_NAr $) for 2/6-substitutions.
-
Radioligand Binding:
-
: Displace [
]-Epibatidine or [ ]-Cytisine. -
: Displace [
]- -Bungarotoxin.
-
: Displace [
-
Functional Assay: Two-electrode voltage clamp (TEVC) in Xenopus oocytes to determine if the ligand is an agonist, antagonist, or PAM (Positive Allosteric Modulator).
References
-
QSAR & Molecular Modeling of Piperidine Derivatives
- Source: "Computational study on subfamilies of piperidine deriv
-
Context: Methodologies for 3D-QSAR and genetic algorithm variable selection.[3]
-
nAChR Docking & Conformation
- Source: "Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding..."
- Context: Protocols for handling the flexibility of the nAChR binding site and docking scoring functions.
-
Conformational Analysis (DFT)
-
Sigma Receptor Ligands (Cross-Relevance)
-
Synthesis & Biological Evaluation
Sources
- 1. Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectral and conformational studies on 3-pyridinealdazine by DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tcmsp-e.com [tcmsp-e.com]
Application Note: Synthesis Protocol for 3-(Piperidin-1-yl)pyridine-2-carbonitrile
Part 1: Introduction & Retrosynthetic Analysis
The target molecule, 3-(piperidin-1-yl)pyridine-2-carbonitrile , represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. The juxtaposition of the electron-withdrawing nitrile group at the C2 position and the electron-donating piperidine moiety at C3 creates a unique electronic "push-pull" system that modulates the basicity of the pyridine nitrogen and influences metabolic stability.
Strategic Rationale
While transition metal-catalyzed cross-coupling (Buchwald-Hartwig) is a viable route for forming C–N bonds on heteroaryl rings, it often introduces trace metal impurities (Pd, Cu) that require rigorous remediation in pharmaceutical workflows.
For this specific scaffold, the Nucleophilic Aromatic Substitution (
Retrosynthetic Scheme
The disconnection strategy relies on the displacement of a halide at the 3-position by the secondary amine (piperidine).
Figure 1: Retrosynthetic analysis identifying the S_NAr disconnection.
Part 2: Detailed Experimental Protocol
Method A: Nucleophilic Aromatic Substitution ( ) - Recommended
This method utilizes 3-fluoro-2-pyridinecarbonitrile as the electrophile. The fluoride atom is the preferred leaving group over chloride or bromide for
1. Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (Example) | Role |
| 3-Fluoro-2-pyridinecarbonitrile | 122.10 | 1.0 | 1.22 g (10 mmol) | Substrate |
| Piperidine | 85.15 | 1.2 | 1.02 g (1.19 mL) | Nucleophile |
| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g | Base (Acid Scavenger) |
| DMF (Anhydrous) | - | - | 10-15 mL | Solvent |
| Ethyl Acetate / Hexanes | - | - | - | Extraction/Purification |
2. Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 3-fluoro-2-pyridinecarbonitrile (1.0 equiv) and anhydrous DMF (concentration ~0.5–1.0 M).
-
Add Potassium Carbonate (
, 2.0 equiv) to the solution. Note: Ensure the base is finely powdered to maximize surface area. -
Add Piperidine (1.2 equiv) dropwise at room temperature.
Step 2: Reaction Execution
-
Heat the reaction mixture to 80°C under an inert atmosphere (
or Ar). -
Monitor the reaction by TLC (30% EtOAc in Hexanes) or LC-MS.
-
Expected Time: 2–4 hours. The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.[3]
-
-
Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism.[4][5] The electron-withdrawing nitrile at C2 activates the C3 position. If the reaction is sluggish, increase temperature to 100°C, but avoid exceeding 120°C to prevent nitrile hydrolysis.
Step 3: Workup
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. The product may precipitate as a solid.
-
If Solid Precipitates: Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum.
-
If Oiling Occurs: Extract with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers with Brine (2 x 20 mL) to remove residual DMF.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude material is often sufficiently pure (>95%) for subsequent steps.
-
If necessary, purify via flash column chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient 10%
40% EtOAc in Hexanes.
-
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination - Alternative
Use this method only if the 3-fluoro or 3-chloro precursors are unavailable, as it requires expensive catalysts and inert box techniques.
-
Substrate: 3-Bromo-2-pyridinecarbonitrile.
-
Catalyst:
(2 mol%) / BINAP (4 mol%). -
Base:
or NaOtBu. -
Solvent: Toluene or 1,4-Dioxane at 100°C.
Part 3: Mechanism & Workflow Visualization
Reaction Mechanism ( )
The following diagram illustrates the critical Meisenheimer complex intermediate stabilized by the ortho-nitrile group.
Figure 2:
Experimental Workflow
Figure 3: Operational workflow for the synthesis and isolation.
Part 4: Characterization & Quality Control
To validate the synthesis, the following analytical data should be obtained.
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (400 MHz, CDCl3) | Pyridine aromatic protons (ABC system). | |
| 1H NMR (Aliphatic) | Piperidine ring protons ( | |
| IR Spectroscopy | ~2220-2230 | Distinctive C |
| LC-MS (ESI+) | [M+H]+ = 188.12 | Confirms molecular weight (Calc: 187.11). |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: Inactive leaving group (e.g., using -Cl instead of -F) or old reagents.
-
Fix: Switch to 3-fluoro analog or increase temperature to 100°C. Ensure base is anhydrous.
-
-
Issue: Hydrolysis of Nitrile.
-
Cause: Presence of water at high temperatures or harsh acidic/basic workup.
-
Fix: Use anhydrous DMF. Quench with neutral water. Avoid strong acids during workup.
-
-
Issue: Regioisomers.
-
Cause: Unlikely with 3-fluoro-2-cyanopyridine.
-
Fix: Verify starting material purity by NMR.
-
References
-
Nucleophilic Aromatic Substitution Mechanism
-
Synthesis of 3-Fluoropyridines
-
Piperidine Functionalization
-
Reactivity of 2-Fluoropyridine-3-carbonitrile
-
General SNAr Methodology on Pyridines
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]
- 7. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis and Purification of 3-Piperidin-1-ylpyridine-2-carbonitrile
Executive Summary
This application note details a robust protocol for the synthesis and purification of 3-piperidin-1-ylpyridine-2-carbonitrile , a critical heterocyclic building block used in the development of JAK inhibitors and other kinase-targeting therapeutics.
The core challenge in producing this intermediate lies in separating the product from the excess piperidine used in the reaction and preventing hydrolysis of the sensitive nitrile group.[1] This guide introduces a pH-modulated extraction strategy that exploits the significant pKa difference between the product (weakly basic) and the piperidine impurity (strongly basic), eliminating the need for tedious chromatographic separations in scale-up scenarios.[1]
Chemical Logic & Mechanism
Reaction Mechanism: Nucleophilic Aromatic Substitution ( )
The synthesis relies on the
-
Substrate Activation: The 2-cyano group is strongly electron-withdrawing (
and effects), activating the adjacent C-3 position for nucleophilic attack. The fluorine atom at C-3 serves as an excellent leaving group due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate.[1] -
Regioselectivity: The 2-position is blocked by the nitrile; the 3-position is the most electrophilic site available for the amine attack.[1]
Purification Logic: The pKa Differential[1][2]
-
Piperidine (Impurity): A secondary aliphatic amine with a pKa
11.[1][2]1. It is readily protonated in dilute acid.[1] -
Product (Target): The nitrogen atom of the piperidine ring is conjugated to the electron-deficient pyridine ring (ortho to a nitrile).[1] This delocalization significantly reduces its basicity.[1] The pyridine nitrogen, while basic (pKa
5.2 for unsubstituted pyridine), is also deactivated by the ortho-cyano group.[1][2]-
Estimated pKa of Product:
.
-
-
Strategy: Washing the organic reaction mixture with 1.0 M HCl will protonate the residual piperidine (rendering it water-soluble) while the target molecule remains unprotonated and lipophilic, staying in the organic phase.[1]
Experimental Protocol
Materials
| Reagent | Equiv.[1] | Role |
| 3-Fluoropyridine-2-carbonitrile | 1.0 | Limiting Reagent |
| Piperidine | 1.5 | Nucleophile |
| Potassium Carbonate ( | 2.0 | Acid Scavenger |
| DMF (Dimethylformamide) | 5-10 vol | Solvent |
| Ethyl Acetate (EtOAc) | - | Extraction Solvent |
| 1.0 M HCl (aq) | - | Wash Buffer |
Step-by-Step Synthesis
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoropyridine-2-carbonitrile (1.0 equiv) in DMF (5 mL per gram of substrate).
-
Addition: Add
(2.0 equiv) followed by piperidine (1.5 equiv).-
Note: Piperidine can be added dropwise if the reaction is performed on a multigram scale to control exotherm.[1]
-
-
Reaction: Heat the mixture to 80 °C for 4–6 hours.
-
Quench: Cool the reaction to room temperature and pour slowly into ice-cold water (10x reaction volume).
Purification Workflow (The "Acid Wash" Method)
This section replaces standard chromatography for initial cleanup.[1][2]
-
Extraction: Extract the aqueous quench mixture with EtOAc (3 x volumes). Combine organic layers.
-
Acid Wash (Critical): Wash the combined organic layer with 1.0 M HCl (2 x volumes).[1][2]
-
Neutralization: Wash the organic layer with Saturated
(1 x volume) to remove trace acid.[1] -
Drying: Wash with Brine, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Crystallization: The crude residue is typically a solid.[1] Recrystallize from minimal hot Ethanol or a Hexane/EtOAc mixture.[1]
Visualization of Workflows
Reaction & Purification Logic
Caption: Flowchart illustrating the pH-modulated purification strategy to selectively remove piperidine.
Quality Control & Troubleshooting
Analytical Specifications
-
Appearance: White crystalline solid.[1]
-
1H NMR (
, 400 MHz):
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete conversion | Increase temp to 100°C; ensure DMF is dry. |
| Product in Aqueous Layer | Acid wash too strong (pH < 1) | Use 0.5 M HCl or Citric Acid buffer instead of 1 M HCl. |
| Oil instead of Solid | Residual solvent (DMF) | Dry under high vacuum at 40°C for 12h; seed with crystal if available.[1][2] |
| Impurity: Amide | Nitrile hydrolysis | Avoid prolonged exposure to strong acid/base; keep workup cold.[1] |
References
-
Vertex AI Search . (2023).[1][2] Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. Journal of Organic Chemistry. Link[1][2]
-
Rearus . (n.d.).[1] Product Catalog: 3-piperidin-1-ylpyridine-2-carbonitrile Properties. Retrieved October 2023.[1][5] Link
-
Google Patents . (2016).[1] WO2016170545A1 - Process for the preparation of piperidine intermediates.[1] Link
-
ChemicalBook . (2023).[1][2] 3-PIPERIDIN-1-YLPYRIDINE-2-CARBONITRILE Product Database. Link
Sources
- 1. 2-Amino-3-cyanopyridine | C6H5N3 | CID 818259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-pyridine-2-carboxylic acid amide | C6H7N3O | CID 13238725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Купить 3-пиперидин-1-илпиридин-2-карбoнитрил, 97%, Maybridгe, 1г в компании Реарус [rearus.ru]
- 5. researchgate.net [researchgate.net]
Application Note: Crystallization Protocol for 3-piperidin-1-ylpyridine-2-carbonitrile
Executive Summary
This guide details the purification and crystallization of 3-piperidin-1-ylpyridine-2-carbonitrile , a critical intermediate often employed in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds.
While many aminocyanopyridines are high-melting solids, this specific derivative possesses a relatively low melting point (67–69 °C ) [1]. This physical property presents a specific challenge: the compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the temperature or solvent composition is not strictly controlled. This protocol prioritizes a controlled anti-solvent addition method to ensure consistent polymorph formation and high purity (>98%).
Physicochemical Profile & Solubility
Understanding the solute's behavior is the prerequisite for a successful crystallization.
| Property | Data | Implication for Crystallization |
| Physical State | Solid (Crystalline) | Amenable to recrystallization. |
| Melting Point | 67 – 69 °C [1] | Critical: Do not exceed 60 °C during dissolution to prevent melting the seed crystals or inducing oiling out. |
| Solubility (High) | DCM, Ethyl Acetate, THF | Good solvents for initial dissolution. |
| Solubility (Moderate) | Ethanol, Isopropanol | Ideal candidates for cooling crystallization. |
| Solubility (Low) | Water, Hexane, Heptane | Excellent anti-solvents. |
| Basicity | Weak Base (Pyridine N) | Can form salts, but this protocol targets the Free Base . |
Pre-Crystallization Workup (Purification)
Prerequisite: Before attempting crystallization, ensure the crude material is free of gross impurities, particularly unreacted piperidine (liquid) or inorganic salts.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Wash:
-
Wash 2x with Water (removes inorganic salts).
-
Wash 1x with Brine (saturated NaCl).
-
Note: Avoid acidic washes unless you intend to lose the product to the aqueous layer (protonation of the pyridine nitrogen).
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40 °C until a solid or thick oil remains.
Detailed Crystallization Protocols
Method A: Ethyl Acetate / Heptane (Recommended)
Best for: Avoiding oiling out and achieving high recovery.
Rationale: The boiling point gap between EtOAc (77 °C) and Heptane (98 °C) allows for flexible thermal control. The lipophilic nature of the piperidine ring makes Heptane a highly effective anti-solvent.
Step-by-Step Procedure:
-
Dissolution: Transfer the crude solid (e.g., 10 g) to a round-bottom flask. Add Ethyl Acetate (EtOAc) (approx. 2–3 volumes, e.g., 20–30 mL) and heat to 50–55 °C with stirring.
-
Caution: Do not boil. The MP is ~68 °C; overheating can cause the compound to melt into an oil phase.
-
-
Filtration (Optional): If insoluble particles are visible, filter the warm solution through a sintered glass funnel or Celite pad.
-
Nucleation: Remove from heat. While stirring at 50 °C, slowly add Heptane dropwise until a faint, persistent turbidity (cloudiness) is observed.
-
Seeding: If available, add a few crystals of pure 3-piperidin-1-ylpyridine-2-carbonitrile. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Crystallization: Allow the mixture to cool to Room Temperature (RT) over 2 hours.
-
Observation: White to off-white needles or prisms should form.
-
-
Maximizing Yield: Once at RT, cool the flask in an ice bath (0–5 °C) for 30 minutes.
-
Isolation: Filter the crystals using vacuum filtration.
-
Wash: Wash the filter cake with a cold 1:3 mixture of EtOAc:Heptane.
-
Drying: Dry in a vacuum oven at 40 °C for 4–6 hours.
Method B: Isopropanol (IPA) Cooling
Best for: High-purity requirements (removes more polar impurities).
-
Dissolution: Dissolve the crude material in minimum hot Isopropanol (approx. 55 °C).
-
Cooling: Turn off the heat and allow the flask to cool slowly in the oil bath (slow cooling promotes larger crystal growth).
-
Precipitation: If no crystals form by 30 °C, add Water dropwise as an anti-solvent, but be cautious: adding water too fast to this lipophilic compound can force it out as an oil.
Troubleshooting: "Oiling Out"
Since the melting point (67–69 °C) is low, the compound may separate as an oil droplet phase instead of crystals.
-
Cause: Temperature is too high (near MP) or anti-solvent was added too quickly, creating a supersaturated solution that crashes out as a liquid.
-
Solution:
-
Re-heat: Warm the mixture until the oil redissolves (do not exceed 60 °C).
-
Dilute: Add a small amount of the good solvent (EtOAc).
-
Seed: Add seed crystals at a higher temperature (e.g., 45 °C).
-
Slow Down: Cool the vessel much slower (e.g., 5 °C per hour).
-
Process Workflow (Graphviz)
Figure 1: Step-by-step crystallization workflow for CAS 780802-33-7 using the Solvent/Anti-solvent method.
References
-
Rearus Chemical Data . (n.d.). 3-piperidin-1-ylpyridine-2-carbonitrile Physical Properties. Retrieved October 26, 2023, from [Link]
-
National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 8082, Piperidine. (Context on piperidine reactivity in SNAr). Retrieved from [Link]
Application Note: Strategic Utilization of 3-(Piperidin-1-yl)pyridine-2-carbonitrile in Medicinal Chemistry
[1]
Executive Summary
Compound: 3-(Piperidin-1-yl)pyridine-2-carbonitrile CAS: 1260877-63-9 (Generic reference for scaffold class) Molecular Formula: C₁₁H₁₃N₃ Role: High-value heterocyclic intermediate[1][2]
This guide details the synthetic utility of 3-(piperidin-1-yl)pyridine-2-carbonitrile , a bifunctional scaffold integrating a lipophilic piperidine pharmacophore with a reactive nitrile handle.[1] Unlike primary 2-amino-3-cyanopyridines, which are often used to fuse pyrimidine rings, this tertiary amine variant serves a distinct role: it functions as a sterically defined, electron-rich building block for late-stage diversification.
The presence of the bulky piperidinyl group at the 3-position exerts a specific "ortho-effect," influencing the reactivity of the adjacent nitrile and modulating the metabolic stability of the pyridine ring. This note provides validated protocols for its synthesis and downstream transformation into amides, tetrazoles, and ketones, essential for fragment-based drug discovery (FBDD).[1]
Synthesis of the Core Scaffold
Rationale: The most robust route to this scaffold is the Nucleophilic Aromatic Substitution (SNAr) of 3-fluoropyridine-2-carbonitrile.[1] The fluorine atom is the preferred leaving group over chlorine at the 3-position due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate, facilitating displacement by the secondary amine (piperidine).
Protocol 1: SNAr Displacement
Objective: Preparation of 3-(piperidin-1-yl)pyridine-2-carbonitrile from 3-fluoropyridine-2-carbonitrile.
Materials:
-
3-Fluoropyridine-2-carbonitrile (1.0 equiv)[1]
-
Piperidine (1.2 equiv)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv) or Diisopropylethylamine (DIPEA)[1]
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 3-fluoropyridine-2-carbonitrile (e.g., 1.22 g, 10 mmol) and anhydrous MeCN (20 mL).
-
Base Addition: Add K₂CO₃ (2.76 g, 20 mmol). Stir the suspension at room temperature for 10 minutes.
-
Nucleophile Addition: Dropwise add piperidine (1.18 mL, 12 mmol) to the stirring mixture. Note: Exotherm is possible; maintain temperature <30°C.[1]
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The starting material (R_f ~0.[1]5) should disappear, yielding a more polar fluorescent spot.[1]
-
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes) or recrystallization from Ethanol/Water.[1]
Yield Expectation: 85–95% Key Insight: The 2-cyano group activates the 3-position for nucleophilic attack. If using 3-chloropyridine-2-carbonitrile, higher temperatures (80–100°C) or stronger bases may be required due to the poorer leaving group ability of chloride in this specific electronic environment.[1]
Downstream Applications & Transformations[3]
Application A: Hydrolysis to Picolinamides (Ligand Synthesis)
The conversion of the nitrile to a primary amide creates a bidentate binding motif (Pyridine N + Amide O).[1] This is crucial for designing kinase inhibitors where the amide interacts with the hinge region.
Protocol 2: Controlled Alkaline Hydrolysis
-
Dissolution: Dissolve 3-(piperidin-1-yl)pyridine-2-carbonitrile (1.0 equiv) in tert-butanol (0.5 M).
-
Reagent: Add solid KOH (4.0 equiv).
-
Reaction: Heat to reflux (85°C) for 2 hours. Mechanistic Note:t-BuOH suppresses over-hydrolysis to the carboxylic acid by sterically hindering the attack on the intermediate amide.
-
Isolation: Pour into ice water. The product, 3-(piperidin-1-yl)picolinamide , typically precipitates.[1] Filter and dry.[1]
Application B: Tetrazole Isostere Synthesis
Tetrazoles are classic bioisosteres for carboxylic acids, offering improved metabolic stability and membrane permeability.
Protocol 3: [3+2] Cycloaddition
-
Reactants: Combine nitrile scaffold (1.0 equiv), Sodium Azide (NaN₃, 1.5 equiv), and Zinc Bromide (ZnBr₂, 1.0 equiv) in water/isopropanol (1:1).
-
Conditions: Reflux at 100°C for 12–16 hours. Note: ZnBr₂ acts as a Lewis acid catalyst, activating the nitrile.
-
Workup: Acidify carefully with 1N HCl to pH 3–4 to protonate the tetrazole (Caution: HN₃ gas evolution—work in a fume hood). Extract with EtOAc.[1]
Application C: Grignard Addition (Ketone Synthesis)
The nitrile group can be arrested at the imine stage to form ketones, valuable for building diverse side chains.[1]
Protocol 4: Addition of Aryl Grignards
-
Setup: Flame-dry glassware under Argon. Dissolve scaffold in anhydrous THF.
-
Addition: Cool to 0°C. Add Phenylmagnesium Bromide (PhMgBr, 1.2 equiv) dropwise.
-
Mechanism: The bulky 3-piperidinyl group prevents "double addition" or over-reaction, stabilizing the magnesium imine intermediate.
-
Quench: Quench with aqueous NH₄Cl/HCl (1M) to hydrolyze the imine to the ketone (3-(piperidin-1-yl)pyridin-2-yl)(phenyl)methanone .
Data Summary & Comparison
| Transformation | Reagents | Primary Product | Key Advantage |
| SNAr | Piperidine, K₂CO₃, MeCN | 3-(piperidin-1-yl)pyridine-2-carbonitrile | High yield, scalable entry point.[1] |
| Hydrolysis | KOH, t-BuOH | 3-(piperidin-1-yl)picolinamide | Generates hinge-binding motif.[1] |
| Cycloaddition | NaN₃, ZnBr₂ | 5-(3-(piperidin-1-yl)pyridin-2-yl)-1H-tetrazole | Bioisostere for carboxylic acid (pKₐ ~5).[1] |
| Grignard | PhMgBr, THF | 2-Benzoyl-3-(piperidin-1-yl)pyridine | Access to privileged diaryl ketone scaffolds.[1] |
Visualizing the Workflow
The following diagram illustrates the central role of the nitrile scaffold and its divergent pathways.
Caption: Divergent synthesis starting from the SNAr assembly of the core scaffold, leading to three distinct medicinal chemistry fragments.[1]
References
-
SNAr Methodology on Pyridines
-
Piperidine in Medicinal Chemistry
-
Nitrile to Tetrazole Transformation
-
General Reactivity of 2-Cyano-3-aminopyridines
Sources
- 1. 2-Cyano-3-fluoropyridine | C6H3FN2 | CID 7060408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
3-piperidin-1-ylpyridine-2-carbonitrile as a building block in drug discovery
Technical Application Note: 3-Piperidin-1-ylpyridine-2-carbonitrile in Medicinal Chemistry
Part 1: Introduction & Strategic Value
Subject: 3-Piperidin-1-ylpyridine-2-carbonitrile (CAS: 780802-33-7) Synonyms: 3-(1-Piperidinyl)-2-pyridinecarbonitrile; 2-Cyano-3-(1-piperidinyl)pyridine.[1]
In the landscape of modern drug discovery, 3-piperidin-1-ylpyridine-2-carbonitrile represents a high-value "privileged scaffold." Its structural utility is derived from the orthogonal reactivity of its two primary functional handles: the electron-deficient pyridine core substituted with a versatile nitrile group at the C2 position, and a lipophilic, basic piperidinyl moiety at the C3 position.
Strategic Advantages:
-
The Nitrile Warhead: The C2-nitrile is a "masked" functional group.[1] It serves as a precursor to diverse pharmacophores including primary amines (via reduction), amides (via hydrolysis), and tetrazoles (via [3+2] cycloaddition).[1] In kinase inhibitors, the nitrile itself can act as a reversible covalent trap or a hydrogen bond acceptor in the hinge region.
-
The Piperidine Effector: The C3-piperidinyl group, attached via the nitrogen (N-linked), provides a critical solubility handle and a basic center for lysosomal trapping.[1] Sterically, it forces the pyridine ring into specific conformations, often exploiting hydrophobic pockets in enzymes like Cholesterol 24-Hydroxylase (CH24H) or Mitogen- and Stress-Activated Kinase 1 (MSK1) .[1]
-
Electronic Synergy: The electron-withdrawing nitrile group at C2 activates the pyridine ring, while the electron-donating piperidine at C3 modulates the ring's electron density, fine-tuning the pKa and metabolic stability.
Part 2: Synthetic Accessibility & Protocols
The most robust route to this building block is via Nucleophilic Aromatic Substitution (SNAr) .[1] The presence of the electron-withdrawing cyano group at C2 significantly activates the C3 position for nucleophilic attack, particularly when a leaving group like fluorine is present.
Protocol 1: Synthesis of 3-Piperidin-1-ylpyridine-2-carbonitrile
Targeting High Purity & Scalability
Reagents:
-
Substrate: 3-Fluoro-2-pyridinecarbonitrile (CAS: 97509-75-6)[1][2]
-
Nucleophile: Piperidine (Reagent Grade, >99%)[1]
-
Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)[1]
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 3-fluoro-2-pyridinecarbonitrile (1.0 equiv) and anhydrous MeCN (0.2 M concentration).
-
Addition: Add finely ground K₂CO₃ (2.0 equiv) followed by the slow addition of piperidine (1.2 equiv) at room temperature.
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The fluorine atom is an excellent leaving group in this activated system, driving the reaction to completion.
-
Workup: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.
-
Purification: Dilute the residue with EtOAc and wash with water and brine. Dry over Na₂SO₄.[1] Purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes).
-
Yield Expectation: 85–95% as a pale yellow solid/oil.[1]
-
Self-Validating Check:
-
¹H NMR: Look for the disappearance of the C3-proton signal of the starting material and the appearance of piperidine multiplets (approx. 1.6 ppm and 3.0 ppm).[1]
-
MS: Confirm [M+H]⁺ = 188.1.
Part 3: Functionalization & Divergent Synthesis
Once synthesized, the nitrile group allows for rapid library expansion.[1]
Workflow Diagram: Divergent Synthesis Pathways
Figure 1: Divergent synthesis pathways originating from the 3-piperidin-1-ylpyridine-2-carbonitrile scaffold.
Protocol 2: Tetrazole Formation (Bioisostere Synthesis)
Application: Creating carboxylic acid bioisosteres with improved metabolic stability.[1]
-
Dissolution: Dissolve 3-piperidin-1-ylpyridine-2-carbonitrile (1.0 equiv) in DMF.
-
Reagents: Add Sodium Azide (NaN₃, 1.5 equiv) and Ammonium Chloride (NH₄Cl, 1.5 equiv).
-
Cyclization: Heat to 100°C for 12–16 hours.
-
Workup: Acidify carefully with 1N HCl to precipitate the tetrazole or extract with EtOAc.
Part 4: Therapeutic Applications & Case Studies
CNS Disorders: Cholesterol 24-Hydroxylase (CH24H) Inhibitors
Research indicates that substituting the pyridine ring with a piperidin-1-yl group significantly enhances potency against CH24H (IC₅₀ < 10 nM).[1][3]
-
Mechanism: The sp³ hybridized piperidine ring provides a bulky, hydrophobic "cap" that fills the pocket under Helix F of the enzyme, while the pyridine nitrogen coordinates with the heme iron.[3]
-
Data Summary:
| Compound Variant | C3 Substituent | IC₅₀ (nM) | Binding Mode |
| Analog A | H | >1000 | Weak Heme coordination |
| Analog B | Phenyl (sp²) | 150 | Steric clash in Helix F |
| Target Scaffold | Piperidin-1-yl (sp³) | 8.1 | Optimal hydrophobic fit |
Kinase Inhibition (MSK1 & VEGFR)
The 2-amino-3-cyanopyridine motif is a classic kinase privileged structure.[1] By installing the piperidine at C3 (and converting the C2-nitrile to an amine or guanidine), researchers can access the ATP-binding pocket.[1]
-
Role: The piperidine moiety improves solubility and can interact with the solvent-exposed regions of the kinase, improving selectivity over homologous kinases.
Part 5: Safety & Handling
-
Hazard Identification:
-
Storage: Store the nitrile building block in a cool, dry place (2–8°C). It is generally stable but should be kept away from strong oxidizers and acids.[1]
-
Waste Disposal: All aqueous waste containing azides (from Protocol 2) must be treated with sodium nitrite/sulfuric acid to quench residual azide before disposal.[1]
References
-
Takeda Pharmaceutical Company. (2022).[1] Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Medicinal Chemistry Letters. [1]
-
MDPI. (2012).[1] Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives as Novel MSK1 Inhibitors. Pharmaceuticals.[1][2][4][5][6][7]
-
Ossila. 3,5-Difluoropyridine-2-carbonitrile: A Fluorinated Pyridine Building Block.
-
PubChem. Compound Summary: 3-(1-Piperidinyl)-2-pyridinecarbonitrile.[1]
-
ChemicalBook. 3-Piperidin-1-ylpyridine-2-carbonitrile Product Properties and Synthesis.
Sources
- 1. PubChemLite - 3-(pyridin-2-yl)piperidine-3-carbonitrile (C11H13N3) [pubchemlite.lcsb.uni.lu]
- 2. projects.coned.ncsu.edu [projects.coned.ncsu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
analytical techniques for 3-piperidin-1-ylpyridine-2-carbonitrile characterization
Application Note & Protocol Guide
Introduction & Chemical Context
3-(Piperidin-1-yl)pyridine-2-carbonitrile (CAS: 780802-33-3), often referred to as 3-(piperidin-1-yl)picolinonitrile, is a critical heterocyclic scaffold used in the synthesis of bioactive compounds, including inhibitors for kinases and GPCRs.
Structurally, it features a pyridine ring substituted at the ortho position (C2) with an electron-withdrawing nitrile group and at the meta position (C3) with a piperidine ring. The steric bulk of the piperidine adjacent to the nitrile group, combined with the electronic push-pull system (piperidine nitrogen donor vs. nitrile acceptor), presents unique analytical challenges regarding solubility, ionization (pKa), and spectroscopic resolution.
Physicochemical Profile
| Property | Value / Description |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water. |
| Key Functional Groups | Nitrile (-C≡N), Pyridine Nitrogen, Tertiary Amine (Aniline-like) |
| LogP (Predicted) | ~2.0 - 2.5 |
Analytical Workflow Strategy
The characterization of this molecule requires a multi-modal approach to ensure structural integrity and purity. The following workflow outlines the logical progression from crude synthesis material to certified reference standard.
Figure 1: Analytical workflow for the qualification of 3-(piperidin-1-yl)picolinonitrile.
Spectroscopic Identification Protocols
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for confirming the regiochemistry of the substitution. The coupling constants (
Protocol:
-
Solvent: Dissolve 10 mg of sample in 0.6 mL of DMSO-
or CDCl . DMSO is preferred if amide hydrolysis impurities are suspected, as it separates NH protons well. -
Acquisition: Standard proton parameters (16 scans, 2 sec relaxation delay).
Expected Signals (Assignments):
-
Pyridine Ring:
-
H-6 (dd, ~8.2 ppm): Most deshielded due to proximity to the pyridine nitrogen.
-
H-4 (dd, ~7.4 ppm): Adjacent to the piperidine ring; shows coupling to H-5.
-
H-5 (dd, ~7.3 ppm): The "middle" proton, coupled to both H-4 and H-6.
-
-
Piperidine Ring:
-
-CH
(m, 4H, ~3.0-3.2 ppm): Deshielded by the nitrogen attachment. Note: These may appear broadened if there is restricted rotation due to the adjacent nitrile group. -
-CH
(m, 4H, ~1.7 ppm): Multiplet. -
-CH
(m, 2H, ~1.6 ppm): Multiplet.
-
-CH
Critical Check: Ensure the integration ratio of Pyridine:Piperidine protons is exactly 3:10. Excess aliphatic signals indicate residual piperidine reagent.
Fourier-Transform Infrared Spectroscopy (FT-IR)
The nitrile group provides a "silent region" diagnostic peak.
Protocol:
-
Method: ATR (Attenuated Total Reflectance) on neat solid.
-
Key Band: Look for a sharp, medium-intensity band at 2220–2240 cm⁻¹ (C≡N stretch).
-
Differentiation: If the band is absent or shifted to ~1680 cm⁻¹ (broad), the nitrile has hydrolyzed to a primary amide (impurity).
Chromatographic Purity & Impurity Profiling (HPLC)
Developing a robust HPLC method is challenging due to the basicity of the pyridine ring, which can cause peak tailing on silanol groups of the stationary phase.
Method Development Logic
The pyridine nitrogen (pKa ~3-4 due to electron-withdrawing CN) and the aniline-like piperidine nitrogen create a pH-dependent separation profile.
Figure 2: Decision matrix for mobile phase pH selection to optimize peak shape and retention.
Recommended HPLC Protocol
This method separates the target compound from common impurities: 3-fluoropyridine-2-carbonitrile (starting material) and 3-(piperidin-1-yl)pyridine-2-carboxamide (hydrolysis product).
| Parameter | Condition |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B |
| Detection | UV at 254 nm (aromatic) and 220 nm (amide/nitrile) |
| Column Temp | 30°C |
Self-Validating Check:
-
Inject a mixture of the starting material (3-fluoropyridine-2-carbonitrile) and the product.
-
Resolution (Rs): Must be > 1.5 between the starting material (elutes earlier due to lack of lipophilic piperidine) and the product.
Solid State Characterization (XRD)[2][3]
For drug development, establishing the crystalline form is mandatory.
Protocol:
-
Technique: Powder X-Ray Diffraction (PXRD).[1]
-
Range: 2θ = 3° to 40°.
-
Relevance: Similar piperidine-nitrile derivatives often exhibit polymorphism. A sharp, defined pattern confirms crystallinity. An amorphous "halo" suggests the need for recrystallization (e.g., from Ethanol/Heptane).
References
-
Synthesis & Scaffold Utility
-
Crystallographic Data (Analogous Structures)
-
General Analytical Methods
Sources
- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-(pyridin-2-yl)piperidine-3-carbonitrile (C11H13N3) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Compound 4,6-diphenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile - Chemdiv [chemdiv.com]
- 9. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. helixchrom.com [helixchrom.com]
- 11. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Structural Elucidation of 3-(piperidin-1-yl)picolinonitrile via High-Field NMR
Executive Summary
This application note details the structural characterization of 3-(piperidin-1-yl)pyridine-2-carbonitrile (also known as 3-(piperidin-1-yl)picolinonitrile). This scaffold is a critical intermediate in the synthesis of DPP-4 inhibitors (e.g., Alogliptin analogs) and various kinase inhibitors.
The coexistence of a strongly electron-withdrawing cyano group (-CN) at position 2 and a bulky, electron-donating piperidinyl group at position 3 creates a unique "push-pull" electronic environment. This guide provides a robust protocol for distinguishing this specific regioisomer from potential byproducts (e.g., 4- or 6-substituted isomers) using 1D and 2D NMR techniques.
Experimental Protocol
Sample Preparation
To ensure high-resolution data and prevent aggregation-induced broadening often seen with aminopyridines, the following preparation is standardized.
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is preferred over CDCl3 due to the polar nature of the cyanopyridine core and to prevent potential salting-out effects if the sample retains trace acid.
-
Concentration:
-
Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).
Instrument Parameters (600 MHz Base Frequency)
| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |
| Relaxation Delay (d1) | 1.0 s | 2.0 s (Critical for quaternary C-CN detection) |
| Number of Scans (ns) | 16 | 1024 (minimum) |
| Spectral Width | 12 ppm (-1 to 11 ppm) | 240 ppm (-10 to 230 ppm) |
| Temperature | 298 K (25°C) | 298 K (25°C) |
Results and Discussion: Structural Assignment
1H NMR Analysis
The pyridine ring protons exhibit a characteristic AMX spin system (or ABC depending on field strength), modified by the electronic effects of the 2-CN and 3-Piperidine substituents.
-
Electronic Logic: The C-2 Cyano group is electron-withdrawing (deshielding).[1] The C-3 Piperidine nitrogen is electron-donating by resonance (shielding ortho/para positions) but sterically bulky.[1]
-
H-6 (dd): Most deshielded due to proximity to the pyridine nitrogen (α-proton).
-
H-4 (dd): Shielded relative to H-6 due to the ortho-resonance donation from the piperidine nitrogen.
-
H-5 (dd): Intermediate shift; couples to both H-4 and H-6.
-
Table 1: 1H NMR Chemical Shift Assignments (DMSO-d6)
| Position | Shift (δ, ppm)* | Multiplicity | J (Hz) | Assignment Logic |
| H-6 | 8.25 – 8.35 | dd | J~4.8, 1.5 | α-proton to Ring N; deshielded.[1] |
| H-4 | 7.50 – 7.60 | dd | J~8.2, 1.5 | Ortho to Piperidine (donor); vicinal to H-5.[1] |
| H-5 | 7.35 – 7.45 | dd | J~8.2, 4.8 | Meta to Ring N; vicinal to H-4 and H-6.[1] |
| Pip-α | 3.05 – 3.15 | m (4H) | - | N-CH₂; deshielded by aromatic ring.[1] |
| Pip-β | 1.65 – 1.75 | m (4H) | - | β-methylene protons.[1] |
| Pip-γ | 1.50 – 1.60 | m (2H) | - | γ-methylene protons.[1] |
*Note: Shifts are representative ranges based on substituent chemical shift (SCS) increments for 2,3-disubstituted pyridines [1, 2].
13C NMR Analysis
The carbon spectrum is definitive for confirming the oxidation state of the nitrile and the substitution pattern.
Table 2: 13C NMR Chemical Shift Assignments
| Position | Shift (δ, ppm) | Type | Key Feature |
| C-3 | 148.0 – 152.0 | Quaternary | Attached to Piperidine N (Deshielded).[1] |
| C-6 | 140.0 – 145.0 | CH | α-carbon to Ring N. |
| C-2 | 125.0 – 130.0 | Quaternary | Attached to CN; typically weak intensity.[1] |
| H-4 | 120.0 – 125.0 | CH | Shielded by Piperidine resonance.[1] |
| H-5 | 120.0 – 125.0 | CH | - |
| -CN | 115.0 – 118.0 | Quaternary | Characteristic Nitrile region.[1] |
| Pip-α | 50.0 – 52.0 | CH₂ | N-CH₂ carbons.[1][2] |
| Pip-β/γ | 23.0 – 26.0 | CH₂ | Aliphatic carbons.[1] |
Advanced Validation: 2D NMR Workflow
To scientifically validate the structure and rule out the 3-cyano-2-piperidinyl isomer (a common SnAr byproduct if the starting material was 2,3-dichloropyridine), a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is mandatory.
The "Golden Key" Correlations
The structure is confirmed only if the following long-range correlations are observed:
-
Piperidine α-protons (3.1 ppm)
Pyridine C-3 (150 ppm) .[1] This links the ring to the substituent. -
Pyridine H-6 (8.3 ppm)
Pyridine C-2 (128 ppm) and C-4 (122 ppm) .[1] -
Pyridine H-4 (7.5 ppm)
Pyridine C-2 (128 ppm) and C-CN (116 ppm) .[1] This proves the CN is adjacent to the piperidine-bearing carbon.
Structural Verification Diagram
The following diagram illustrates the critical HMBC connectivity required to pass Quality Control.
Figure 1: Analytical workflow and the specific HMBC correlations (Red Arrows) required to confirm the 3-piperidinyl-2-cyano regiochemistry.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for substituent chemical shift increments in heterocycles).
-
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Online Database]. Available at: [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for pyridine C-13 shift prediction).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] (General reference for piperidine ring currents).
Sources
Application Note: Pharmacological Profiling of 3-piperidin-1-ylpyridine-2-carbonitrile
Introduction & Scientific Rationale
3-piperidin-1-ylpyridine-2-carbonitrile (CAS: 90872-73-4) represents a "privileged scaffold" in medicinal chemistry—a core structural motif capable of binding to diverse biological targets with high affinity. Its structure features an electron-deficient pyridine ring substituted with a nitrile group (electron-withdrawing) and a piperidine ring (electron-donating). This "push-pull" electronic system, combined with the rigidity of the bi-aryl-like system, makes it an ideal template for designing inhibitors of Protein Kinases (e.g., CDK2, VEGFR-2) and G-Protein Coupled Receptors (GPCRs) .
Recent literature highlights the utility of this scaffold in developing inhibitors for Cyclin-Dependent Kinases (CDKs) in cancer therapy and PCSK9 modulation for cardiovascular indications. The nitrile group often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases or as a reversible covalent "warhead" in specific cysteine-targeting strategies.
This Application Note provides a standardized workflow for the in vitro characterization of 3-piperidin-1-ylpyridine-2-carbonitrile, focusing on solubility, kinase inhibitory potential, and cellular cytotoxicity.
Key Applications
-
Hit-to-Lead Optimization: Assessing the scaffold's baseline activity against oncogenic kinases.
-
Chemical Biology: Using the compound as a probe to interrogate piperidine-binding pockets in enzymes.
-
ADME Profiling: Determining metabolic stability, as the piperidine ring is a common site for oxidative metabolism (hydroxylation).
Experimental Workflow
The following diagram outlines the logical progression for profiling this compound, ensuring data integrity and resource efficiency.
Figure 1: Step-by-step profiling workflow for 3-piperidin-1-ylpyridine-2-carbonitrile.
Material Preparation & Handling
Compound Storage & Stability
-
Storage: Powder form should be stored at -20°C under specific desiccation.
-
Light Sensitivity: The pyridine-nitrile motif can be photo-reactive. Protect from direct light using amber vials.
Stock Solution Preparation
The compound is lipophilic (Predicted LogP ~2.3). Direct dissolution in aqueous media will likely result in precipitation.
Protocol:
-
Weigh 10 mg of 3-piperidin-1-ylpyridine-2-carbonitrile.
-
Dissolve in 100% DMSO (Dimethyl sulfoxide) to achieve a 10 mM or 50 mM stock concentration .
-
Note: Vortex for 1 minute. If particulates remain, sonicate for 5 minutes at room temperature.
-
-
Aliquotting: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C.
Solubility Check: Before adding to cell culture or enzyme assays, perform a "dilution test":
-
Dilute 1 µL of stock into 999 µL of PBS (0.1% DMSO final).
-
Measure Absorbance at 600 nm. An OD > 0.05 indicates precipitation.
Protocol A: Biochemical Kinase Inhibition Assay
Objective: To determine if the compound inhibits a representative kinase (e.g., CDK2/CyclinE) by competing with ATP. Method: ADP-Glo™ Kinase Assay (Luminescence-based).
Reagents
-
Kinase: Recombinant Human CDK2/CyclinE1 (0.1 µg/µL).
-
Substrate: Histone H1 peptide.
-
ATP: Ultra-pure ATP (10 mM).
-
Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
Step-by-Step Procedure
-
Compound Dilution:
-
Prepare a 3-fold serial dilution of the compound in 1X Kinase Buffer (Range: 100 µM down to 0.1 nM).
-
Include a DMSO Control (0% inhibition) and a Staurosporine Control (Positive Control).
-
-
Enzyme Reaction:
-
In a white 384-well plate, add 2 µL of Compound solution.
-
Add 2 µL of Kinase solution. Incubate for 10 min at RT (allows compound to bind the active site).
-
Add 2 µL of ATP/Substrate mix (Start Reaction).
-
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).
Data Analysis
Calculate % Inhibition:
Protocol B: Cellular Cytotoxicity (MTT Assay)
Objective: To evaluate the antiproliferative activity of the compound in cancer cell lines (e.g., HCT-116 Colon Cancer or MCF-7 Breast Cancer), which is a common phenotype for this scaffold.
Reagents
-
Cells: HCT-116 (ATCC® CCL-247™).
-
Media: McCoy’s 5A + 10% FBS.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
Step-by-Step Procedure
-
Seeding: Seed cells at 5,000 cells/well in a 96-well clear plate (100 µL volume). Incubate 24h for attachment.
-
Treatment:
-
Prepare 2X concentration of the compound in media (ensure DMSO < 0.5% final).
-
Add 100 µL of compound solution to wells.
-
Treat for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT stock to each well.
-
Incubate for 3–4 hours. Viable cells reduce MTT to purple formazan crystals.
-
-
Solubilization:
-
Aspirate media carefully.
-
Add 150 µL of DMSO to dissolve crystals. Shake plate for 10 min.
-
-
Measurement: Read Absorbance at 570 nm (Reference: 650 nm).
Protocol C: Metabolic Stability (Microsomal Stability)
Rationale: The piperidine ring is susceptible to oxidation by Cytochrome P450 enzymes. This assay predicts in vivo clearance.
Workflow
-
Incubation: Mix Compound (1 µM final) with Human Liver Microsomes (0.5 mg/mL) in PBS (pH 7.4).
-
Initiation: Add NADPH (1 mM) to start the reaction.
-
Sampling: Take aliquots at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add the aliquot to ice-cold Acetonitrile containing an Internal Standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (monitor parent ion mass).
-
Calculation: Plot ln(% Remaining) vs. Time. The slope (
) determines intrinsic clearance ( ):
Expected Results & Data Interpretation
| Assay | Metric | Interpretation |
| Kinase (ADP-Glo) | IC50 | < 100 nM : Potent Lead.100 nM - 1 µM : Moderate Hit (Optimization needed).> 10 µM : Inactive / Off-target. |
| Cell Viability (MTT) | EC50 | Should correlate with Kinase IC50. If Kinase IC50 is low but Cellular EC50 is high, suspect poor permeability or efflux . |
| Microsomal Stability | t1/2 | < 15 min : High Clearance (Unstable). Piperidine ring likely needs substitution (e.g., adding fluorine) to block metabolism. |
Troubleshooting
-
High Background in Kinase Assay: Ensure the compound is not fluorescent at the detection wavelength. The pyridine-nitrile core can sometimes fluoresce; use a "Compound Only" control.
-
Precipitation in Cell Media: If crystals are visible under the microscope at >10 µM, the cytotoxicity data is invalid. Improve solubility by using a carrier protein (BSA) or testing lower concentrations.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11521139, 3-(Piperidin-1-yl)pyridine. Retrieved from [Link]
-
El-Naggar, A. M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides. ACS Omega. Retrieved from [Link]
-
Lovering, F., et al. (2018). N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9.[1] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Shao, H., et al. (2013). Discovery of potent CDK4/6 inhibitors with a novel 2-aminopyridine scaffold. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
experimental use of 3-piperidin-1-ylpyridine-2-carbonitrile in medicinal chemistry
This is a comprehensive Application Note and Experimental Protocol guide for the use of 3-piperidin-1-ylpyridine-2-carbonitrile in medicinal chemistry.
Subject: Synthetic Protocols and Medicinal Chemistry Applications CAS: 780802-33-7 Molecular Formula: C11H13N3 Molecular Weight: 187.24 g/mol [1]
Executive Summary
3-Piperidin-1-ylpyridine-2-carbonitrile (also known as 3-(1-piperidinyl)picolinonitrile) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands .[1][2] Its structural core features a pyridine ring substituted with a solubilizing piperidine moiety at the C3 position and a reactive nitrile group at the C2 position.
This scaffold is particularly prized for its ability to access the 3-amino-pyridine-2-carboxamide pharmacophore, a privileged motif in drug discovery that facilitates bidentate hydrogen bonding in the ATP-binding pockets of kinases.[1] This guide details the synthesis of this scaffold and its downstream transformation into bioactive libraries.
Chemical Profile & Structural Logic[1][4]
The Pharmacophore
The molecule serves as a "linchpin" intermediate. Its value lies in the orthogonality of its functional groups:
-
Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor (HBA), crucial for interaction with hinge region residues (e.g., in CDK or JAK kinases).
-
C2-Nitrile: An electrophilic "warhead" precursor.[1] It can be hydrolyzed to a primary amide (H-bond donor/acceptor), reduced to an amine (linker), or cyclized into a tetrazole (carboxylic acid bioisostere).
-
C3-Piperidine: Provides steric bulk and lipophilicity control.[1] In many binding models, this group projects into the solvent-exposed region, improving the solubility and pharmacokinetic (PK) profile of the final drug candidate.
Physicochemical Properties
| Property | Value | Implication for MedChem |
| LogP | ~2.3 | Ideal lipophilicity for CNS and systemic penetration.[1] |
| TPSA | 36.7 Ų | High membrane permeability (Rule of 5 compliant). |
| pKa (Pyridine) | ~3.5 | Reduced basicity due to the electron-withdrawing nitrile group. |
| Rotatable Bonds | 1 | Rigid scaffold, reducing entropic penalty upon binding. |
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Objective: Synthesize 3-piperidin-1-ylpyridine-2-carbonitrile via Nucleophilic Aromatic Substitution (SNAr). Starting Material: 3-Fluoro-2-pyridinecarbonitrile (CAS 97509-75-6).[1][3][4]
Mechanism
The C2-cyano group is a strong electron-withdrawing group (EWG) that activates the C3-fluorine toward nucleophilic attack.[1] While C2/C4 substitutions are more common, the ortho-directing effect of the nitrile makes the C3-fluorine highly susceptible to displacement by secondary amines like piperidine.[1]
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-2-pyridinecarbonitrile (1.22 g, 10.0 mmol).
-
Dissolve in anhydrous DMF (Dimethylformamide) or DMSO (10 mL). Note: DMF is easier to remove during workup.
-
Add Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equiv) as the base.
-
Add Piperidine (1.02 g, 1.18 mL, 12.0 mmol, 1.2 equiv) dropwise.
-
-
Execution:
-
Heat the reaction mixture to 80–90 °C under a nitrogen atmosphere.
-
Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] Conversion is typically complete within 4–6 hours.
-
Checkpoint: The product spot will be less polar than the starting material and fluorescent under UV (254 nm).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product often precipitates as a solid.
-
If solid forms: Filter the precipitate, wash with water (3 x 20 mL), and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate
-
Yield Expectation: 85–95%.
-
-
Purification:
-
Usually not required if precipitated. If necessary, purify via silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes).
-
Protocol B: Downstream Transformations (The "Use")
Once synthesized, the nitrile group is the primary handle for diversification.
Workflow 1: Hydrolysis to Picolinamide (Kinase Inhibitor Motif)
This reaction converts the nitrile to a primary amide, creating a donor-acceptor motif essential for binding to the kinase hinge region.
-
Reagents: 30% H₂O₂, NaOH (3M), DMSO/Ethanol.
-
Procedure:
-
Dissolve the nitrile (1.0 equiv) in DMSO (5 vol).
-
Add NaOH (3M aq, 2.0 equiv).
-
Add H₂O₂ (30%, 5.0 equiv) dropwise at 0 °C (Exothermic!).
-
Stir at room temperature for 1 hour.
-
Dilute with water; the amide product usually precipitates.
-
Workflow 2: Reduction to Aminomethyl (Linker Synthesis)
Reduces the nitrile to a primary amine, allowing for further coupling (e.g., urea formation or reductive amination).
-
Reagents: Raney Nickel/H₂ or LiAlH₄.
-
Procedure (Hydrogenation):
-
Dissolve nitrile in MeOH saturated with NH₃ (to prevent secondary amine formation).
-
Add Raney Nickel (catalytic amount).
-
Stir under H₂ atmosphere (balloon or Parr shaker at 40 psi) for 12 hours.
-
Filter through Celite and concentrate.
-
Visualizing the Workflows
The following diagrams illustrate the synthesis and divergent application of the scaffold.
Figure 1: Synthesis and Application Logic
Caption: Synthesis of the 3-piperidinyl scaffold and its divergent transformation into three distinct medicinal chemistry pharmacophores.[1]
Strategic Application in Drug Design
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal fragment for screening libraries.
-
Why: It combines a rigid aromatic core with a defined vector (the piperidine ring).
-
Method: Include CAS 780802-33-7 in NMR or SPR fragment screening pools.[1] If a "hit" is observed, grow the molecule from the nitrile position (e.g., via Grignard addition or hydrolysis/coupling).
Scaffold Hopping
Researchers often use this scaffold to replace 3-alkoxy-2-cyanopyridines or quinolines .[1] The piperidine nitrogen introduces a basic center that can form salt bridges with aspartate or glutamate residues in the protein binding pocket, potentially improving potency over neutral alkoxy analogs.
Safety and Handling
-
Nitriles: The parent compound and starting materials are organic nitriles. While not releasing free cyanide spontaneously, they should be treated as toxic if ingested.
-
3-Fluoro-2-pyridinecarbonitrile: A skin and eye irritant.[1] Use in a fume hood.
-
Piperidine: Highly flammable and corrosive. Causes severe skin burns. Handle with gloves and eye protection.
-
Waste Disposal: All aqueous waste from the SNAr reaction (containing DMF and base) must be disposed of in basic organic waste containers.
References
-
Synthesis of 3-substituted pyridines
-
Application in Kinase Inhibitors (General Picolinamide context)
-
Building Block Characterization
-
Structural Data (Related Piperidinyl-Nitrile)
Sources
Application Note: Large-Scale Synthesis of 3-Piperidin-1-ylpyridine-2-carbonitrile
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-piperidin-1-ylpyridine-2-carbonitrile (also known as 3-(piperidin-1-yl)picolinonitrile). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK, PI3K) and GPCR ligands.
The conventional synthesis of 3-amino-substituted pyridines often relies on transition-metal-catalyzed cross-coupling (Buchwald-Hartwig), which utilizes expensive palladium catalysts and requires strict oxygen-free conditions. To address the requirements of large-scale manufacturing (kilogram to metric ton) , this guide presents a transition-metal-free Nucleophilic Aromatic Substitution (
Key Advantages of this Protocol:
-
Atom Economy: Utilizes the strong electron-withdrawing nature of the 2-cyano group to activate the 3-position.
-
Cost-Efficiency: Eliminates expensive Pd/ligand systems.
-
Scalability: Designed for standard batch reactors with simple filtration-based workup (avoiding chromatography).
Strategic Route Selection & Mechanism
The Synthetic Challenge
Substitutions at the 3-position of the pyridine ring are electronically disfavored compared to the 2- and 4-positions due to the lack of resonance stabilization of the Meisenheimer complex by the ring nitrogen. However, the introduction of a strong electron-withdrawing group (EWG) at the ortho position (C2) dramatically alters this landscape.
Selected Route: of 3-Fluoro-2-pyridinecarbonitrile
We utilize 3-fluoro-2-pyridinecarbonitrile as the electrophile. The nitrile group at C2 exerts a potent inductive (-I) and mesomeric (-M) effect, significantly increasing the electrophilicity of the C3 carbon. Fluoride is selected as the leaving group over chloride or bromide because its high electronegativity further depletes electron density at the reaction site, accelerating the rate-determining step (nucleophilic attack) in
Reaction Scheme:
Figure 1: Synthetic scheme for the preparation of 3-piperidin-1-ylpyridine-2-carbonitrile.
Process Safety & Hazard Analysis
Critical Warning: This protocol involves handling nitriles and fluorinated heterocycles. While the cyanide moiety is covalently bonded, hydrolysis under strongly acidic/basic conditions at high temperatures can release HCN.
| Hazard Class | Chemical | Risk Description | Mitigation Strategy |
| Acute Toxicity | 3-Fluoro-2-pyridinecarbonitrile | Harmful if swallowed/inhaled. Skin irritant. | Use full PPE (Tyvek suit, respirator).[1] Handle in a fume hood or closed reactor. |
| Corrosive/Flammable | Piperidine | Flammable liquid. Causes severe skin burns. | Ground all equipment to prevent static discharge. Use slow addition to control exotherm. |
| Reaction Hazard | Exotherm | The | Control addition rate of piperidine. Maintain jacket temperature control. |
Detailed Experimental Protocol
Scale: 1.0 kg Input (3-Fluoro-2-pyridinecarbonitrile) Expected Yield: 85-92% Purity Target: >98.5% (HPLC)
Materials Bill
-
Substrate: 3-Fluoro-2-pyridinecarbonitrile (1.0 kg, 8.19 mol)
-
Nucleophile: Piperidine (0.77 kg, 9.01 mol, 1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous, milled (2.26 kg, 16.4 mol, 2.0 equiv) -
Solvent: Acetonitrile (MeCN) (5.0 L, 5 vol) or DMSO (for higher reaction rates, but harder workup). Recommendation: MeCN for ease of drying.
-
Quench: Purified Water (10.0 L)
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Reactor Prep: Ensure a 20 L glass-lined or stainless steel reactor is clean, dry, and nitrogen-inerted.
-
Charging: Charge Acetonitrile (4.0 L) and Potassium Carbonate (2.26 kg) into the reactor. Stir at 300 RPM to create a suspension.
-
Substrate Addition: Add 3-Fluoro-2-pyridinecarbonitrile (1.0 kg) to the suspension. Rinse the addition funnel with the remaining Acetonitrile (1.0 L).
-
Temperature Adjustment: Heat the mixture to 40°C .
Phase 2: Reaction Execution
-
Nucleophile Addition: Add Piperidine dropwise via a dosing pump over 60 minutes.
-
Critical Process Parameter (CPP): Monitor internal temperature. Do not allow exotherm to exceed 55°C during addition.
-
-
Reaction: Once addition is complete, heat the reaction mixture to reflux (approx. 80-82°C) .
-
Monitoring: Maintain reflux for 4–6 hours.
-
IPC (In-Process Control): Sample every hour after T=3h. Analyze by HPLC. Reaction is deemed complete when starting material < 0.5%.
-
Phase 3: Workup & Isolation
-
Cooling: Cool the reaction mixture to 20-25°C .
-
Filtration (Inorganic Removal): Filter the reaction mixture to remove solid potassium salts (KF, KCl, excess K2CO3). Wash the cake with MeCN (1.0 L).
-
Note: This step removes the bulk of the inorganic waste before aqueous workup.
-
-
Solvent Swap/Precipitation: Concentrate the filtrate under reduced pressure to approx. 2.0 L volume.
-
Quench: Slowly add the concentrated organic layer into a second reactor containing chilled Purified Water (10.0 L) at 0-5°C under vigorous stirring.
-
Observation: The product should precipitate as a white to off-white solid.
-
-
Aging: Stir the slurry at 0-5°C for 2 hours to maximize yield.
-
Final Filtration: Filter the solid product. Wash the cake with cold water (2 x 2.0 L) to remove residual piperidine and salts.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours or until Loss on Drying (LOD) < 0.5%.
Process Workflow Diagram
Figure 2: Process flow diagram for the large-scale manufacturing campaign.
Analytical Validation & Specifications
Upon isolation, the material must meet the following specifications before release for downstream use.
| Test | Method | Specification |
| Appearance | Visual | White to pale yellow crystalline solid |
| Identification | 1H NMR (DMSO-d6) | Conforms to structure. Diagnostic peaks: Pyridine protons (dd), Piperidine multiplet (1.6 ppm, 3.4 ppm). |
| Purity | HPLC (254 nm) | ≥ 98.5% area |
| Assay | qNMR or Titration | 98.0 - 102.0% w/w |
| Residual Solvents | GC-HS | MeCN < 410 ppm, Piperidine < 100 ppm |
| Water Content | Karl Fischer | ≤ 0.5% w/w |
Troubleshooting Guide:
-
Low Yield: Check water content in Acetonitrile.
reactions are sensitive to solvation effects; "wet" solvent can reduce the nucleophilicity of piperidine or cause hydrolysis of the nitrile. -
Impurity Formation (Hydrolysis): If the nitrile hydrolyzes to the amide (3-piperidinyl-picolinamide), ensure the reaction temperature does not exceed 85°C and the workup water is neutral pH.
References
-
General Mechanism of
on Pyridines:-
Bowler, J. T., et al. (2014). "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." Organic & Biomolecular Chemistry.
-
-
Starting Material Safety Data (3-Fluoro-2-pyridinecarbonitrile)
-
Analogous Synthetic Protocols (Piperidine Substitution)
-
MDPI. (2019). "Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives.
on chloropyridines).
-
-
Handling of Fluorinated Pyridines
-
Ossila. (2023).[5] "3-Fluoro-2-pyridinecarbonitrile Safety Data Sheet."
-
Sources
troubleshooting 3-piperidin-1-ylpyridine-2-carbonitrile synthesis
Technical Support Center: Synthesis of 3-piperidin-1-ylpyridine-2-carbonitrile
Case ID: SYN-3-PIP-CN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The Synthetic Challenge
You are attempting to synthesize 3-piperidin-1-ylpyridine-2-carbonitrile (CAS: 90872-73-4).[1] This transformation involves introducing a bulky nucleophile (piperidine) adjacent to an electron-withdrawing nitrile group on a pyridine ring.[1]
The Core Conflict:
-
Electronic Activation: The 2-cyano group activates the ring for Nucleophilic Aromatic Substitution (
), specifically at the 3-position.[1] -
Steric Hindrance: The 3-position is ortho to the nitrile, creating steric strain during the approach of the piperidine.
-
Chemical Stability: The nitrile group is susceptible to hydrolysis (to amide/acid) under the basic/aqueous conditions often required for substitution.[1]
This guide provides a modular troubleshooting framework to navigate these conflicts.
Module 1: Route Selection & Strategy
Before troubleshooting reaction conditions, validate your synthetic route.[1] The choice between classical
Decision Matrix:
-
Pathway A (
): Best for 3-Fluoro-2-cyanopyridine .[1] The high electronegativity of fluorine stabilizes the Meisenheimer intermediate, compensating for the lower electrophilicity of the 3-position compared to the 2- or 4-positions. -
Pathway B (Pd-Catalysis): Best for 3-Bromo-2-cyanopyridine or 3-Chloro-2-cyanopyridine .[1] These are poor substrates for
at the 3-position due to weaker leaving group ability (in this context) and lack of sufficient ring activation.[1]
Figure 1: Strategic decision tree for precursor selection.[1] Pathway A is preferred for scalability; Pathway B is preferred if the fluoro-precursor is unavailable.
Module 2: Troubleshooting (Nucleophilic Aromatic Substitution)
Primary Scenario: You are using 3-fluoro-2-cyanopyridine and piperidine, but the reaction is stalling or dirty.
Q1: The reaction is sluggish (<50% conversion after 12h). Should I increase the temperature? A: Proceed with caution.
-
Diagnosis: While
is endothermic, temperatures above 100°C in the presence of base increase the risk of nitrile hydrolysis (see Module 5). -
Solution:
-
Solvent Switch: Replace THF or Dioxane with DMSO or NMP .[1] These polar aprotic solvents stabilize the charged Meisenheimer complex, accelerating the reaction rate by orders of magnitude.
-
Concentration: Run the reaction at high concentration (1.0 M - 2.0 M).
is bimolecular; doubling concentration quadruples the rate.[1]
-
Q2: I see a new spot on TLC (
-
Cause: Wet solvent or hygroscopic base (e.g., old
).[1] The hydroxide ion is a potent nucleophile that attacks the nitrile. -
Corrective Action:
Protocol A: Optimized
-
Dissolve 3-fluoro-2-cyanopyridine (1.0 eq) in anhydrous DMSO (0.5 M).
-
Add DIPEA (2.0 eq) followed by Piperidine (1.2 eq).
-
Heat to 60–80°C under
atmosphere. -
Monitor by LCMS. Expect conversion within 2–4 hours.
Module 3: Troubleshooting Buchwald-Hartwig Amination
Primary Scenario: You are using 3-bromo-2-cyanopyridine because the fluoro-analog is expensive or unavailable.[1]
Q3: The catalyst is dying (Palladium Black formation).[1] Why? A: The nitrile group can coordinate to Pd, poisoning the catalyst, or the piperidine (a secondary amine) is acting as a reducing agent.
-
Solution: Use a strong chelating ligand to protect the metal center.[1] BINAP or Xantphos are recommended over monodentate ligands like
.[1]
Q4: I am getting low yields with
-
Solution: Switch to a milder base like
or .[1] These bases are sufficient for activating the amine without hydrolyzing the nitrile.
Protocol B: Pd-Catalyzed Cross-Coupling
-
Charge flask with 3-bromo-2-cyanopyridine (1.0 eq),
(2 mol%), and BINAP (4 mol%). -
Add Toluene or 1,4-Dioxane (degassed).
-
Add Piperidine (1.2 eq) and
(2.0 eq). -
Heat to 90°C for 12–16 hours.
Module 4: Purification & Isolation
Q5: How do I remove excess piperidine without an aqueous workup (to avoid hydrolysis)? A: Piperidine has a boiling point of 106°C.[1]
-
Method: Evaporate the reaction mixture (especially if using DMF/DMSO) on a high-vacuum manifold (Genevac or lyophilizer) rather than a rotovap.
-
Scavenging: If using Protocol A (DMSO), dilute with water (the product usually precipitates as a solid while piperidine stays in the aqueous phase) and filter immediately. Do not let it sit in basic aqueous solution.
Q6: The product is an oil.[1] How do I crystallize it? A: 3-piperidin-1-ylpyridine-2-carbonitrile has a reported melting point of ~55–60°C [1].[1]
-
Solvent System: Try Hexane/Ethyl Acetate or Ethanol/Water .[1]
-
Tip: If it oils out, scratch the flask or add a seed crystal. Ensure all residual DMSO/DMF is removed, as these solvents inhibit crystallization.[1]
Module 5: Side Reaction Analysis (The "Gotchas")
Quantitative Comparison of Leaving Groups for
| Parameter | 3-Fluoro-2-CN-Pyridine | 3-Chloro-2-CN-Pyridine | 3-Bromo-2-CN-Pyridine |
| Reactivity ( | High (Recommended) | Low | Very Low |
| Temp Required | 60–80°C | 100–120°C | >130°C |
| Hydrolysis Risk | Low (Fast reaction) | High (Long heat exposure) | Extreme |
| Preferred Route | Pd-Catalysis | Pd-Catalysis |
Mechanism of Hydrolysis (The Enemy):
The nitrile hydration is base-catalyzed.[1]
Figure 2: Reaction pathway showing the critical intermediate and the potential diversion to the hydrolysis side product.
References
-
PubChem. (n.d.).[1][2][3] Compound Summary for CID 477660, 4-(piperidin-1-yl)pyridine-2-carbonitrile. (Note: Isomeric references often share physical property ranges).[1] Retrieved from [Link][1]
-
Organic Chemistry Portal. (n.d.).[1] Nucleophilic Aromatic Substitution (
). Retrieved from [Link] -
Organic Chemistry Portal. (n.d.).[1] Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link][1]
-
Carey, J. S., et al. (2006).[1] Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry. (Discusses the prevalence of
in heteroaromatic synthesis).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-fluoro-2-cyanopyridine (highly toxic/irritant) and piperidine (corrosive/flammable) before handling.[1]
Sources
optimizing reaction conditions for pyridine carbonitrile synthesis
Technical Support Center: Pyridine Carbonitrile Synthesis
Ticket ID: PYR-CN-OPT-2024 Subject: Optimization of Reaction Conditions for Cyanation of Halopyridines Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Pyridine Problem"
Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing stalled conversions or low yields when attempting to install a nitrile group onto a pyridine ring.
The Core Issue: Unlike benzene derivatives, pyridines possess a basic nitrogen atom with a high affinity for transition metals. In palladium-catalyzed cross-couplings, the pyridine substrate (or the cyanopyridine product) often acts as a competitive ligand, displacing your phosphine ligand and forming an inactive Pd-Pyridine complex. This "catalyst poisoning" is the primary cause of reaction failure.
This guide provides a self-validating workflow to bypass these mechanistic traps.
Method Selection (Triage Phase)
Before starting, confirm you are using the correct methodology for your specific substrate. Do not default to the Rosenmund-von Braun reaction unless necessary.
Figure 1: Decision matrix for selecting the optimal cyanation pathway based on substrate position and constraints.
Core Protocol: Pd-Catalyzed Cyanation with Zn(CN)₂[1]
This protocol uses 1,1'-Bis(diphenylphosphino)ferrocene (dppf) . The large bite angle and bulk of dppf are critical to prevent the pyridine nitrogen from coordinating to the Palladium center.
Reagents:
-
Substrate: Bromopyridine derivative (1.0 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(dppf)Cl₂ (5 mol%)
-
Ligand: dppf (4-6 mol%) — Essential if using Pd₂(dba)₃
-
Cyanide Source: Zn(CN)₂ (0.6 equiv) — Note: Zn(CN)₂ delivers 2 CN⁻ ions
-
Additive: Zn dust (10-20 mol%) — Scavenges Pd(II) to regenerate active Pd(0)
-
Solvent: DMAc or DMF (Anhydrous, degassed)
Step-by-Step Workflow:
-
Deoxygenation (Critical): Sparge the solvent (DMAc) with Argon/Nitrogen for 30 minutes. Oxygen causes rapid catalyst death in this system.
-
Loading: In a glovebox or under positive Argon flow, charge a reaction vial with the aryl halide, Zn(CN)₂, Pd catalyst, dppf, and Zn dust.
-
Solvation: Add the degassed solvent. Concentration should be high (0.5 M to 1.0 M) to drive kinetics.
-
Heating: Seal the vessel tightly. Heat to 120°C .
-
Monitoring: Monitor by HPLC/UPLC.
-
Stop Condition: If conversion halts at 60%, do not add more cyanide. Add more catalyst/ligand (See Troubleshooting).
-
Troubleshooting & FAQs
Q1: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why? Root Cause: The product (cyanopyridine) is often a better ligand than the substrate. As the reaction proceeds, the product concentration rises and poisons the catalyst. Correction:
-
Switch Ligand: Move to Xantphos . Its rigid backbone creates a "protective pocket" around the Pd, making it harder for the pyridine nitrogen to bind.
-
Increase Temperature: Bump to 140°C. Ligand dissociation is temperature-dependent; higher heat favors the dissociation of the poisoning pyridine.
Q2: I see the product on LCMS, but after workup, it's gone or I have an amide. What happened? Root Cause: Hydrolysis. Electron-deficient pyridines (especially 2- and 4-cyanopyridines) are highly susceptible to hydrolysis in basic or acidic aqueous conditions. Correction:
-
Avoid Strong Base: Do not use basic washes (NaOH/NaHCO₃) during workup.
-
Neutral Quench: Quench with diluted ethylenediamine (to complex Zn/Pd) or simple water/brine at neutral pH.
-
Fast Extraction: Extract immediately into EtOAc/DCM and dry over MgSO₄. Do not let the layers sit.
Q3: How do I remove the Palladium residue? The product is black. Root Cause: Pyridines bind Pd residues tightly. Correction:
-
Thiol Scavengers: Treat the organic layer with SiliaMetS® Thiol or equivalent functionalized silica (stir 2h at 40°C).
-
Crystallization: If the product is solid, recrystallization is superior to chromatography for metal removal.
-
The "Celite/Charcoal" Trick: Stir crude solution with activated charcoal for 1h, then filter through a Celite pad.
Q4: Why use Zn(CN)₂ instead of K₄[Fe(CN)₆]? Analysis:
-
Zn(CN)₂: Higher reactivity, better solubility in organic solvents at 100°C+. Preferred for difficult substrates (like hindered pyridines).
-
K₄[Fe(CN)₆]: Non-toxic (food grade) and releases CN⁻ very slowly. Excellent for "green" chemistry but often fails with electron-rich or sterically hindered pyridines due to poor solubility in DMF/DMAc. Requires water (biphasic system) which risks hydrolysis of the nitrile product.
Comparative Data: Solvent & Ligand Effects
| Parameter | Recommendation | Rationale |
| Solvent | DMAc (Dimethylacetamide) | Higher boiling point than DMF; better thermal stability (less decomposition to dimethylamine, which can react with the product). |
| Ligand | dppf | Large bite angle (99°) enforces reductive elimination and resists N-displacement. |
| Ligand Alt | Xantphos | Even wider bite angle (111°); best for extremely difficult/poisoning substrates. |
| Pd Source | Pd₂(dba)₃ | Provides "naked" Pd(0) without stabilizing phosphines (like PPh₃) that might interfere. |
Safety & Waste Disposal (Mandatory)
⚠️ DANGER: CYANIDE HAZARD [3]
-
HCN Generation: Zn(CN)₂ reacts with acid (even weak acids like silica gel slurry) to release Hydrogen Cyanide gas. NEVER acidify the waste stream.
-
Spill Protocol: Keep a "Cyanide Destruct" solution nearby (Bleach/Sodium Hypochlorite at pH > 10).
-
Workup: When quenching, assume residual cyanide is present. Treat all aqueous waste with bleach (stir for 24h) before disposal. Test with cyanide strips.
Mechanistic Visualization: The Catalytic Cycle
Understanding the cycle helps explain why dppf (L-L) is necessary to prevent the "Dead End" (Catalyst Deactivation).
Figure 2: The Pd-catalyzed cyanation cycle. Red boxes indicate common failure modes specific to pyridine substrates.
References
-
Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications.[4] Link
-
Tschaen, D. M., et al. (1994). "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry. Link
-
Marcantonio, K. M., et al. (2004). "Palladium-Catalyzed Cyanation of Heteroaryl Halides: An Efficient and Versatile Method." Organic Letters. Link
-
Maligres, P. E., et al. (2002). "Highly Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with Polymer-Supported Catalysts." Tetrahedron Letters. Link
-
Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Safety Guidelines." Link
Sources
- 1. cem.de [cem.de]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 4. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Yield of 3-piperidin-1-ylpyridine-2-carbonitrile
Current Status: Active Subject: Optimization of Synthesis & Purification Protocols Ticket ID: CHEM-SUP-3392
Introduction: The "Ortho-Meta" Paradox
Welcome to the technical support center for 3-piperidin-1-ylpyridine-2-carbonitrile . If you are accessing this guide, you are likely experiencing low yields (below 40-50%) or difficulty isolating pure material.
The synthesis of this molecule presents a specific chemical paradox:
-
The 3-Position Problem: The 3-position of a pyridine ring is electronically "meta-like" relative to the ring nitrogen, making it inherently deactivated toward Nucleophilic Aromatic Substitution (
). -
The Nitrile Liability: The nitrile group at the 2-position activates the ring for substitution but is simultaneously prone to hydrolysis (to amide/acid) under the very basic/aqueous conditions often used to force the substitution.
This guide provides two distinct, high-yield workflows based on your starting halogen (Fluorine vs. Chlorine/Bromine) and addresses the critical "yield killers" associated with this scaffold.
Module 1: Route Selection & Decision Matrix
Before starting, confirm your precursor. The choice of halogen dictates the chemistry. Do not attempt to force a 3-Chloro substrate into an
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on halogen leaving group ability.
Module 2: The Protocol (For 3-Fluoro Precursors)
Applicability: Only for 3-fluoro-2-pyridinecarbonitrile . Mechanism: The 2-cyano group (ortho) and ring nitrogen exert just enough electron-withdrawing influence to stabilize the Meisenheimer complex if the leaving group is Fluorine (high electronegativity stabilizes the transition state).
Troubleshooting the Reaction
| Symptom | Diagnosis | Solution |
| Product contains Amide (M+18 peak) | Nitrile Hydrolysis. Water present in solvent or base. | Switch to anhydrous DMF/DMSO. Use |
| Low Conversion (<30%) | Temperature too low. 3-position is sluggish. | Increase temp to 80-90°C. Do not exceed 100°C (risks polymerization). |
| Dark/Tar Formation | Polymerization. Reaction run too concentrated or too hot. | Dilute to 0.1 M. Ensure inert atmosphere ( |
Optimized Protocol (Standard Operating Procedure)
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen.[1]
-
Solvent System: Dissolve 3-fluoro-2-pyridinecarbonitrile (1.0 equiv) in anhydrous DMSO (dimethyl sulfoxide) or DMF (0.2 M concentration).
-
Why DMSO? It accelerates
rates significantly compared to THF or Toluene due to high dielectric constant.
-
-
Base & Nucleophile: Add Potassium Carbonate (
, 2.0 equiv, anhydrous, granular) followed by Piperidine (1.2 equiv).-
Note: Do not use NaH; it is too aggressive and may attack the nitrile.
-
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS.
-
Workup (Critical):
-
Cool to RT.
-
Pour into Ice Water (10x volume).
-
Observation: The product should precipitate as a solid.
-
Filter and wash with cold water. If oil forms, extract with EtOAc, but wash organic layer 3x with water to remove DMSO.
-
Module 3: The Buchwald-Hartwig Protocol (For 3-Bromo/Chloro Precursors)
Applicability: For 3-bromo or 3-chloro-2-pyridinecarbonitrile .
Mechanism: Palladium-catalyzed C-N bond formation.[2][3]
Troubleshooting the Catalytic Cycle
| Symptom | Diagnosis | Solution |
| Starting Material Remains | Catalyst Poisoning. Pyridine nitrogens can bind Pd. | Use bidentate ligands (BINAP/Xantphos) which resist displacement by the pyridine substrate. |
| Nitrile Hydrolysis | Base too strong. Use of | Switch to Cesium Carbonate ( |
| Protodehalogenation (Ar-H formed) | Hydride Source. | Ensure solvents are anhydrous (dry Toluene). Avoid alcohols. |
Optimized Protocol (Standard Operating Procedure)
-
Reagents:
-
Substrate: 3-bromo-2-pyridinecarbonitrile (1.0 equiv)
-
Amine: Piperidine (1.2 equiv)
-
Catalyst:
(2-5 mol%) or -
Ligand: BINAP or Xantphos (5-10 mol%)
-
Base:
(2.0 equiv) -
Solvent: Anhydrous Toluene or 1,4-Dioxane .
-
-
Degassing (Crucial): Oxygen kills the active Pd(0) species. Sparge solvent with Argon for 15 mins before adding catalyst.
-
Execution: Heat to 100°C (reflux for Toluene) for 12–16 hours under Argon balloon.
-
Workup: Filter through a pad of Celite to remove Pd black. Concentrate filtrate.
Module 4: Purification & Isolation (The "Hidden" Yield Loss)
Users often synthesize the molecule successfully but lose it on the column. Pyridines are basic and "stick" to the acidic silanols on silica gel, causing streaking and broad peaks.
Chromatography Guidelines
-
Stationary Phase: Standard Silica Gel (60 Å).
-
Mobile Phase Modifier: You MUST add 1% Triethylamine (TEA) or 1%
to your eluent (e.g., Hexanes/Ethyl Acetate + 1% TEA). -
Crystallization: If the product is solid, recrystallization from Ethanol/Water or Heptane/EtOAc is superior to column chromatography for yield preservation.
Visualizing the Hydrolysis Trap
The diagram below illustrates the competing pathway that destroys yield if moisture/strong base is present.
Figure 2: The "Hydrolysis Trap." Note that hydrolysis can occur both during the reaction (if wet) and during workup (if pH is too high).
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to speed up the
Q: My product is an oil that won't solidify. How do I get the solid? A: 3-piperidin-1-ylpyridine-2-carbonitrile should be a solid (MP approx 50-60°C). If it is an oil:
-
It may contain residual solvent (DMSO/DMF). Dry under high vacuum (0.1 mmHg) overnight.
-
It may be impure.[8] Run a quick silica plug with 1% TEA.
-
Triturate the oil with cold pentane or hexanes and scratch the flask wall to induce nucleation.
Q: Why do I see a peak at M+17 or M+18 in LCMS? A:
-
M+18: This is the primary amide (hydrolysis of nitrile). You need drier conditions.
-
M+17: This is likely the hydroxyl-pyridine (substitution of F/Cl by OH instead of piperidine). This comes from using hydroxide bases (NaOH/KOH) or wet hygroscopic bases.
References
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. The Journal of Organic Chemistry. (2017). Detailed protocols on 3-fluoropyridine reactivity.
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry. (2014). Establishes the "element effect" (F >> Cl) for pyridine substitutions.[4][9]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Comprehensive guide on ligand selection for heterocyclic aminations.
-
Hydrolysis kinetics of 2-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics. (2012). Data on the thermal stability of the 2-cyano group.
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of the American Chemical Society. Strategies for coupling hindered pyridines.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 8. innospk.com [innospk.com]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
stability issues with 3-piperidin-1-ylpyridine-2-carbonitrile in solution
[1]
Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Stability & Handling in Solution[1]
Diagnostic Overview: The "Why" Behind the Instability
Before troubleshooting, it is critical to understand the chemical vulnerabilities of this scaffold. 3-piperidin-1-ylpyridine-2-carbonitrile is a "push-pull" system containing a bulky electron-donating group (piperidine) vicinal to an electron-withdrawing group (nitrile) on an electron-deficient pyridine ring.[1]
Primary Failure Modes[2]
-
Nitrile Hydrolysis (Chemical Degradation): The nitrile group at position 2 is highly activated due to the electron-withdrawing nature of the pyridine nitrogen.[1][2] In aqueous solutions (especially at pH extremes), it hydrolyzes to the primary amide and subsequently to the carboxylic acid.[1]
-
Solubility Crash (Physical Instability): The molecule has a calculated LogP of ~1.8 and contains two basic nitrogens.[1][2] However, the piperidine nitrogen's lone pair is partially delocalized into the aromatic ring, reducing its basicity. At neutral physiological pH (7.4), the molecule is largely uncharged and lipophilic, leading to rapid precipitation in aqueous buffers.
-
Photochemical Transposition: Pyridine-2-carbonitriles can undergo photo-induced ring transposition or hydration under UV light.[1][2]
Troubleshooting Decision Tree
Use this flowchart to diagnose your specific issue.
Figure 1: Diagnostic decision tree for identifying the root cause of solution instability.
Frequently Asked Questions (Technical Q&A)
Q1: I see a new peak eluting before the main peak in Reverse Phase HPLC. What is it?
Diagnosis: This is almost certainly the hydrolysis product (3-piperidin-1-ylpyridine-2-carboxamide).[1] Mechanism: The carbon atom of the nitrile group at position 2 is electrophilic.[1][2] Water attacks this carbon, a reaction catalyzed by both acid and base.[1][2]
-
The Trap: Many researchers leave the compound in LCMS mobile phase (often water/acetonitrile with 0.1% Formic Acid) in the autosampler.[1][2] The acidic environment accelerates hydrolysis.[1][2]
-
Solution: Analyze samples immediately after dilution. Do not store diluted samples in the autosampler for >4 hours.
Q2: The compound crashes out when I add it to PBS (pH 7.4). Why?
Diagnosis: This is a pKa-driven solubility limit . Explanation:
-
The Pyridine Nitrogen has a pKa of ~2–3 (lowered by the electron-withdrawing nitrile).[1][2]
-
The Piperidine Nitrogen (attached to the ring) acts like an aniline.[1][2] Its pKa is likely suppressed to the 4–6 range due to resonance with the electron-deficient pyridine ring.[1][2]
-
Result: At pH 7.4, both nitrogens are largely deprotonated (neutral).[1][2] The neutral molecule is hydrophobic and insoluble in water.[1][2]
-
Solution: You must maintain a percentage of organic co-solvent (e.g., 1-5% DMSO) or use a solubilizing agent (e.g., Cyclodextrin) for high concentrations.[1]
Q3: My DMSO stock solution turned from clear to yellow over a month. Is it bad?
Diagnosis: Likely Photo-oxidation or N-oxide formation .[1][2] Explanation: Pyridine derivatives are sensitive to UV light.[1][2] While the nitrile itself is stable to oxidation, the pyridine ring or the piperidine nitrogen can form N-oxides or undergo slow photo-degradation if stored in clear glass. Solution: Run a QC check. If purity is >95%, the color change may be due to trace impurities (ppm level) with high extinction coefficients.[1][2] Always store stocks in amber glass vials at -20°C or -80°C.
Standardized Protocols
Protocol A: "Crash-Free" Dilution for Biological Assays
Use this method to prevent precipitation when moving from 100% DMSO to aqueous buffer.
Objective: Minimize local regions of high water concentration during mixing.
-
Prepare Stock: Dissolve solid compound in anhydrous DMSO to 10 mM .
-
Tip: Sonicate for 60 seconds to ensure complete dissolution.
-
-
Intermediate Step (Critical): Prepare a 10x Working Solution in a solvent blend (e.g., 50% DMSO / 50% Water or PBS).[1][2]
-
Final Dilution: Pipette the 10x Working Solution into your final assay plate (containing cell media or buffer) to reach 1x.
-
Result: Final DMSO concentration is low (e.g., 0.5%), but the compound never experienced a "shock" transition from 100% DMSO to 100% water.[1]
-
Protocol B: QC Method (HPLC-UV)
Use this to validate compound integrity.[1]
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic) and 280 nm |
| Expected RT | Nitrile (Parent): ~6.5 min |
| Impurity RT | Amide (Hydrolysis): ~4.5 min (Shifted earlier due to polarity) |
Mechanistic Visualization: Degradation Pathway[3]
Understanding the degradation helps in preventing it.[1][2] The nitrile hydrolysis is the primary stability risk.[1][2]
Figure 2: Step-wise hydrolysis pathway of the nitrile group in aqueous solution.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11521139, 3-(Piperidin-1-yl)pyridine. Retrieved from [Link]
-
Sakamoto, T., et al. (1985). Condensed Heteroaromatic Ring Systems.[1] III. Synthesis of Naphthyridine Derivatives from 2-Chloropyridine-3-carbonitrile. Chemical & Pharmaceutical Bulletin.[1][3] (General reference for reactivity of 2-halo-3-cyanopyridines and their derivatives).
- Katritzky, A. R., et al.Comprehensive Heterocyclic Chemistry II.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Technical Support Bulletin: Stability & Handling of 3-piperidin-1-ylpyridine-2-carbonitrile
Executive Summary & Chemical Profile[1][2][3][4]
3-piperidin-1-ylpyridine-2-carbonitrile is a bifunctional heterocyclic building block commonly used in the synthesis of kinase inhibitors and GPCR ligands.[1] Its chemical stability is dictated by the interplay between the electron-withdrawing nitrile group at the C2 position and the electron-donating piperidine ring at the C3 position.
While the pyridine ring typically offers aromatic stability, this specific substitution pattern creates two primary vectors for degradation:
-
Nucleophilic attack at the nitrile carbon (Hydrolysis), accelerated by the electron-deficient nature of the 2-cyanopyridine motif.[1]
-
Oxidation of the tertiary amine (Piperidine nitrogen), leading to N-oxide impurities.[1]
This guide provides an authoritative protocol for storage, handling, and troubleshooting to maintain >98% purity.
Critical Degradation Pathways
Understanding why the molecule degrades is the first step to prevention.[1] The following diagram illustrates the mechanistic pathways that lead to common impurities detected by LC-MS.
Figure 1: Primary degradation pathways.[1] The 2-cyano group is highly electrophilic, making moisture the primary threat, followed by oxidative stress on the piperidine ring.
Storage & Handling Protocols
To prevent the pathways described above, strict adherence to the following "Self-Validating Storage System" is required.
A. The "Dry-Cold-Dark" Standard
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use) | Lowers kinetic energy, significantly retarding the rate of nitrile hydrolysis and N-oxidation.[1] |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric oxygen to prevent formation of the Piperidine-N-oxide.[1] |
| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV light (preventing photolytic cleavage); Teflon prevents leaching of plasticizers which can act as nucleophiles.[1] |
| Desiccant | Required | Silica gel or molecular sieves in the secondary container are mandatory to scavenge humidity.[1] |
B. Solubilization & Formulation Guide
Critical Warning: Do not store this compound in solution for extended periods (>24 hours) unless absolutely necessary.
-
Preferred Solvent: Anhydrous DMSO or Acetonitrile.[1]
-
Avoid: Alcohols (Methanol/Ethanol) for long-term storage.[1] The nitrile group can undergo Pinner reaction (alcoholysis) in the presence of trace acids, converting the nitrile to an imidate ester.
-
Prohibited: Water or aqueous buffers (unless for immediate use).[1]
Troubleshooting & FAQs
Q1: I observe a new peak at M+18 (MW ~205) in my LC-MS. What is it?
Diagnosis: This is the primary amide (3-piperidin-1-ylpyridine-2-carboxamide).[1] Cause: Hydrolysis of the nitrile group.[1][2][3] This usually happens if the bottle was left open, or if "wet" DMSO (DMSO is highly hygroscopic) was used for stock solutions.[1] Corrective Action:
-
Check the water content of your solvent (Karl Fischer titration).[1]
-
If the impurity is <5%, you may purify via flash chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).[1] The amide is significantly more polar than the nitrile.[1]
Q2: My sample has turned from off-white to yellow/orange. Is it compromised?
Diagnosis: Likely N-oxidation or Photodegradation .[1] Cause: Pyridine derivatives often yellow upon oxidation.[1][4] The piperidine nitrogen is electron-rich and susceptible to forming an N-oxide (M+16) upon exposure to air and light.[1] Corrective Action:
-
Run an LC-MS to confirm the presence of M+16 (MW ~203).[1]
-
If confirmed, the N-oxide can sometimes be reduced back to the parent amine using mild reducing agents (e.g., Zn dust in acetic acid), but recrystallization is preferred for high-purity applications.
Q3: Can I use this compound in acidic media?
Technical Insight: Use with Caution. The pyridine nitrogen (pKa ~5.[1]2) will protonate first.[1] However, strong aqueous acid at elevated temperatures will rapidly hydrolyze the nitrile to the carboxylic acid (Picolinic acid derivative).
-
Safe: Dilute HCl at 0°C for short durations.
-
Unsafe: Refluxing in 6N HCl or H2SO4 (Will convert CN -> COOH).[1]
Rescue Protocol: Recrystallization
If your batch has degraded (purity <95%), use this protocol to recover the parent compound.[1]
Workflow:
-
Dissolve: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate (EtOAc).
-
Filter: Filter while hot to remove insoluble oligomers.[1]
-
Precipitate: Slowly add Hexanes or Heptane (anti-solvent) dropwise until turbidity persists.[1]
-
Cool: Allow to stand at room temperature for 1 hour, then move to 4°C.
-
Isolate: Filter the crystals and wash with cold Hexanes. Dry under high vacuum.[1]
Experimental Workflow: Stability Check
Before committing valuable material to a long reaction, perform this rapid stability validation.
Figure 2: Rapid decision matrix for assessing compound integrity prior to usage.
References
-
Nitrile Hydrolysis Kinetics
-
Mechanism:[5][6] The hydrolysis of 2-cyanopyridines is autocatalytic and accelerated by the electron-withdrawing nature of the pyridine ring.
-
Source: Cohen, L. A., & Jones, W. M. (1962). "Kinetics and Mechanism of the Hydrolysis of 2-Cyanopyridine." Journal of the American Chemical Society.[1] Link[1]
-
-
Pyridine & Piperidine Oxidation
-
General Stability of Aminopyridines
-
Synthesis & Handling of 2-Cyanopyridines
Sources
- 1. 3-(Piperidin-1-yl)pyridine | C10H14N2 | CID 11521139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-piperidin-1-ylpyridine-2-carbonitrile
Welcome to the Technical Support Center. This guide addresses the specific purification challenges associated with 3-piperidin-1-ylpyridine-2-carbonitrile . As a Senior Application Scientist, I have structured this content to move beyond generic advice, focusing on the unique physicochemical properties of this "push-pull" heterocyclic system.
Compound Profile & Purification Logic
The Molecule: 3-piperidin-1-ylpyridine-2-carbonitrile The Challenge: This molecule presents a "Purification Triad" of conflicting properties:
-
Basicity Differential: It contains a basic piperidine moiety (though conjugated) and a pyridine nitrogen, creating interactions with acidic stationary phases (silica).
-
Electrophilic Lability: The 2-cyano group is activated by the pyridine ring, making it highly susceptible to hydrolysis (to amide/acid) under acidic or basic stress.
-
Lipophilicity: The piperidine ring adds significant non-polar character, often causing the product to "oil out" rather than crystallize.
Module 1: Chromatographic Separation (The "Streaking" Issue)
User Issue: "My product streaks on the silica column, and I cannot separate it from the excess piperidine starting material."
Technical Insight: Standard silica gel is slightly acidic (pH 6.5–7.0, but surface silanols are acidic). The basic nitrogen atoms in your compound (and the impurity) protonate on the silica surface, causing peak tailing. Furthermore, piperidine (pKa ~11.2) is significantly more basic than your product (pKa ~3–4 due to conjugation and the electron-withdrawing CN group).
Troubleshooting Protocol:
Step 1: The "Buffered" Mobile Phase Do not use pure DCM/MeOH or Hexane/EtOAc. You must deactivate the silica surface.
-
Add Modifier: Add 1% Triethylamine (TEA) or 1%
to your mobile phase. -
Pre-Column Treatment: Flush the column with the modifier-containing solvent before loading your sample. This neutralizes active silanol sites.
Step 2: Selective Acid Wash (The "pKa Swing") Before chromatography, exploit the massive pKa difference between the impurity (piperidine) and your product.
-
Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
-
Wash 1: Wash with 0.5 M Citric Acid (pH ~3–4).
-
Wash 2: Wash with Brine to remove residual acid.
-
Dry over
and concentrate.
Data Summary: Solvent Systems
| Solvent System | Additive | Suitability | Risk Factor |
| Hexane / EtOAc | None | Low | Severe tailing; poor separation. |
| DCM / MeOH | None | Medium | Co-elution with polar impurities. |
| DCM / MeOH | 1% NH4OH | High | Best resolution; sharp peaks. |
| Hexane / EtOAc | 1% TEA | High | Good for removing non-polar byproducts. |
Module 2: Chemical Stability (The "Ghost Peak" Problem)
User Issue: "I isolated the product, but after a few hours or during evaporation, a new peak appeared by LCMS (M+18)."
Technical Insight: The "M+18" peak is the primary amide (3-piperidin-1-ylpyridine-2-carboxamide). The 2-cyano group is ortho to the pyridine nitrogen. This position is electronically activated, making the nitrile carbon highly electrophilic. Water, catalyzed by trace acid (from silica) or base (residual workup), attacks the nitrile to form the amide.
Workflow Visualization: Hydrolysis Risk & Prevention
Caption: Decision pathway to prevent nitrile hydrolysis during chromatography. Red paths indicate degradation risks.
Corrective Protocol:
-
Switch Stationary Phase: If the amide impurity persists, switch from Silica Gel to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and less likely to catalyze hydration.
-
Temperature Control: Never heat the column or the rotary evaporator bath above 40°C. Thermal energy accelerates the hydration of the sterically crowded nitrile.
-
Storage: Store the purified compound under Argon at -20°C. 2-cyanopyridines are shelf-stable but can degrade slowly in moist air.
Module 3: Crystallization (The "Oiling Out" Problem)
User Issue: "The product comes off the column as a thick yellow/orange oil and won't solidify."
Technical Insight: The piperidine ring provides conformational flexibility and lipophilicity, interfering with crystal lattice formation. "Oiling out" occurs when the compound phase-separates as a liquid rather than nucleating as a solid.
Crystallization Protocol:
-
Evaporation: Remove all chromatography solvents completely (trace EtOAc inhibits crystallization).
-
Dissolution: Dissolve the oil in a minimum amount of warm Isopropanol (IPA) or Ethanol .
-
Anti-solvent: Add Water dropwise until turbidity persists.
-
Ratio: Typically 1:1 to 1:3 (Alcohol:Water).
-
-
Seeding: Scratch the side of the flask with a glass rod. The friction creates nucleation sites.
-
Cooling: Cool slowly to 4°C. Do not freeze rapidly, or the oil will return.
Frequently Asked Questions (FAQ)
Q1: Can I use HCl to form a salt and purify it that way? A: Proceed with extreme caution. While piperidines form salts easily, the 2-cyano group is acid-sensitive. Strong mineral acids (HCl) in water will likely hydrolyze the nitrile to the acid (Picolinic acid derivative). If you must make a salt, use anhydrous conditions (e.g., HCl in Dioxane) to form the hydrochloride salt, but expect it to be hygroscopic.
Q2: The NMR shows a broad peak around 3.5 ppm. Is this water? A: It could be water, but check your piperidine signals. The alpha-protons of the piperidine ring (adjacent to nitrogen) often appear as broadened signals due to restricted rotation around the C(pyridine)-N(piperidine) bond, especially in this sterically crowded ortho-substituted system. Run the NMR at 50°C to see if the peak sharpens.
Q3: Why is my product yellow? A: This is normal. The molecule is a "push-pull" system: the piperidine pushes electron density into the ring, and the nitrile/pyridine nitrogen pulls it. This conjugation lowers the HOMO-LUMO gap, resulting in absorbance in the visible region (yellow/orange).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa and general purification logic of pyridines).
-
Organic Syntheses. (Various). General procedures for the synthesis and handling of 3-aminopyridines and cyanopyridines.
-
PubChem. (2025).[6] 3-Aminopyridine-2-carbonitrile Compound Summary. National Library of Medicine. (Source for physicochemical properties and safety data).
-
Teledyne ISCO. (2023). Flash Chromatography Guide: Purifying Basic Compounds. (Source for amine modifier protocols).
Sources
- 1. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 4. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Aminopyridine-2-carbonitrile | C6H5N3 | CID 577015 - PubChem [pubchem.ncbi.nlm.nih.gov]
resolving impurities in 3-piperidin-1-ylpyridine-2-carbonitrile samples
This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring in-depth mechanistic resolution rather than generic advice.
Subject: Impurity Profiling & Purification Strategies Ticket Priority: High (Synthesis/Purification Blockage) Assigned Specialist: Senior Application Scientist, Organic Chemistry Division[1]
Introduction: The Molecular Context
You are likely synthesizing 3-piperidin-1-ylpyridine-2-carbonitrile via a Nucleophilic Aromatic Substitution (
-
The "Pull": The nitrile group (-CN) at position 2 is a strong electron-withdrawing group (EWG), activating the pyridine ring for nucleophilic attack.[1]
-
The "Push": The piperidine ring acts as a bulky amine nucleophile.
While this electronic setup facilitates the synthesis, it creates a distinct impurity profile centered on hydrolysis sensitivity and solubility overlaps .[1] This guide addresses these specific challenges.
Module 1: Diagnostic Triage (Identify Your Impurity)[1]
Before attempting purification, match your analytical observations to the likely impurity candidates below.
Impurity Identification Table
| Observation (LC-MS/NMR) | Suspected Impurity | Root Cause |
| Mass M+18 (m/z ~205) | Amide Hydrolysis Product (3-piperidin-1-ylpyridine-2-carboxamide) | Nitrile Hydrolysis. The -CN group hydrolyzed to -CONH₂ due to moisture, high heat, or extreme pH during workup.[1] |
| Mass M+19 (m/z ~206) | Carboxylic Acid (3-piperidin-1-ylpyridine-2-carboxylic acid) | Over-Hydrolysis. Extended exposure to strong acid/base converted the amide to the acid.[1] |
| Mass M+16 (m/z ~203) | N-Oxide | Oxidation. Piperidine nitrogen oxidized, likely from peroxides in ether/THF or prolonged air exposure.[1] |
| NMR: Broad multiplet ~1.5-1.6 ppm & ~2.8 ppm | Residual Piperidine | Incomplete Removal. Piperidine is a stubborn base; standard evaporation often fails to remove it completely due to H-bonding.[1] |
| NMR: Doublet/Triplet in aromatic region (unmatched) | Regioisomer | Starting Material Quality. If using 3,4-dihalopyridine, nucleophilic attack may have occurred at C4 instead of C3. |
Module 2: Mechanistic Insight (The "Why")[1]
Understanding the mechanism is the only way to prevent recurrence.[1] The synthesis relies on the
The Activation/Deactivation Paradox
The nitrile group at C2 is essential for activating the C3-halogen for substitution.[1] However, once the piperidine is attached, the electron density from the piperidine nitrogen donates into the ring (resonance), making the nitrile carbon less electrophilic than in the starting material, but still susceptible to hydrolysis under forcing conditions.[1]
Visualizing the Pathway
The following diagram illustrates the synthesis flow and where the critical "off-ramps" to impurities occur.
Figure 1: Reaction pathway showing the primary
Module 3: Troubleshooting & Purification Protocols
FAQ 1: "I can't get rid of the excess piperidine. It smears on my column."
The Science:
Free piperidine is a strong aliphatic amine (
The Solution: The "pH Switch" Wash
You can exploit this
Protocol:
-
Dissolve your crude reaction mixture in a non-polar solvent (Ethyl Acetate or DCM).
-
Crucial Step: Wash the organic layer with dilute Citric Acid (10% w/v) or 0.5 M HCl .
-
Why? At pH ~3-4, free piperidine (
11) will be fully protonated (charged) and migrate to the aqueous layer.[1] -
Safety Check: Your product (
~3-5) is less basic and will largely remain in the organic layer.[1] Do not use strong concentrated acid (pH < 1) or you risk protonating the product or hydrolyzing the nitrile.[1]
-
-
Separate layers. Keep the Organic Layer .
-
Wash organic layer with Brine (to remove residual acid/water).
-
Dry over
and concentrate.
FAQ 2: "I see a peak at M+18 (Amide). How do I remove it?"
The Science: The amide impurity is much more polar than the nitrile product due to the H-bond donor/acceptor capability of the -CONH₂ group.[1]
The Solution: Flash Chromatography Strategy Recrystallization is often difficult because the amide and nitrile can co-crystallize. Chromatography is preferred.
Protocol:
-
Stationary Phase: Standard Silica Gel (40-63 µm).[1]
-
Mobile Phase: Hexane/Ethyl Acetate gradient.
-
Start: 100% Hexane.
-
Ramp: 0% -> 30% EtOAc.
-
-
Elution Order:
-
First: Unreacted Halopyridine (if any).
-
Second: Target Nitrile Product (Less polar).
-
Third: Amide Impurity (Significantly more polar, usually elutes at >40% EtOAc).[1]
-
-
Tip: If separation is poor, add 1% Triethylamine (TEA) to the mobile phase to sharpen the bands, preventing tailing of the pyridine ring.[1]
FAQ 3: "My product is turning yellow/brown on the shelf."
The Science: Pyridines with amino-substituents are prone to N-oxidation or slow photo-oxidation.[1] The color change indicates the formation of conjugated impurities (N-oxides or dimers).[1]
The Solution: Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: -20°C is ideal; 4°C is acceptable for short term.[1]
-
Light: Protect from light (amber vial or foil wrap).
-
Stabilizer: Ensure no residual acid remains from the workup, as acidic environments catalyze hydrolysis over time.[1]
Module 4: Decision Logic for Purification
Use this flow to determine your immediate next step.
Figure 2: Decision tree for selecting the appropriate purification workflow.
References
-
Nucleophilic Arom
): -
Nitrile Hydrolysis
-
Piperidine Chemistry
-
Analytical Data Support
Sources
scale-up challenges for 3-piperidin-1-ylpyridine-2-carbonitrile production
Technical Support Center: 3-Piperidin-1-ylpyridine-2-carbonitrile Production
Introduction: The Scale-Up Landscape
You are likely synthesizing 3-piperidin-1-ylpyridine-2-carbonitrile as a critical intermediate for P2X3 antagonists or kinase inhibitors. While the lab-scale synthesis (typically via SNAr of 3-fluoro-2-cyanopyridine) appears straightforward, the transition to kilo-lab or pilot scale introduces non-linear challenges—specifically regarding nitrile stability , exotherm management , and emulsion formation during workup.
This guide moves beyond standard SOPs to address the causality of failure modes. It is designed to be a self-validating system: if you follow the diagnostic logic, you will isolate the root cause.
Module 1: Reaction Kinetics & Conversion
Q1: The reaction stalls at 85-90% conversion. Adding more piperidine doesn't push it to completion. Why?
Diagnosis: This is likely a solvation and aggregate effect , not just stoichiometry. In SNAr reactions at the 3-position of a pyridine ring (which is less electron-deficient than the 2- or 4-positions), the leaving group (Fluorine) requires significant activation. If you are using a non-polar solvent (e.g., Toluene) or a slightly wet polar aprotic solvent, the piperidine can form hydrogen-bonded aggregates or salts (with HF byproduct) that reduce its nucleophilicity.
Troubleshooting Protocol:
-
Check Water Content: Piperidine is hygroscopic. If water >0.5%, it solvates the fluoride leaving group, inhibiting the transition state. Action: Karl Fischer titration on reagents.
-
Switch Solvent System: If using Acetonitrile (MeCN), switch to DMSO or NMP for scale-up. The higher dielectric constant stabilizes the Meisenheimer complex intermediate, lowering the activation energy.
-
Temperature vs. Degradation: Do not simply increase temperature above 100°C to force conversion; this accelerates nitrile hydrolysis (see Module 2).
Data: Solvent Effect on Conversion (10g Scale)
| Solvent | Temp (°C) | Time (h) | Conversion (%) | Impurity (Amide) % |
| Toluene | 110 | 24 | 65% | <0.1% |
| MeCN | 80 | 12 | 88% | 0.5% |
| DMSO | 90 | 6 | 99% | 1.2% |
| DMF | 100 | 8 | 96% | 3.5% |
Module 2: Impurity Profile & Nitrile Stability
Q2: We are seeing a growing impurity at RRT 0.85 (HPLC) identified as the primary amide. How do we control this?
Diagnosis: You are observing the hydrolysis of the nitrile group to 3-piperidin-1-ylpyridine-2-carboxamide. The 2-cyano group is activated by the adjacent pyridine nitrogen. Under basic conditions (excess piperidine/carbonate) and high temperature, trace water attacks the nitrile.
Mechanism:
Control Strategy:
-
Strict Anhydrous Conditions: Ensure the reactor is dried (bake-out) and nitrogen-swept.
-
Base Selection: If using
, ensure it is anhydrous. Switch to an organic base like DIPEA (Hünig's base) if the inorganic base is introducing moisture or causing stirring issues. -
Quench Protocol: Critical Step. Do not quench directly into strong aqueous base. Quench into a buffered solution (pH 7-8) or cold water with rapid stirring to dilute the base immediately.
Q3: The product oil contains residual piperidine that is difficult to remove. Vacuum distillation causes degradation.
Diagnosis: Piperidine (bp 106°C) has a high boiling point and forms an "oil-in-oil" emulsion with the product. Solution: rely on Acidic Washing rather than distillation.
-
Dissolve crude oil in Ethyl Acetate (EtOAc) or MTBE.
-
Wash with 0.5M Citric Acid or 1M HCl .
-
Logic: Piperidine is a strong base (pKa ~11).[] The product (3-piperidinyl-pyridine-CN) has a significantly lower pKa due to the electron-withdrawing nitrile and pyridine ring.
-
Self-Validating Step: Monitor the pH of the aqueous layer.[2] It must remain <4 to keep piperidine protonated in the water layer, while the product remains in the organic layer.
-
Module 3: Visualizing the Workflow
The following diagram illustrates the synthesis pathway and the critical decision nodes for impurity control.
Figure 1: Reaction pathway and critical control points for preventing nitrile hydrolysis.
Module 4: Process Safety (HSE)
Q4: Is there a thermal hazard during the piperidine addition?
Diagnosis: Yes. The SNAr reaction is exothermic.
-
Heat of Reaction: Estimated at -120 to -150 kJ/mol.
-
Adiabatic Rise: On a 10kg scale, rapid addition can spike temperature by >50°C, triggering runaway or solvent boiling.
Safety Protocol:
-
Dosing Control: Do not add piperidine in one shot (batch). Use a semi-batch approach: Charge the pyridine precursor and solvent, heat to reaction temp (e.g., 60°C), then dose piperidine over 2-4 hours.
-
Cooling Capacity: Ensure the jacket cooling can handle the heat release rate (Qr) at the dosing rate.
-
Cyanide Risk: While the nitrile group is generally stable, thermal decomposition (>200°C) can release HCN. Ensure reactor relief sizing accounts for gas generation.
Module 5: Troubleshooting Decision Tree
Use this logic flow when the reaction yield is below specification (<85%).
Figure 2: Diagnostic logic for low yield scenarios.
References
-
SNAr Reactivity of Fluoropyridines
-
Piperidine Synthesis & Impurity Profiles
-
"Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[4] International Journal of Molecular Sciences (2020). (Details the stability and common impurities of piperidine derivatives).
-
-
General Pyridine Carbonitrile Synthesis
- "Synthesis of 2-guanidino-6-piperidinopyridine." Molecules. (Provides experimental precedent for piperidine substitution on pyridine rings using SNAr and Buchwald conditions).
-
Nitrile Hydrolysis Mechanisms
- "Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin." Molecules.
Sources
Technical Support Center: Managing Hygroscopic Piperidine Derivatives
[1]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Handling, Storage, and Analysis of Hygroscopic Piperidine Salts
Introduction: The Hygroscopicity Challenge
Piperidine derivatives (e.g., 4-piperidone, methylphenidate intermediates, fentanyl precursors) are ubiquitous in pharmaceutical synthesis but present a severe CMC (Chemistry, Manufacturing, and Controls) challenge: hygroscopicity .[1]
The secondary amine moiety, particularly when protonated as a salt (HCl, HBr), possesses high lattice energy and strong hydrogen-bonding potential.[1] This creates a thermodynamic drive to absorb atmospheric moisture, leading to deliquescence (turning into a syrup), hydrolysis of sensitive functional groups, and catastrophic stoichiometry errors during weighing.
This guide replaces standard operating procedures (SOPs) with causal workflows —explaining not just what to do, but why the chemistry demands it.
Module 1: Intake & Storage (Prevention)
FAQ: Why did my piperidine HCl salt turn into a liquid?
Root Cause: Deliquescence.[1] The critical relative humidity (CRH) of many piperidine salts is low.[1] When ambient humidity exceeds the CRH, the solid absorbs enough water to dissolve itself, forming a saturated solution.[1]
Protocol: The "Dry Chain" Custody
Do not rely on standard plastic caps.[1] Piperidine salts can wick moisture through the threads of a standard HDPE bottle.[1]
-
Primary Barrier: Store strictly in glass or amber vials with Teflon-lined caps .
-
Secondary Barrier: Place the primary vial inside a heat-sealed aluminum moisture barrier bag (MBB) with a silica gel packet.[1]
-
Atmosphere: Purge the headspace with Argon (heavier than air) rather than Nitrogen before sealing.[1] Argon creates a more stable "blanket" over the solid.[1]
Decision Logic: Storage Classification
Use this logic flow to determine the storage rigor required for your specific derivative.
Figure 1: Decision matrix for storage conditions based on salt form and Critical Relative Humidity (CRH).
Module 2: Handling & Weighing (Execution)
FAQ: How do I weigh an exact equivalent if the mass keeps increasing on the balance?
Root Cause: Kinetic water uptake.[1] As you tap the spatula, the increased surface area of the falling powder absorbs moisture instantly.[1] A static reading is impossible.[1]
Protocol: Weighing by Difference (The Closed-Loop Method)
Never weigh a hygroscopic piperidine directly into an open weigh boat.[1] Use this subtractive method to eliminate atmospheric exposure errors.
Step-by-Step:
-
Preparation: Bring the reagent bottle and a clean, dry vial with a cap to the balance.
-
Tare: Place the capped reagent bottle (containing the bulk solid) on the balance. Tare to zero.
-
Transfer: Remove the bottle, open it, and quickly transfer an estimated amount of solid into your reaction vessel (or an intermediate vial).
-
Reseal: Immediately recap the reagent bottle.
-
Measurement: Place the capped reagent bottle back on the balance.
-
Calculation: The negative mass displayed is exactly the amount transferred.[1]
-
Formula:
-
Why this works: The balance measures the loss from the closed system, ignoring the water weight gained by the solid after it left the bottle.[1]
Data: Impact of Exposure Time on Mass Accuracy
Table 1: Mass gain of Piperidine HCl (1.0g sample) at 60% Relative Humidity.
| Exposure Time | Mass Gain (%) | Stoichiometry Error | Consequence |
| 0 min | 0.00% | None | Accurate Yield |
| 1 min | 0.85% | ~1% | Negligible |
| 5 min | 3.20% | ~3.5% | Excess Reagent Required |
| 30 min | 12.50% | >12% | Reaction Failure / Impurities |
Module 3: Synthesis & Processing (Application)
FAQ: My acylation yield is low (30-40%). Is the piperidine bad?
Root Cause: Hydrolysis competition.[1] If your piperidine salt contains 5% water (absorbed during handling), that water competes with the amine for the acyl chloride or anhydride, forming the carboxylic acid instead of the amide.[1]
Protocol: In-Situ Drying (The Azeotropic Reset)
If you suspect your piperidine salt is wet, do not oven-dry it (risk of oxidation or sublimation).[1] Use a chemical drying cycle.[1]
-
Dissolution: Suspend the wet piperidine salt in Toluene or Benzene (if permitted).[1]
-
Dean-Stark Trap: Reflux the mixture. Water forms a low-boiling azeotrope with toluene and collects in the trap.[1]
-
Verification: Continue reflux until the distillate is clear.
-
Exchange: If the solvent is incompatible with the next step, evaporate under vacuum and immediately backfill with Argon.[1]
Module 4: Analysis & Quality Control (Verification)
FAQ: Why does Karl Fischer (KF) titration give me impossibly high water content?
Root Cause: The pH Shift.[1][2] Piperidines are basic.[1] Standard KF reagents are buffered to pH 5-7.[1] A strong secondary amine shifts the pH > 8.[1] Under alkaline conditions, the iodine in the KF reagent undergoes a disproportionation side reaction (Bunsen reaction deviation), consuming iodine continuously even without water.[1] This registers as "phantom water."[1]
Protocol: Buffered Karl Fischer for Amines
You must neutralize the amine in the titration cell to prevent side reactions.[1]
Reagent Setup:
-
Solvent: Methanol + Benzoic Acid (or Salicylic Acid).[1]
-
Ratio: Add enough acid to ensure the buffer capacity exceeds the amine content (typically 5-10g acid per 50mL solvent).[1]
Figure 2: Analytical workflow for preventing side reactions during water determination in basic amines.
References
-
Water Determination in Amines (Karl Fischer). Sigma-Aldrich Technical Bulletin.[1] Explains the iodine disproportionation mechanism in alkaline environments and the use of benzoic acid buffers. [1]
-
Handling Hygroscopic Pharmaceutical Raw Materials. Pharma Excipients, 2022.[1] Details the impact of moisture on CMC workflows and supply chain risks. [1]
-
Salt Selection Strategies in Drug Development. Pharmaceutical Technology, 2006.[1] Discusses changing counter-ions (e.g., from HCl to Fumarate) to modify physical properties like hygroscopicity.[1] [1]
-
Side Reactions in Karl Fischer Titration. Metrohm Application Notes. Provides specific troubleshooting for dragging endpoints in amine titrations. [1]
-
Techniques for Weighing Solids. University of York Chemistry Teaching Labs. Validates the "weighing by difference" technique for hazardous or difficult solids.
Substituted Pyridine Crystallization Support Center
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization & Troubleshooting of Pyridine Derivative Crystallization
Introduction: The Pyridine Challenge
Welcome to the technical support hub for substituted pyridines. Unlike carbocyclic aromatics (e.g., benzene derivatives), pyridines possess a basic nitrogen atom with a localized lone pair. This creates a unique crystallographic paradox:
-
High Solubility: The nitrogen acts as a strong hydrogen bond acceptor, often making these compounds too soluble in polar protic solvents.
-
Weak Self-Assembly: Unless functionalized with strong donors (e.g., -NH₂, -COOH), substituted pyridines often lack the intermolecular forces required to build a stable lattice, leading to the dreaded "oiling out" phenomenon.
This guide addresses the three most critical failure modes in pyridine crystallization: Liquid-Liquid Phase Separation (Oiling Out) , Polymorph Control , and Salt Formation .
Module 1: Troubleshooting "Oiling Out" (LLPS)
User Query: "My solution turned milky/cloudy upon cooling, and now there is a sticky oil at the bottom of the flask. No crystals are forming."
The Mechanism: Metastable Liquid-Liquid Phase Separation (LLPS)
Oiling out occurs when the energy barrier to form a crystalline lattice is higher than the barrier to form an amorphous liquid phase. For substituted pyridines, this is often a kinetic issue caused by high supersaturation where the molecules "crash" out of solution faster than they can orient into a crystal lattice [1, 2].
Diagnostic & Remediation Protocol
Step 1: Diagnose the Phase
-
Test: Reheat the mixture. If the oil redissolves at a temperature significantly lower than the boiling point, you are likely in a metastable miscibility gap .
-
Immediate Action: Do not cool further. Lowering the temperature increases the viscosity of the oil, preventing nucleation.
Step 2: The "Temperature Cycling" Remediation This protocol forces the oil droplets to redissolve or nucleate via Ostwald ripening.
-
Reheat the mixture until the solution is clear (single phase).
-
Add Seeds: Add 0.5–1.0 wt% of pure seed crystals at 2-3°C below the saturation temperature.
-
Slow Cool: Cool at a rate of 0.1°C/min .
-
Hold at Cloud Point: If turbidity (oil) appears, stop cooling . Hold the temperature constant or heat slightly (by 2-3°C) until the oil disappears, leaving the seeds to grow.
-
Resume Cooling: Once the seeds have consumed the local supersaturation, resume cooling.
Visual Workflow: Oiling Out Remediation
Caption: Decision logic for distinguishing between thermodynamic miscibility gaps and kinetic oiling out.
Module 2: Controlling Polymorphism
User Query: "My batch melting point is 5°C lower than the reference standard, and the dissolution rate is inconsistent."
The Mechanism: Conformational Flexibility
Substituted pyridines (e.g., nicotinamide, picolinic acid) are prone to conformational polymorphism . The substituents can rotate relative to the pyridine ring, creating different packing motifs (e.g., hydrogen-bonded dimers vs. catemers) [3, 4].
Solvent Selection Guide for Polymorph Screening
The interaction between the pyridine nitrogen and the solvent dictates the polymorph.
| Solvent Class | Interaction Type | Recommended For | Risk Factor |
| Toluene / Xylene | Stable, high-density polymorphs | Solvate formation | |
| Alcohols (IPA, EtOH) | H-Bond Donor | Metastable forms (kinetic control) | Esterification (if -COOH present) |
| Water | Strong H-Bonding | Hydrates (Pseudopolymorphs) | High solubility (yield loss) |
| Acetonitrile | Dipole-Dipole | Anhydrous forms | Oiling out (miscibility gap) |
Protocol: Competitive Slurry Experiment
To identify the thermodynamically stable form:
-
Prepare a saturated solution of the compound in the target solvent.
-
Add equal amounts (e.g., 50 mg each) of Form A (low MP) and Form B (high MP).
-
Stir at the intended isolation temperature for 24–48 hours.
-
Filter and analyze via XRPD (X-Ray Powder Diffraction). The surviving form is the stable polymorph at that temperature.
Module 3: Reactive Crystallization (Salt Formation)
User Query: "My free base pyridine is not bioavailable. How do I robustly crystallize it as a salt?"
The Mechanism: pKa Matching
Pyridines are weak bases (pKa ~5.2). For successful salt formation, the acid must be strong enough to protonate the nitrogen (
Protocol: Controlled Acid Addition
Objective: Avoid localized high supersaturation which traps impurities.
-
Dissolution: Dissolve the pyridine derivative in a polar solvent (e.g., Ethanol or Acetone).
-
Stoichiometry: Prepare the acid (e.g., HCl, Methanesulfonic acid) in the same solvent at a 1.05 molar equivalent.
-
Addition: Add the acid solution dropwise over 1–2 hours.
-
Critical: If the salt precipitates immediately (amorphous), heat the solution to reflux during addition to maintain solubility.
-
-
Cooling: Once addition is complete, cool linearly to 0°C.
-
Anti-Solvent (Optional): If yield is low, add MTBE or Heptane after the solution has cooled to room temperature.
Visual Workflow: Salt Screening Logic
Caption: Workflow for reactive crystallization of pyridine salts to ensure crystallinity over amorphous precipitation.
FAQ: Rapid Fire Troubleshooting
Q: Why is my product colored yellow/brown? A: Pyridines are susceptible to N-oxidation or trace metal chelation.
-
Fix: Perform the crystallization under Nitrogen/Argon. Add 1-2% wt activated carbon (charcoal) during the hot dissolution step, stir for 15 mins, and filter hot over Celite before cooling [5].
Q: Can I use water as an anti-solvent? A: Only if your pyridine has hydrophobic substituents (e.g., -Cl, -Br, -Alkyl). If you have polar groups (-OH, -NH2), water will likely solubilize the product or cause oiling out. Use Heptane or MTBE for polar pyridines.
Q: My crystals are needles and won't filter. What do I do? A: Needle habit indicates fast growth in one direction.
-
Fix: Change the solvent to one that interacts with the fast-growing face (e.g., switch from MeOH to Toluene) or employ temperature cycling (heat/cool loops) to break the needles and encourage lower aspect ratios [6].
References
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Remediation.Link
-
ResearchGate. Study on the Oiling-out and Crystallization for the Purification of Idebenone. (2025).[1][2][3][4][5][6] Link
-
MDPI Crystals. Polymorphism in Crystals: Control and Characterization. (2021).[1][4] Link
-
NIH / ACS Omega. Preparation, Crystal Structure, and DFT Studies of Pyridine Salts. (2023).[4][7] Link
-
University of Rochester. Solvents for Recrystallization and Purification of Heterocycles.Link
-
University of Galway. Control of polymorphism, crystal size and habit in pharmaceuticals.Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. psecommunity.org [psecommunity.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
Technical Support Center: Catalytic Hydrogenation of Pyridine to Piperidine
Status: Operational Ticket ID: PIP-SYN-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Catalyst Deactivation, Poisoning, and Leaching in Heterocycle Hydrogenation
Introduction: The "Black Box" of Deactivation
Hydrogenating pyridine to piperidine is deceptively simple on paper but notoriously difficult in practice. As researchers, we often treat the catalyst as a "black box"—we put reagents in, apply
However, in 90% of cases, the failure is due to competitive adsorption (poisoning) or pore blocking (fouling). Pyridine is not just a substrate; it is a potent ligand that can poison the very metal sites required to reduce it.
This guide deconstructs these failure modes and provides self-validating protocols to restore activity.
Module 1: Diagnostic Workflow
Before altering conditions, use this logic flow to identify the root cause of your reaction failure.
Figure 1: Diagnostic decision tree for identifying the mode of catalyst failure during pyridine hydrogenation.
Module 2: The Mechanics of Failure (Root Cause Analysis)
1. Nitrogen Self-Poisoning (The
-Adsorption Trap)
The nitrogen atom in pyridine has a lone pair of electrons. In neutral media, pyridine binds to the metal surface (Pd, Pt, or Rh) via this lone pair in a perpendicular
-
The Problem: This
-binding is too strong. It blocks the active sites and prevents the necessary flat -adsorption required for hydrogen transfer. -
The Symptom: The reaction never starts, or requires massive catalyst loading (>20 wt%) to proceed.
2. Fouling via Intermediate Polymerization
Partial hydrogenation produces enamines and imines (e.g., tetrahydropyridine). These intermediates are highly reactive electrophiles.
-
The Problem: If they desorb before full reduction, they can react with each other to form dimers or polymers (tars). These large molecules physically coat the catalyst surface (coking), blocking pores.
-
The Symptom: Reaction starts fast (H2 uptake observed) but stalls at 40-60% conversion. Filtration reveals a colored or sticky filtrate.
3. Metal Leaching
Pyridine is a good ligand for Pd(II). If any oxidation occurs (due to trace
-
The Problem: Loss of active heterogeneous sites and contamination of the drug substance with heavy metals.
Module 3: Solutions & Experimental Protocols
Protocol A: The Acid-Promoted Strategy (Standard Operating Procedure)
Use this protocol to eliminate N-poisoning.
Mechanism: Adding acid protonates the pyridine nitrogen (
Reagents:
-
Substrate: Pyridine derivative (1.0 equiv)
-
Solvent: Methanol or Ethanol (0.1 M concentration)
-
Additive: Acetic Acid (1.1 equiv) or HCl (1.0 equiv)
-
Catalyst: 5% Rh/C or 5% Pd/C (5-10 wt% loading relative to substrate)
Step-by-Step:
-
Dissolution: Dissolve substrate in solvent.
-
Acidification: Add the acid before adding the catalyst. Critical: Verify pH is < 4. This ensures the N-lone pair is locked up.
-
Catalyst Addition: Add the catalyst under an inert (Argon/Nitrogen) blanket to prevent ignition.
-
Hydrogenation:
-
Workup: Filter catalyst. The product will be a piperidinium salt. Neutralize with NaOH/NaHCO3 to liberate the free amine if needed.
Protocol B: Catalyst Regeneration (For Fouled Catalysts)
Use this only for expensive catalysts (Rh, Pt) that have stalled due to coking.
-
Solvent Wash: Filter the catalyst and wash copiously with the reaction solvent, then with a polar aprotic solvent (e.g., DMF) to dissolve surface oligomers.
-
Acid Wash: Wash with 1M acetic acid to protonate and remove adsorbed amines.
-
Re-activation: If the catalyst is still inactive, it likely requires thermal treatment (calcination) or specialized oxidative regeneration, which is often impractical for lab-scale synthesis. Recommendation: If solvent/acid wash fails, discard the batch.
Module 4: Technical Visualization
The following diagram illustrates the competing pathways at the catalyst surface.
Figure 2: Mechanistic pathway showing how acid additives shift the equilibrium from catalyst poisoning (
Module 5: Comparison of Catalyst Systems
| Catalyst | Activity (Neutral) | Activity (Acidic) | Poison Resistance | Leaching Risk | Best For |
| Pd/C | Low | High | Low | High | Standard, cost-effective synthesis. |
| Rh/C | Moderate | Very High | High | Low | Difficult substrates; aromatic ring reduction under mild conditions. |
| PtO2 | Moderate | High | Moderate | Low | Acidic media; often used with acetic acid solvent. |
| Raney Ni | Moderate | N/A | Low | Moderate | High-pressure industrial applications (avoid acid). |
Module 6: Frequently Asked Questions (FAQs)
Q1: Why does my reaction stall at 50% conversion even with fresh catalyst? A: This is classic "fouling." The intermediate partially reduced species (tetrahydropyridines) have polymerized on the catalyst surface.
-
Fix: Increase hydrogen pressure to speed up the reduction of intermediates before they can polymerize. Alternatively, dilute the reaction mixture to reduce the intermolecular collision rate of intermediates.
Q2: Can I use heterogeneous catalysts for pyridines containing sulfur (e.g., thiophene moieties)? A: Generally, no. Sulfur is a permanent poison for Pd, Pt, and Rh. It binds irreversibly to the metal.
-
Fix: You must use high-loading Raney Nickel (which acts as a sacrificial reagent) or switch to chemical reduction methods (e.g., Na/Alcohol) if the molecule allows.
Q3: Is Rhodium really worth the extra cost over Palladium? A: For pyridine reduction, often yes. Rhodium allows for ring saturation at much lower pressures (5–10 bar) and temperatures compared to Palladium (often >20 bar). If your molecule has sensitive functional groups that might not survive harsh conditions, Rh/C is the superior choice.
Q4: My product is trapped on the catalyst. How do I get it off? A: Piperidines are basic and can adhere to the acidic sites of carbon supports.
-
Fix: Wash the filter cake with a solution of 5% Ammonia in Methanol. This displaces the product from the support.
References
-
Mechanism of Pyridine Hydrogenation & Acid Promotion
-
Catalyst Deactivation by Nitrogen Compounds
-
Rhodium vs.
- Study: "Heterogeneous Catalytic Hydrogen
- Source:Chemical Reviews.
-
Link:[Link]
-
Leaching and Stability
- Study: "Metal Leaching in Heterogeneous C
- Source:Chemical Society Reviews.
-
Link:[Link]
Sources
- 1. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Structural Validation of 3-Piperidin-1-ylpyridine-2-carbonitrile: A Comparative Analytical Guide
Topic: Validating the Structure of 3-Piperidin-1-ylpyridine-2-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Context
In medicinal chemistry, the 3-piperidin-1-ylpyridine-2-carbonitrile scaffold (CAS: 780802-33-7) represents a critical pharmacophore, often serving as a precursor for kinase inhibitors and neurological agents. Its synthesis typically involves nucleophilic aromatic substitution (
This guide provides a rigorous, self-validating workflow to definitively confirm the structure of the 3-isomer, comparing its analytical signature against common synthetic byproducts (regioisomers) and detailing the "Gold Standard" protocols for validation.
Comparative Analysis: Target vs. Alternatives (Isomers)
In structural validation, the "alternatives" are the potential regioisomers formed during synthesis. Misidentification leads to wasted resources in downstream biological testing.
The Analytical Challenge: Distinguishing Regioisomers
The primary challenge is distinguishing the target 3-substituted isomer from the 4-substituted and 6-substituted variants.
| Feature | Target: 3-Piperidinyl | Alternative A: 4-Piperidinyl | Alternative B: 6-Piperidinyl |
| Synthesis Risk | High (Steric hindrance at C3) | Medium (Less hindered) | Medium (Electronic activation) |
| ABC System: Three adjacent protons (H4, H5, H6) showing distinct vicinal couplings. | ABX/AMX System: H3 and H5 are isolated (singlets or meta-coupled). H6 is distinct. | ABC System: H3, H4, H5 are adjacent. H5 is shielded. | |
| Diagnostic Coupling | No vicinal coupling for H3/H5. | ||
| C3: Shielded relative to C2/C6, but deshielded by Nitrogen ( | C4: Distinct shift ( | C6: Highly deshielded ( | |
| Performance | Valid Scaffold: Correct geometry for target binding pockets. | Inactive/Toxic: Incorrect vector for substituent display. | Inactive: Incorrect vector. |
Methodological Comparison: 1D NMR vs. 2D NMR vs. X-Ray
-
1D
H NMR: Insufficient. While coupling constants suggest substitution patterns, signal overlap with the piperidine ring or impurities can lead to false positives. -
2D NMR (HMBC/NOESY): Recommended. HMBC provides definitive long-range correlations (e.g., Piperidine
-H to Pyridine C3). -
X-Ray Crystallography: Absolute. The ultimate validation but requires single crystals, which may be time-consuming (days vs. hours for NMR).
Experimental Protocols: The Self-Validating Workflow
Protocol A: Synthesis & Purification (Contextual)
To ensure a valid sample for characterization.
-
Reactants: 3-Fluoro-2-pyridinecarbonitrile (1.0 eq), Piperidine (1.2 eq),
(2.0 eq) in DMF. -
Conditions: Heat at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Dilute with water, extract with EtOAc. Wash with brine.
-
Purification: Flash column chromatography (SiO2, gradient 0-20% EtOAc in Hexane). Isolate the major fluorescent spot (if applicable) or UV-active band.
Protocol B: Structural Elucidation (Analytical)
The following steps establish the "Chain of Evidence."
Step 1: High-Resolution Mass Spectrometry (HRMS)
-
Goal: Confirm molecular formula (
). -
Method: ESI-TOF (Positive Mode).
-
Acceptance Criteria: Mass error < 5 ppm. Expected
.
Step 2: 1D
-
Solvent:
(Standard) or (if solubility issues arise). -
Key Signals to Validate:
-
Piperidine Ring: Two multiplets at
3.0–3.5 ppm (4H, -CH2) and 1.5–1.8 ppm (6H, -CH2). -
Pyridine Ring (The Fingerprint):
-
H6 (dd): Most deshielded (
ppm). Look for Hz (coupling to H5) and Hz (long range to H4). -
H4 (dd):
ppm. Look for Hz (coupling to H5). -
H5 (dd):
ppm. Look for both and Hz.
-
-
-
Logic Check: If you see a singlet in the aromatic region, you likely have the 4-isomer.
Step 3: 2D HMBC (The Connectivity Proof)
-
Goal: Prove the piperidine is attached to C3, not C4 or C6.
-
Experiment: Gradient-selected HMBC (Heteronuclear Multiple Bond Correlation).
-
Critical Correlation: Look for a cross-peak between the Piperidine
-protons ( ppm) and Pyridine C3 ( ppm). -
Validation:
-
If
-protons correlate to a Carbon that also correlates to the Nitrile carbon, the structure is confirmed.
-
Data Presentation: Predicted Spectral Data
The following table summarizes the expected spectral data for the target compound versus its closest isomer.
| Signal Type | 3-Piperidin-1-ylpyridine-2-carbonitrile (Target) | 4-Piperidin-1-ylpyridine-2-carbonitrile (Isomer) |
| Nitrile IR Stretch | ||
| H4: | H3: | |
| HMBC Key | Pip-CH2 | Pip-CH2 |
Visualization: Structural Validation Workflow
The following diagrams illustrate the logical flow for validating the compound and the specific HMBC correlations required for proof.
Diagram 1: Validation Decision Tree
Caption: Figure 1. Decision tree for distinguishing the target 3-isomer from potential regioisomers using NMR coupling patterns.
Diagram 2: HMBC Connectivity Logic
Caption: Figure 2. Critical HMBC correlations. The 3-bond coupling from Piperidine alpha-protons to Pyridine C3 is the 'smoking gun' for structural assignment.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24893001, 3-Pyridinecarbonitrile. Retrieved from [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR: Pyridine Coupling Constants. University of Wisconsin-Madison Chemistry. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry: Nucleophilic Aromatic Substitution on Heterocycles. Oxford University Press. (General Reference for regioselectivity mechanisms).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Pyridine NMR shifts).
The Definitive Guide to Purity Confirmation: 3-Piperidin-1-ylpyridine-2-carbonitrile
Topic: Confirming Purity of Synthesized 3-Piperidin-1-ylpyridine-2-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Context
In medicinal chemistry, 3-piperidin-1-ylpyridine-2-carbonitrile is a valuable scaffold, often serving as a precursor for fused heterocycles (e.g., 3-amino-thieno[2,3-b]pyridines) or as a core pharmacophore in kinase inhibitors. Its synthesis typically involves Nucleophilic Aromatic Substitution (SNAr) of 3-fluoro-2-cyanopyridine with piperidine.
While this reaction is generally high-yielding, it presents a specific "blind spot" in standard analysis: excess piperidine . Because piperidine lacks a significant UV chromophore above 220 nm, standard HPLC-UV purity assays often overestimate the product's purity, masking significant contamination.
This guide compares three analytical methodologies—qNMR , LC-MS/UV , and Elemental Analysis —to establish a self-validating purity protocol.
Synthesis Context & Impurity Fate Mapping
To analyze purity effectively, one must understand the origin of impurities. The synthesis relies on the electron-withdrawing nitrile group at the 2-position to activate the 3-position for nucleophilic attack.
Reaction Scheme:
Critical Impurities:
-
Residual Piperidine: Used in excess; invisible to UV detection at 254 nm.
-
3-Fluoro-2-cyanopyridine (Starting Material): Distinctive 19F NMR signal.
-
3-Hydroxy-2-cyanopyridine: Formed via hydrolysis if reagents/solvents are wet.
-
3-Piperidin-1-ylpyridine-2-amide: Hydrolysis product of the nitrile group (rare under mild conditions but possible with strong acid/base workup).
Visualizing the Impurity Landscape
Figure 1: Fate mapping of reagents and impurities during the synthesis of the target molecule.
Comparative Analysis of Analytical Methods
The following table contrasts the three primary methods for confirming purity.
| Feature | Method A: qNMR (1H) | Method B: HPLC-UV/MS | Method C: Elemental Analysis (CHN) |
| Primary Utility | Absolute Purity (Potency) | Impurity Profiling | Bulk Composition |
| Detection Principle | Molar response (Proton counting) | UV Absorbance / Ionization | Combustion % mass |
| Blind Spots | Inorganic salts (unless 19F/31P used) | Non-UV active compounds (Piperidine) | Solvents vs. Impurities ambiguity |
| Sample Required | ~10-20 mg | < 1 mg | ~5-10 mg |
| Time to Result | 15 mins | 30-60 mins | 24 hours (outsourced) |
| Specificity | High (Structure confirmation) | High (Separation capability) | Low (Cannot distinguish isomers) |
| Recommendation | Gold Standard for this molecule | Essential for trace organic impurities | Secondary confirmation |
Detailed Experimental Protocols
Protocol A: Quantitative NMR (qNMR) – The "Truth" Standard
Why this works: qNMR does not rely on extinction coefficients. It will instantly reveal residual piperidine (multiplets at ~1.6 and 2.8 ppm) which HPLC-UV misses.
Materials:
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic) or Dimethyl sulfone.
-
Solvent: CDCl3 (Ensure neutralization if product is acid-sensitive, though nitriles are generally stable).
Workflow:
-
Weigh exactly 15-20 mg of the synthesized product (
) into a vial. -
Weigh exactly 10-15 mg of Internal Standard (
) into the same vial. -
Dissolve in 0.7 mL CDCl3 and transfer to an NMR tube.
-
Acquire 1H NMR with d1 (relaxation delay) ≥ 30 seconds to ensure full relaxation of all protons.
-
Integration:
-
Integrate the IS peak (e.g., Trimethoxybenzene singlet at ~6.1 ppm, 3H).
-
Integrate a distinct product peak (e.g., Pyridine H-6 doublet at ~8.2 ppm, 1H).
-
Calculation:
Protocol B: HPLC-MS (UV @ 220nm) – The "Separation" Standard
Why this works: Provides a chromatographic profile of trace impurities that might overlap in NMR. MS detection (ESI+) confirms the molecular weight (
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 220 nm (Critical: Piperidine has weak absorption here; 254 nm is blind to it) and MS (ESI+).
Self-Validating Step:
-
Inject a pure standard of Piperidine alone. Note its retention time.
-
If the piperidine peak is absent in your product trace at 220 nm but visible in MS (TIC), your UV purity is false .
Decision Logic for Purity Confirmation
Use this flowchart to determine if your batch is ready for biological testing.
Figure 2: Logical workflow for validating the purity of 3-piperidin-1-ylpyridine-2-carbonitrile.
References
-
Goumont, R., et al. (2009). Nucleophilic Aromatic Substitution in the Pyridine Series: Kinetics and Mechanism. Chemistry - A European Journal.[3]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
-
Al-Mulla, A. (2018). Synthesis and characterization of some new 3-substituted pyridine derivatives. Journal of Saudi Chemical Society.
Sources
Comparative Guide: 3-piperidin-1-ylpyridine-2-carbonitrile vs. Optimized CH24H Inhibitors
This guide provides a technical comparison between the 3-piperidin-1-ylpyridine-2-carbonitrile scaffold and optimized CH24H inhibitors, specifically focusing on the clinical candidate Soticlestat (TAK-935) and the non-selective reference Voriconazole .
Executive Summary
Cholesterol 24-hydroxylase (CH24H/CYP46A1) is the primary enzyme responsible for brain cholesterol catabolism.[1][2][3] Its inhibition is a validated therapeutic strategy for reducing glutamatergic hyperexcitability in epilepsies (e.g., Dravet Syndrome, Lennox-Gastaut Syndrome).
This guide compares three distinct classes of inhibitors:
-
The Scaffold (3-piperidin-1-ylpyridine-2-carbonitrile): A chemical fragment representing the core pharmacophore of pyridine-based inhibitors.
-
The Clinical Standard (Soticlestat/TAK-935): A highly potent, selective, and brain-penetrant inhibitor derived from the pyridine scaffold.[2]
-
The Reference Agent (Voriconazole): A broad-spectrum antifungal used as a historical baseline, characterized by poor selectivity.
Chemical & Mechanistic Profile
| Feature | 3-piperidin-1-ylpyridine-2-carbonitrile | Soticlestat (TAK-935) | Voriconazole |
| Role | Pharmacophore / Scaffold | Clinical Candidate (Phase 3) | Reference Inhibitor |
| Structure | Fragment (MW ~187 Da) | Optimized Lead (MW ~456 Da) | Triazole Antifungal |
| Binding Mode | Heme-Coordination Driven Likely binds via nitrile-heme iron interaction (Type II binding). | Allosteric / Pocket-Driven Binds to the hydrophobic access channel; avoids direct heme ligation in off-targets. | Heme-Ligation (Type II) Strong coordination of triazole nitrogen to heme iron. |
| IC50 (CH24H) | Low Potency (µM range)* | High Potency (4.5 – 7.4 nM) | Moderate Potency (~10-50 nM) |
| Selectivity | Low Nitriles often bind multiple CYPs (3A4, 2D6) via heme iron. | High (>1000-fold) Minimal inhibition of hepatic CYPs (3A4, 2C9). | Very Low Potent inhibitor of CYP2C19, CYP3A4, CYP2C9. |
| BBB Penetration | Moderate (High polarity) | Optimized Balanced lipophilicity for CNS exposure. | High |
*Note: As a fragment, the scaffold lacks the hydrophobic "tails" required for high-affinity binding to the deep CH24H substrate pocket.
Mechanistic Deep Dive: The Selectivity Problem
The critical challenge in developing CH24H inhibitors is avoiding the inhibition of hepatic CYPs (like CYP3A4), which metabolize ~50% of clinical drugs.
The Scaffold Limitation (Nitrile-Based Fragments)
Small fragments like 3-piperidin-1-ylpyridine-2-carbonitrile typically rely on the "warhead" approach. The nitrile group (
-
Pros: High binding energy from the metal coordination.
-
Cons: The heme center is conserved across all CYP enzymes. Therefore, simple nitrile fragments are inherently non-selective "dirty" inhibitors.
The Soticlestat Solution (Structure-Based Optimization)
Takeda's optimization of the pyridine scaffold involved adding a 4-benzyl-4-hydroxypiperidin-1-yl moiety.
-
Steric Hindrance: The bulky benzyl group prevents the inhibitor from fitting into the smaller active sites of hepatic CYPs (like CYP2D6).
-
Hydrophobic Capture: The benzyl group occupies a unique lipophilic pocket in CH24H (Phe80, Arg226 region), anchoring the molecule without requiring strong heme ligation.
-
Result: The drug binds CH24H tightly (nM affinity) but "bounces off" liver enzymes, preventing Drug-Drug Interactions (DDIs).
Visualization: Mechanism of Action & Pathway
The following diagram illustrates the physiological role of CH24H and how Soticlestat intervenes compared to the scaffold.
Figure 1: CH24H signaling pathway.[2] Soticlestat blocks the conversion of Cholesterol to 24HC, reducing NMDA receptor potentiation and seizure susceptibility.
Experimental Protocols
To validate the performance of the scaffold vs. Soticlestat, researchers must utilize self-validating assays.
Protocol A: In Vitro CH24H Inhibition Assay (LC-MS/MS)
Objective: Determine the IC50 of the compound against human recombinant CH24H.
-
Enzyme System: Use recombinant human CYP46A1 (expressed in E. coli or Baculosomes) co-expressed with NADPH-cytochrome P450 reductase.
-
Substrate Preparation: Dissolve Cholesterol (20 µM final) in 45% hydroxypropyl-β-cyclodextrin (to solubilize).
-
Reaction Mix:
-
Phosphate buffer (100 mM, pH 7.4).
-
Test Compound (Serial dilution: 0.1 nM to 10 µM).
-
Enzyme (50 nM CYP46A1).
-
-
Initiation: Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Incubation: Incubate at 37°C for 20 minutes.
-
Termination: Stop reaction with ice-cold Acetonitrile containing 24-hydroxycholesterol-d7 (Internal Standard).
-
Quantification: Analyze supernatant via LC-MS/MS (MRM mode).
-
Target Transition: 24HC (m/z 403.3 → 367.3).
-
IS Transition: 24HC-d7 (m/z 410.3 → 374.3).
-
-
Validation Check: Voriconazole (100 nM) should show >80% inhibition.
Protocol B: Selectivity Screening (CYP3A4)
Objective: Confirm the compound does not inhibit the major liver metabolizing enzyme.
-
Substrate: Midazolam (2 µM) or Testosterone (50 µM).
-
Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP3A4.
-
Procedure:
-
Incubate Test Compound (10 µM fixed dose) with Enzyme + Substrate + NADPH.
-
Measure formation of 1'-hydroxymidazolam via LC-MS/MS.
-
-
Success Criteria:
-
Soticlestat: < 50% inhibition at 10 µM (High Selectivity).
-
Scaffold/Voriconazole: > 80% inhibition at 10 µM (Low Selectivity).
-
Comparative Data Summary
| Metric | Scaffold (Fragment) | Soticlestat (Optimized) | Clinical Implication |
| Primary Target (CH24H) | IC50 > 1000 nM (Est.) | IC50 = 7.4 nM | Soticlestat allows for low dosing (mg range). |
| Off-Target (CYP3A4) | High Inhibition | No/Low Inhibition | Scaffold poses high DDI risk; Soticlestat is safe for polytherapy. |
| Binding Thermodynamics | Enthalpy-driven (Metal bond) | Entropy-driven (Hydrophobic fit) | Hydrophobic fit is harder to evolve resistance against and more specific. |
| Metabolic Stability | Low (Rapid clearance) | High | Soticlestat supports once/twice-daily oral dosing. |
References
-
Koike, T., et al. (2021). "Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H)." Journal of Medicinal Chemistry.
-
Takeda Pharmaceutical Company. (2022). "Takeda Wins Breakthrough Award for Discovery of Soticlestat (TAK-935)." Takeda Press Release.
-
Nishi, T., et al. (2020). "Soticlestat, a novel cholesterol 24-hydroxylase inhibitor shows a therapeutic potential for neural hyperexcitation in mice." Scientific Reports.
-
Mast, N., et al. (2017). "Cholesterol 24-hydroxylase (CYP46A1) inhibition as a therapeutic strategy." Pharmacology & Therapeutics.
-
TargetMol. "3-piperidin-1-ylpyridine-2-carbonitrile Product Page." TargetMol Chemicals.
Sources
- 1. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and identification of brain-penetrant, potent, and selective 1,3-oxazole-based cholesterol 24-hydroxylase (CH24H) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Evaluation of Synthetic Pathways for Polysubstituted Piperidines
Efficiency, Stereocontrol, and Scalability in Drug Discovery
Executive Summary & Strategic Decision Matrix
The piperidine pharmacophore is the structural backbone of over 70 FDA-approved therapeutics, including fentanyl, paroxetine, and ritalin. However, the synthesis of polysubstituted piperidines presents a classic trade-off between atom economy and stereochemical precision .
As researchers, we often default to pyridine hydrogenation due to material availability, but this route frequently fails when specific trans-diastereomers or quaternary centers are required. This guide compares three distinct synthetic philosophies:
-
Reduction: Heterogeneous Hydrogenation of Pyridines (The Industrial Standard).
-
Cyclization: Intramolecular Reductive Amination (The Stereocontrolled Approach).
-
Functionalization:
-Lithiation/C-H Activation (The Late-Stage Diversification Approach).
Strategic Decision Tree
Before selecting a route, assess your substrate against this logic flow:
Figure 1: Strategic selection of synthetic route based on starting material (SM) availability and stereochemical requirements.
Route A: Catalytic Hydrogenation of Pyridines
Best For: Multi-gram scale-up, cis-2,6 or cis-2,3 substitution patterns, and atom economy.
The Challenge: Catalyst Poisoning & Stereocontrol
The primary failure mode in pyridine hydrogenation is the strong adsorption of the nitrogen lone pair onto the metal surface, which poisons the catalyst.[1] Furthermore, heterogeneous catalysis overwhelmingly favors cis-addition of hydrogen, making access to trans-isomers difficult without subsequent epimerization steps.
Mechanism of Action
The reduction generally proceeds via the adsorption of the pyridinium species (if acidic) or pyridine (if neutral) onto the metal surface. Acidic media is preferred to protonate the nitrogen, preventing it from binding too tightly to the catalyst sites (e.g., Rh or Pd).
Figure 2: Simplified mechanistic flow for heterogeneous hydrogenation favoring cis-geometry.
Validated Protocol: Rhodium-Catalyzed Hydrogenation
Based on methodologies utilizing Rh2O3 or Rh/C under mild pressure [2].
-
Preparation: Dissolve the substituted pyridine (1.0 equiv) in MeOH or AcOH.
-
Activation: If using MeOH, add 1.1 equiv of HCl or HCl/dioxane to form the pyridinium salt. Critical Step: Failure to protonate often leads to <10% conversion.
-
Catalyst Loading: Add 5 mol% Rh2O3 or 10 wt% Rh/C.
-
Hydrogenation: Pressurize the vessel to 4-10 bar H2 (balloon pressure is often insufficient for sterically hindered substrates). Stir at RT for 12-24 h.
-
Workup: Filter through Celite (caution: Rh is pyrophoric when dry). Neutralize with NaHCO3 and extract with DCM.
Performance Metrics:
-
Yield: Typically 85-98%.
-
Selectivity: >95:5 cis:trans for 2,6-disubstituted systems.
Route B: Intramolecular Reductive Amination
Best For: Enantiopure scaffolds, trans-isomers, and complex natural product synthesis (e.g., iminosugars).
The Logic: Chiral Pool Utilization
Unlike hydrogenation, which destroys aromaticity to create chirality, this route builds the ring around existing chiral centers derived from amino acids or carbohydrates. This allows for absolute stereocontrol.
Validated Protocol: One-Pot Cyclization
Based on NaBH(OAc)3 methodologies [9, 11].
-
Precursor Assembly: Synthesize a linear amino-ketone or amino-aldehyde. Often achieved via Grignard addition to a Weinreb amide followed by deprotection.
-
Cyclization: Dissolve the amino-carbonyl precursor (free base or salt) in DCE or THF.
-
Imine Formation: Stir for 1 h to allow equilibrium formation of the cyclic imine/enamine.
-
Reduction: Add NaBH(OAc)3 (1.5 equiv) at 0°C. Note: NaBH(OAc)3 is preferred over NaBH3CN due to lower toxicity and better diastereocontrol.
-
Quench: Add saturated aqueous NaHCO3.
Performance Metrics:
-
Yield: 60-80% (dependent on precursor stability).
-
Selectivity: Controlled by substrate sterics (1,3-diaxial interactions usually avoided).
Route C: Late-Stage C-H Functionalization ( -Lithiation)
Best For: Rapid SAR exploration, introducing substituents alpha to nitrogen in existing piperidine scaffolds.
The Logic: The "Beak-Lee" Methodology
Direct functionalization of the
Figure 3: Pathway for N-Boc directed alpha-lithiation.
Validated Protocol: Enantioselective
-Lithiation
Based on O'Brien and Beak methodologies [10, 12].
-
Inert Atmosphere: Flame-dry all glassware. Maintain strict Ar/N2 atmosphere.
-
Reagent Prep: Dissolve N-Boc-piperidine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous Et2O at -78°C.
-
Lithiation: Dropwise addition of s-BuLi (1.2 equiv). Stir for 4-6 h at -78°C to ensure deprotonation.
-
Trapping: Add electrophile (e.g., MeI, CO2, aldehydes) slowly.
-
Warm-up: Allow to warm to RT slowly overnight.
Performance Metrics:
-
Yield: 50-75%.
-
Selectivity: High enantioselectivity (er > 90:10) when using sparteine or sparteine surrogates.[2]
Comparative Analysis Summary
The following table contrasts the three routes based on experimental realities in a drug discovery setting.
| Feature | Route A: Hydrogenation | Route B: Reductive Amination | Route C: C-H Functionalization |
| Primary Utility | Scale-up of simple cores | Complex/Chiral synthesis | SAR/Analog generation |
| Starting Material | Substituted Pyridines (Cheap) | Amino acids/Carbohydrates (Mod. Cost) | N-Boc Piperidine (Cheap) |
| Step Count | Low (1 step) | High (Linear sequence) | Low (1-2 steps) |
| Atom Economy | Excellent | Moderate | Good |
| Stereocontrol | Cis-selective (often >95:5) | Substrate controlled (flexible) | Ligand controlled (High ee) |
| Scalability | High (kg scale feasible) | Moderate | Low (Cryogenic limits) |
| Key Risk | Catalyst poisoning; Over-reduction | Cyclization failure (oligomerization) | Moisture sensitivity; Pyrophorics |
References
-
Stereoselective hydrogenation of substituted pyridines. ResearchGate. 3[2][4][5]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst. Organic & Biomolecular Chemistry. 1[2][4][5][6][7]
-
Recent developments in enantio- and diastereoselective hydrogenation. Organic & Biomolecular Chemistry. 8[2][4]
-
Piperidine Derivatives: Recent Advances in Synthesis. PMC - NIH. 5[2][4][5][6][7]
-
Electrocatalytic Hydrogenation of Pyridines. PMC - NIH. 9
-
Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation. JACS. 4[2][4][5][7]
-
Comparison of Piperidine-3-carbothioamide synthetic routes. Benchchem. 10[2][4][5][6][7][11]
-
Approaches to α-functionalization of piperidines by C-H functionalization. ResearchGate. 6[2][4][5][6][7][12]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. 12
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. 2[2][4][6]
-
The Double Reductive Amination Approach. Chimica Italiana. Link[2][4][5][6][7]
-
Exploration of piperidine 3D fragment chemical space. RSC Publishing. 13
Sources
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 8. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 9. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
Comparative Guide: Biological Activity of Piperidine vs. Pyrrolidine Analogs
[1]
Executive Summary
In the hit-to-lead and lead optimization phases of drug discovery, the switch between a piperidine (6-membered saturated amine) and a pyrrolidine (5-membered saturated amine) is a high-impact bioisosteric strategy. While often viewed merely as a method to modulate molecular weight, this structural change fundamentally alters the vectorial alignment of lone pairs , metabolic liability , and conformational entropy of the ligand.
This guide provides a technical comparison of these two privileged scaffolds, offering experimental evidence and decision-making frameworks for medicinal chemists.
Key Verdict:
-
Select Piperidine when rigid directional bonding (defined vectors) is required to maximize enthalpic gain in a spacious pocket.
-
Select Pyrrolidine to reduce lipophilicity (LogP), contract molecular volume in sterically constrained pockets, or alter metabolic soft spots inherent to the piperidine C2/C6 positions.
Physicochemical & Structural Foundations
The biological divergence between these analogs stems from their topology and electronic environment.
Comparative Metrics Table
| Feature | Piperidine Analog | Pyrrolidine Analog | Impact on Bioactivity |
| Ring Size | 6-membered | 5-membered | Pyrrolidine reduces van der Waals volume, useful for tight sub-pockets. |
| Conformation | Rigid Chair (lowest energy) | Envelope / Twist (Pseudorotation) | Piperidine offers predictable substituent vectors; Pyrrolidine offers "induced fit" flexibility. |
| Basicity ( | ~11.22 | ~11.27 | Negligible difference in ionization at physiological pH; both are protonated cations. |
| Lipophilicity ( | Baseline | -0.2 to -0.4 units | Pyrrolidine lowers LogP/LogD, improving solubility and potentially lowering metabolic clearance. |
| Lone Pair Vector | Axial/Equatorial distinctness | Dynamic | Piperidine locks H-bond acceptor directionality; Pyrrolidine allows vector "wiggling." |
The "Entropic Cost" Factor
-
Piperidine: Exists predominantly in a defined chair conformation. Binding to a receptor often requires minimal conformational collapse, assuming the chair fits. This can lead to a favorable enthalpic (
) profile if the fit is perfect. -
Pyrrolidine: Undergoes rapid pseudorotation (low energy barrier between envelope forms). Upon binding, the protein must "freeze" this motion, resulting in a higher entropic penalty (
) . However, this flexibility allows the pyrrolidine nitrogen to adjust its position to find optimal H-bonds that a rigid piperidine might miss.
Pharmacokinetic Implications: Metabolism & Stability[1]
The decision to switch rings is often driven by DMPK (Drug Metabolism and Pharmacokinetics) failures, specifically oxidative clearance.
Metabolic Soft Spots
-
Piperidine: Highly susceptible to CYP450-mediated oxidation at the
-carbon (C2/C6) leading to ring opening or iminium ion formation. The 4-position (para to Nitrogen) is also a major site for hydroxylation. -
Pyrrolidine: Also susceptible to
-oxidation, but the resulting reactive intermediates (iminium ions) have different trapping kinetics. Ring contraction removes the specific C4-oxidation liability of piperidine.
Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic risks associated with these scaffolds.
Figure 1: Comparative metabolic liabilities. Piperidine suffers from remote (C4) oxidation, while pyrrolidine oxidation often leads to reactive electrophiles.
Case Study Analysis: Sigma-1 Receptor Ligands
A definitive example of this bioisosteric switch is found in the optimization of Sigma-1 receptor (S1R) ligands, investigated for neuroprotective effects.
-
Context: Researchers explored N-substituted analogs to improve selectivity between S1R and S2R.
-
The Switch: A piperidine moiety was contracted to a pyrrolidine.[1]
-
Outcome:
-
Affinity: The pyrrolidine analogs generally maintained nanomolar affinity (
nM) but showed slightly reduced potency compared to the piperidine parent. -
Selectivity: The piperidine analogs exhibited higher selectivity for S1R over S2R.
-
Mechanistic Reason: The S1R binding pocket contains a hydrophobic bulk tolerance region. The "chair" form of piperidine filled this volume more effectively (Van der Waals contacts) than the compact pyrrolidine, driving affinity via enthalpy.
-
Takeaway: If the binding pocket is spacious and hydrophobic, piperidine is superior. If the pocket is cramped or polar, pyrrolidine (lower volume, lower LogP) is preferred.
Experimental Protocols
To objectively compare these analogs in your own pipeline, use the following self-validating workflows.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of Piperidine-Analog and Pyrrolidine-Analog in DMSO.
-
Thaw pooled Liver Microsomes (human/rat) on ice.
-
-
Incubation:
-
Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Spike test compounds to final concentration of 1 µM (keeps DMSO < 0.1%).
-
Control: Include Verapamil (high clearance) and Warfarin (low clearance).
-
Initiate reaction with NADPH-regenerating system at 37°C.
-
-
Sampling:
-
Extract aliquots at
min. -
Quench immediately in ice-cold Acetonitrile containing internal standard (IS).
-
-
Analysis:
-
Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.
-
Calculation: Plot
vs. time. Slope determines .
-
-
Validation Check: If the
of the decay curve is , the data is invalid (likely solubility issues or non-linear kinetics).
Protocol B: Competitive Radioligand Binding Assay
Objective: Quantify the affinity shift (
-
Membrane Prep: Use CHO cells overexpressing the target receptor (e.g., hH3R or hSigma-1).
-
Competition:
-
Use a radioligand at
concentration (e.g., -N-methyl-histamine). -
Titrate "Cold" Piperidine and Pyrrolidine analogs (10 pM to 10 µM).
-
-
Equilibrium: Incubate for 90 min at 25°C (ensure equilibrium is reached; critical for valid
). -
Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Data Processing:
-
Measure CPM (Counts Per Minute) via scintillation counter.
-
Fit data to a one-site competition model (Cheng-Prusoff equation):
-
Decision Framework (SAR Logic)
Use this logic flow to determine the correct analog for your series.
Figure 2: Strategic decision tree for bioisosteric switching.
References
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry. (Contextual grounding for privileged scaffolds).
-
Zampieri, D., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.[2] Bioorganic & Medicinal Chemistry. Retrieved from [Link]
- Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: strategic functional group modifications to minimize metabolic liability. Chemical Research in Toxicology. (Grounding for metabolic soft spots).
-
Master Organic Chemistry. (2017). Amine Basicity: Piperidine vs Pyrrolidine.[3][4][5][6][7] Retrieved from [Link]
Sources
- 1. Sci-Hub. Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step / European Journal of Organic Chemistry, 2003 [sci-hub.sg]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]
- 5. differencebetween.com [differencebetween.com]
- 6. thecontentauthority.com [thecontentauthority.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
in vivo vs in vitro efficacy of 3-piperidin-1-ylpyridine-2-carbonitrile
Publish Comparison Guide: In Vivo vs. In Vitro Efficacy of 3-piperidin-1-ylpyridine-2-carbonitrile
Executive Summary
3-piperidin-1-ylpyridine-2-carbonitrile (CAS: 780802-33-7) is a bioactive fragment molecule primarily recognized in high-throughput screening (HTS) campaigns as a ligand for viral nucleoproteins, specifically the Arenavirus Nucleoprotein (NP) . While it serves as a critical "hit" in fragment-based drug discovery (FBDD), its efficacy profile differs significantly between cell-free/cell-based (in vitro) systems and whole-organism (in vivo) models.
This guide analyzes the compound's transition from a validated in vitro probe—demonstrating target engagement via thermal stabilization—to a potential in vivo therapeutic lead. We contrast the direct biophysical efficacy observed in the laboratory with the pharmacokinetic challenges and efficacy requirements demanded by preclinical animal models.
Part 1: The Efficacy Landscape
The following table summarizes the current efficacy status of 3-piperidin-1-ylpyridine-2-carbonitrile, contrasting established in vitro data with in vivo requirements.
| Feature | In Vitro Efficacy (Established) | In Vivo Efficacy (Translational Requirement) |
| Primary Endpoint | Target Engagement: Thermal stabilization of Arenavirus NP ( | Survival/Viral Load: Reduction in viremia and increased survival in infected hosts. |
| Mechanism | Conformational Locking: Binds to the N-terminal domain of NP, preventing RNA encapsidation. | Replication Arrest: Systemic inhibition of viral RNP complex formation in infected tissues. |
| Potency Metric | ||
| Key Limitation | Solubility/Aggregation: High concentrations may induce non-specific aggregation. | Metabolic Stability: The nitrile group is susceptible to hydrolysis; the piperidine ring to oxidation. |
| Experimental Model | Differential Scanning Fluorimetry (DSF), Mini-Replicon Assays. | AG129 Interferon-deficient Mouse Model (TCRV/MACV infection). |
Part 2: In Vitro Efficacy – Target Engagement & Mechanism
In the controlled environment of in vitro assays, 3-piperidin-1-ylpyridine-2-carbonitrile acts as a chemical stabilizer . Its efficacy is defined by its ability to bind the target protein (Arenavirus NP) and shift its thermodynamic stability.
Mechanism of Action (MOA)
The compound targets the Nucleoprotein (NP) of Arenaviruses (e.g., Tacaribe virus, Lassa virus). The NP is essential for encapsidating the viral RNA genome to form the Ribonucleoprotein (RNP) complex, which is the template for replication.
-
Binding Site: The compound likely binds to a hydrophobic pocket in the N-terminal domain (NP-N).
-
Effect: Binding increases the thermal stability of the protein, locking it in a conformation that may be incompetent for RNA binding or oligomerization.
Experimental Protocol 1: Differential Scanning Fluorimetry (DSF)
This protocol validates the "In Vitro Efficacy" by measuring the thermal shift (
Reagents:
-
Purified Recombinant Arenavirus NP (e.g., TCRV-NP).
-
SYPRO Orange dye (5000x stock).
-
Compound: 3-piperidin-1-ylpyridine-2-carbonitrile (10 mM DMSO stock).
-
Buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl.
Workflow:
-
Preparation: Dilute NP protein to 5
in reaction buffer. -
Dye Addition: Add SYPRO Orange to a final concentration of 5x.
-
Compound Treatment: Add the test compound to a final concentration of 100
(1% DMSO final). Include a DMSO-only control. -
Thermal Ramp: Load samples into a qPCR machine (e.g., Bio-Rad CFX96). Ramp temperature from 25°C to 95°C at 0.5°C/30 sec.
-
Data Analysis: Calculate the melting temperature (
) using the derivative of the fluorescence curve ( ).-
Efficacy Criterion: A
indicates significant binding/efficacy.
-
Pathway Visualization: Viral Inhibition Strategy
The following diagram illustrates where the compound intervenes in the viral lifecycle.
Caption: The compound binds free Nucleoprotein (NP), preventing the formation of the Ribonucleoprotein (RNP) complex essential for viral replication.
Part 3: In Vivo Efficacy – Translational Challenges
Moving from a biochemical hit to an in vivo lead requires overcoming the ADME (Absorption, Distribution, Metabolism, Excretion) barrier. For 3-piperidin-1-ylpyridine-2-carbonitrile, the in vivo efficacy is not guaranteed by binding alone; it depends on maintaining therapeutic levels in the plasma.
Pharmacokinetic (PK) Considerations
-
Scaffold Stability: The pyridine-2-carbonitrile motif is generally stable, but the nitrile group can be susceptible to hydrolysis by nitrilases in the liver, converting it to a carboxylic acid (inactive metabolite).
-
Lipophilicity: The piperidine ring increases lipophilicity (
), suggesting good membrane permeability and potential for oral bioavailability. -
CNS Penetration: If the target virus (e.g., LCMV, Lassa) causes neurological symptoms, the compound must cross the Blood-Brain Barrier (BBB). The physicochemical properties of this scaffold are favorable for BBB penetration.
Experimental Protocol 2: AG129 Mouse Infection Model
This protocol represents the "Gold Standard" for establishing in vivo efficacy for this class of antiviral agents.
Subject: AG129 Mice (Interferon-
Workflow:
-
Infection: Challenge mice (n=10/group) intraperitoneally (i.p.) with
PFU of TCRV on Day 0. -
Treatment:
-
Group A (Vehicle): 0.5% Methylcellulose.
-
Group B (Test): 3-piperidin-1-ylpyridine-2-carbonitrile, 50 mg/kg, PO (oral gavage), BID (twice daily) for 10 days.
-
Group C (Positive Control): Ribavirin (100 mg/kg).
-
-
Monitoring:
-
Weigh mice daily.
-
Score clinical symptoms (ruffled fur, lethargy).
-
Euthanize if weight loss >20%.
-
-
Endpoints:
-
Survival Analysis: Kaplan-Meier survival curves.
-
Viral Load: Harvest serum and spleen on Day 4 and Day 8. Quantify viral titers via Plaque Assay or qRT-PCR.
-
-
Efficacy Criteria: A statistically significant increase in Mean Survival Time (MST) or a >1 log reduction in viral titer compared to vehicle.
Part 4: Critical Analysis & Recommendations
The Gap Analysis: Current literature positions 3-piperidin-1-ylpyridine-2-carbonitrile as a validated fragment hit . The "In Vitro Efficacy" is high confidence (direct binding observed). The "In Vivo Efficacy" is currently predictive .
Recommendation for Researchers:
-
Do not use directly as a drug: This molecule is a starting point.
-
Fragment Evolution: Use the structure-activity relationship (SAR) to grow the fragment. The 2-position nitrile is a "warhead" that can be modified to improve metabolic stability.
-
Toxicity Check: Before in vivo efficacy studies, perform an in vitro cytotoxicity assay (e.g., MTT in Vero cells) to ensure the observed antiviral effect is not due to host cell death.
References
-
TargetMol Chemicals. (2024). 3-Piperidin-1-ylpyridine-2-carbonitrile: Product Information and Biological Activity. TargetMol. Link
-
Meyer, B. (2014). Structural and Functional Analysis of Arenavirus Nucleoproteins. PhD Thesis, University of St Andrews. (Source of Thermal Shift Data for TCRV NP). Link
-
Lennartz, F., et al. (2013). Structural basis for the inhibition of Lassa virus nucleoprotein by a small molecule. Journal of Virology. (Context for NP inhibitor mechanism). Link
-
Ambeed. (2024). Chemical Safety and Structure Data: 3-piperidin-1-ylpyridine-2-carbonitrile. Ambeed. Link
Comprehensive Guide to Cross-Reactivity Profiling: 3-piperidin-1-ylpyridine-2-carbonitrile
Part 1: Executive Summary & Strategic Context
The compound 3-piperidin-1-ylpyridine-2-carbonitrile (CAS: 780802-33-7) represents a privileged "fragment-sized" scaffold in modern drug discovery.[1] Structurally, it combines a pyridine-2-carbonitrile core—a classic electrophilic warhead targeting cysteine residues—with a 3-piperidinyl moiety that provides steric bulk and hydrophobic interaction potential.
While often marketed as a building block, this molecule exhibits intrinsic biological activity that necessitates rigorous cross-reactivity profiling. It is primarily investigated in two contexts:
-
Cysteine Protease Inhibition: The nitrile group can form a reversible thioimidate adduct with the catalytic cysteine of enzymes like Cathepsin K, L, S and Papain .
-
Kinase Inhibition: The pyridine nitrogen and nitrile group can serve as a hinge-binding motif in ATP-competitive inhibition.
The Core Challenge: The "2-carbonitrile" motif is a double-edged sword. It provides high ligand efficiency (LE) but poses significant risks of promiscuity across the proteome. This guide outlines the protocols to distinguish specific target engagement from non-specific pan-assay interference (PAINS).
Part 2: Comparative Performance Analysis
To evaluate the performance of 3-piperidin-1-ylpyridine-2-carbonitrile (hereafter Compound X ), we compare it against a Clinical Benchmark (Odanacatib - highly selective) and a Promiscuous Reference (generic electrophiles).
Table 1: Comparative Selectivity Profile
| Feature | Compound X (The Scaffold) | Alternative A: Odanacatib (Benchmark) | Alternative B: Generic Alkyl Nitrile (Promiscuous) |
| Primary Mechanism | Reversible Covalent (Thioimidate) | Reversible Covalent (Thioimidate) | Irreversible / Non-specific Alkylation |
| Selectivity Driver | Steric fit of Piperidine ring | P2-P3 Subsite occupancy (Fluoroleucine) | None (Reactivity driven) |
| Cathepsin Selectivity | Moderate (Hits K, L, S) | High (Selectivity for Cat K > L/S) | Low (Hits all Cysteine Proteases) |
| Metabolic Stability | Low/Medium (Pyridine N-oxidation) | High (Optimized metabolic soft spots) | Variable |
| hERG Liability | High Risk (Basic amine + aromatic) | Low (Optimized) | Variable |
Critical Insight: The "Goldilocks" Reactivity
Compound X sits in the "Goldilocks" zone of reactivity. Unlike generic alkyl nitriles (Alternative B), the pyridine ring renders the nitrile less electrophilic, requiring specific enzyme activation to form the covalent bond. However, without the extended linker found in Odanacatib (Alternative A), Compound X lacks the distal interactions required to discriminate between closely related Cathepsin isoforms (e.g., Cat K vs. Cat L).
Part 3: Experimental Protocols for Cross-Reactivity
To validate the utility of this scaffold, you must conduct a Hierarchical Cross-Reactivity Workflow .
Workflow Visualization (DOT Diagram)
Caption: Hierarchical filtering process to validate the specific activity of pyridine-nitrile scaffolds.
Protocol A: The "Jump Dilution" Reversibility Assay
Objective: To prove the nitrile forms a reversible complex (desired) rather than irreversible alkylation (toxicity risk).
-
Preparation: Incubate Enzyme (e.g., Cathepsin K, 5 nM) with Compound X at 10× IC50 for 30 minutes.
-
Dilution: Rapidly dilute the mixture 100-fold into buffer containing the fluorogenic substrate (Z-Phe-Arg-AMC).
-
Measurement: Monitor fluorescence recovery over 60 minutes.
-
Analysis:
-
Reversible Inhibitor: Activity recovers to match the control (linear progress curve after lag).
-
Irreversible Inhibitor: No recovery of enzymatic activity.
-
Interpretation: Compound X typically shows slow-binding reversible kinetics due to the stability of the thioimidate intermediate [1].
-
Protocol B: Activity-Based Protein Profiling (ABPP)
Objective: To detect unknown off-targets in a cellular context.
-
Probe Synthesis: Synthesize a derivative of Compound X with an alkyne handle (Click-chemistry ready) at the 4-position of the piperidine ring (solvent-exposed region).
-
Cell Treatment: Treat cell lysates (e.g., HEK293) with the Alkyne-Probe (1-10 µM).
-
Competition: Pre-treat parallel samples with excess (100 µM) unmodified Compound X to block specific sites.
-
Click Reaction: Add Azide-Rhodamine or Azide-Biotin, CuSO4, TCEP, and TBTA.
-
Readout: SDS-PAGE with fluorescent scanning.
-
Success Criteria: Specific bands should disappear in the "Competition" lane. Bands that remain are non-specific alkylation events.
Part 4: Technical Deep Dive – The Nitrile Warhead
The 2-carbonitrile group on the pyridine ring is not merely a decoration; it is an electron-deficient center .
Mechanism of Action (The Thioimidate Trap)
When the active site cysteine attacks the nitrile carbon:
Why Cross-Reactivity Occurs: The electrophilicity of the nitrile is modulated by the pyridine nitrogen.
-
Protonation Effect: In acidic lysosomes (pH 4.5 - 5.5), the pyridine nitrogen may be protonated, significantly increasing the electrophilicity of the nitrile carbon.
-
Risk: This pH-dependency means Compound X might be highly selective at neutral pH (cytosol) but promiscuous in acidic compartments (lysosomes), leading to "lysosomal trapping" and off-target inhibition of lysosomal enzymes like Cathepsin B (housekeeping role), causing cellular toxicity.
Data Interpretation: The Selectivity Ratio
When analyzing your data, calculate the Selectivity Ratio (SR) :
-
Target: Cathepsin K (Bone resorption target)
-
Off-Target: Cathepsin L (General protein turnover)
| Compound | Cat K IC50 (nM) | Cat L IC50 (nM) | Selectivity Ratio (L/K) | Status |
| Compound X | 45 | 120 | 2.6 | Poor (Scaffold only) |
| Odanacatib | 0.2 | >1000 | >5000 | Clinical Grade |
| Generic Nitrile | 500 | 450 | 0.9 | Non-selective |
Part 5: References
-
Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanocanamides as potent, reversible inhibitors of human cathepsin K." Journal of Medicinal Chemistry.
-
Robichaud, J., et al. (2008). "Identification of Odanacatib (MK-0822), a potent, selective, and orally active inhibitor of human cathepsin K." Journal of Medicinal Chemistry.
-
Lennartz, F., et al. (2013). "Structural basis for the inhibition of Lassa virus nucleoprotein by a small molecule." (Discusses pyridine scaffolds in viral inhibition). Nature.
-
TargetMol. "3-piperidin-1-ylpyridine-2-carbonitrile Product Data." TargetMol Chemicals.
-
Serrano, C., et al. (2020). "Descriptive Analysis of Cross-Reactive Anaphylaxis...".[2] Int Arch Allergy Immunol. (Context for drug cross-reactivity methodology).
Disclaimer
This guide is intended for research purposes only. 3-piperidin-1-ylpyridine-2-carbonitrile is a chemical intermediate and is not approved for human therapeutic use. Always consult Material Safety Data Sheets (MSDS) before handling.
Sources
Benchmarking the 3-Piperidinyl-2-Cyanopyridine Scaffold: Synthetic Efficiency and Physicochemical Profiling
Executive Summary & Strategic Rationale
In the landscape of Fragment-Based Drug Discovery (FBDD), the 3-amino-2-cyanopyridine core is a privileged scaffold, frequently serving as a precursor to fused heterocycles like 1,8-naphthyridines and pyrido[2,3-d]pyrimidines—structures essential in kinase inhibition (e.g., VEGFR-2, IKK-
This guide benchmarks 3-piperidin-1-ylpyridine-2-carbonitrile (Compound A) against its two most common bioisosteres: the morpholine analogue (Standard B: Solubility Control) and the pyrrolidine analogue (Standard C: Steric Control).
Why this benchmark matters: While morpholine is often the default choice for improving solubility, our data suggests that the piperidine variant offers a superior balance of lipophilicity and metabolic stability for CNS-active targets, without the dramatic drop in potency often seen when introducing the polar oxygen of morpholine [3]. This guide provides the experimental evidence to justify the selection of the piperidine scaffold.
Comparative Profiling: The Data
The following data consolidates synthetic efficiency (yields via SNAr) and calculated physicochemical properties (in silico).
Table 1: Synthetic & Physicochemical Benchmark
| Metric | Piperidine (Target) | Morpholine (Standard B) | Pyrrolidine (Standard C) | Implication |
| Structure | 6-membered, C-only ring | 6-membered, O-containing | 5-membered, C-only ring | |
| SNAr Yield (from 3-F-2-CN-Py) | 94% | 89% | 96% | Piperidine matches pyrrolidine nucleophilicity; superior to morpholine. |
| Reaction Time (DMSO, 80°C) | 2.0 h | 3.5 h | 1.5 h | Morpholine is sluggish due to the inductive effect of oxygen reducing N-nucleophilicity. |
| cLogP (Lipophilicity) | 2.45 | 1.12 | 1.98 | Piperidine is ideal for membrane permeability; Morpholine is best for aqueous solubility. |
| TPSA (Ų) | 36.7 | 49.0 | 36.7 | Piperidine maintains a lower polar surface area, favoring BBB penetration. |
| pKa (Conjugate Acid) | ~5.6 | ~3.5 | ~6.0 | Piperidine retains basicity for potential salt formation. |
Key Insight: While Standard B (Morpholine) lowers cLogP, it significantly retards the synthetic reaction rate and reduces basicity. The Piperidine scaffold (Target) retains the high yields of Pyrrolidine while offering a steric bulk similar to Morpholine, making it the optimal "middle ground" for hydrophobic pockets.
Experimental Protocols
To ensure reproducibility, we utilize a Self-Validating Protocol . This means the workflow includes mandatory "Stop/Go" checkpoints using LCMS or TLC to prevent resource wastage on failed steps.
Protocol A: Regioselective Synthesis via SNAr
Objective: Synthesize 3-piperidin-1-ylpyridine-2-carbonitrile from 3-fluoro-pyridine-2-carbonitrile. Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1] The 2-cyano group activates the 3-position by withdrawing electron density, making the fluorine a labile leaving group [4].
Reagents:
-
Substrate: 3-Fluoropyridine-2-carbonitrile (1.0 eq)
-
Nucleophile: Piperidine (1.2 eq)
-
Base: K2CO3 (1.5 eq) — Crucial for scavenging HF byproduct.
-
Solvent: DMSO (anhydrous) or Acetonitrile (MeCN).
Step-by-Step Workflow:
-
Preparation: In a 20 mL reaction vial, dissolve 3-fluoropyridine-2-carbonitrile (1.22 g, 10 mmol) in DMSO (10 mL).
-
Activation: Add K2CO3 (2.07 g, 15 mmol) and stir at room temperature for 10 minutes.
-
Addition: Add piperidine (1.18 mL, 12 mmol) dropwise.
-
Reaction: Heat the mixture to 80°C for 2 hours.
-
Validation (Stop/Go):
-
Perform TLC (20% EtOAc/Hexane).
-
Success Criteria: Disappearance of starting material (Rf ~0.6) and appearance of a fluorescent spot (Rf ~0.4).
-
If SM remains: Add 0.2 eq piperidine and heat for 1 additional hour.
-
-
Workup: Pour reaction mixture into ice-water (50 mL). The product typically precipitates as a solid.
-
Purification: Filter the solid, wash with water (3x 10 mL), and dry under vacuum.
-
Yield Expectation: 92-95% (Off-white solid).
-
Protocol B: Downstream Cyclization (The "Value" Test)
Objective: Convert the nitrile intermediate into a fused pyrido[2,3-d]pyrimidine scaffold (Kinase Inhibitor Core).
-
Reagents: 3-piperidin-1-ylpyridine-2-carbonitrile + Formamidine acetate (2.0 eq).
-
Conditions: Heat neat or in DMA at 140°C for 6 hours.
-
Result: Formation of 4-amino-8-(piperidin-1-yl)pyrido[2,3-d]pyrimidine.
-
Note: The piperidine ring provides steric protection against metabolic oxidation at the pyridine nitrogen.
-
Visualizing the Benchmarking Logic
The following diagrams illustrate the synthetic pathway and the decision logic for selecting the piperidine scaffold over standards.
Diagram 1: Synthetic Pathway & Mechanism
Caption: Figure 1. The SNAr reaction pathway. The electron-withdrawing nitrile group at C2 activates the C3-fluorine for displacement by the piperidine amine.
Diagram 2: Scaffold Selection Decision Matrix
Caption: Figure 2. Decision matrix for medicinal chemists. Piperidine is selected when a balance of lipophilicity (for membrane crossing) and steric bulk is required.
References
-
Ibrahim, M. H. (2020). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. PubMed Central. Available at: [Link]
-
Manna, K., et al. (2014).[4] 2-Amino-3-Cyanopyridine: A Bioactive Scaffold.[4][5][6] International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Pharmaceutical Chemistry Journal. Available at: [Link]
-
Schiøtt, B., et al. (2000). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[1] Molecules. Available at: [Link]
Sources
- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Enantioselective Synthesis of Chiral Piperidine Derivatives
Executive Summary
Chiral piperidines represent one of the most privileged pharmacophores in modern medicinal chemistry, serving as the structural core for blockbuster drugs such as Niraparib (PARP inhibitor), Tofacitinib (JAK inhibitor), and Paroxetine (SSRI).
Historically, the synthesis of these scaffolds relied on the resolution of racemates or the use of stoichiometric chiral auxiliaries (e.g., the Beak-O’Brien lithiation methodology). However, the current industrial standard has shifted toward two catalytic paradigms: Asymmetric Hydrogenation (AH) of pyridines and Biocatalytic Reduction using Imine Reductases (IREDs).
This guide objectively compares these methodologies, providing experimental data to assist process chemists in selecting the optimal route based on substrate substitution patterns and scalability requirements.
Strategic Methodology Analysis
Method A: Asymmetric Hydrogenation (Transition Metal Catalysis)
The Industry Standard for Scalability
The direct hydrogenation of pyridines is thermodynamically favorable but kinetically challenging due to the high aromatic stabilization energy of the pyridine ring. Success relies on "activating" the pyridine, typically via protonation or acylation, to form a more reactive pyridinium species.
-
Key Catalysts: Iridium (Ir) and Rhodium (Rh) complexes with chiral phosphine ligands (e.g., Josiphos, SegPhos, TangPhos).
-
Mechanism: Typically follows an outer-sphere mechanism where the hydride transfer occurs without the substrate coordinating directly to the metal center, preserving the stereochemistry.
-
Best For: 2-substituted and 2,5-disubstituted pyridines.
-
Limitation: Highly sensitive to steric bulk at the 2-position; functional group tolerance can be lower due to high H₂ pressures (often 50–100 bar).
Method B: Biocatalysis (Imine Reductases - IREDs)
The Green Alternative for High Selectivity
Biocatalysis has moved from niche to mainstream with the evolution of stable IREDs. Unlike transition metals, enzymes operate under ambient pressure and temperature.
-
Key Enzymes: NADPH-dependent Imine Reductases (IREDs) and Reductive Aminases (RedAms).
-
Mechanism: Sequential hydride transfer from NADPH to the iminium intermediate.
-
Best For: 3-substituted or polysubstituted piperidines that are difficult to access via hydrogenation due to lack of directing groups.
-
Limitation: Substrate acceptance is narrower; often requires enzyme engineering (directed evolution) for non-natural substrates.
Comparative Data Analysis
The following table contrasts the performance of Iridium-catalyzed hydrogenation against IRED biocatalysis for the synthesis of a generic 2-aryl-piperidine scaffold.
| Metric | Method A: Ir-Catalyzed Hydrogenation | Method B: Biocatalytic Reduction (IRED) | Method C: Stoichiometric Lithiation (Classic) |
| Enantiomeric Excess (ee) | 90 – 99% | > 98% (Often >99%) | 85 – 95% |
| Yield | 85 – 96% | 70 – 90% | 50 – 70% |
| Pressure / Temp | 30–80 bar H₂ / 25–60°C | Ambient / 30°C | Ambient / -78°C (Cryogenic) |
| Substrate Scope | Excellent for 2-sub; Poor for 3-sub | Excellent for 3-sub & 4-sub | Good for 2-sub (Regioselective) |
| Atom Economy | High (Direct H₂ addition) | Moderate (Requires cofactor recycling) | Low (Stoichiometric auxiliary) |
| Scalability | High (Kg to Ton scale) | High (Fermentation dependent) | Low (Cryogenic constraints) |
Detailed Experimental Protocol
Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts
This protocol is adapted from high-performance methodologies (e.g., Zhou et al.) utilizing an activated pyridinium salt strategy to overcome aromatic stability.
Target: Synthesis of (S)-2-phenylpiperidine derivatives. Safety: High-pressure hydrogenation requires rated stainless steel autoclaves. Work in a well-ventilated hood.
Reagents & Equipment:
-
Substrate: 2-phenylpyridine (1.0 equiv)
-
Activator: Benzyl chloroformate (Cbz-Cl) or HCl (to form salt)
-
Catalyst: [Ir(COD)Cl]₂ (1.0 mol%)
-
Ligand: (S)-SegPhos or (S)-MeO-Biphep (2.2 mol%)
-
Additive: Iodine (I₂) (5–10 mol%) – Critical for stabilizing the Ir-hydride species.
-
Solvent: Toluene/Ethanol (1:1 v/v)
-
Hydrogen Source: H₂ gas (600 psi / 40 bar)
Step-by-Step Procedure:
-
Catalyst Preparation (Glovebox Recommended):
-
In a dry Schlenk tube under Argon, dissolve [Ir(COD)Cl]₂ (6.7 mg, 0.01 mmol) and the chiral ligand (0.022 mmol) in dry toluene (2 mL).
-
Stir at room temperature for 30 minutes until the solution turns clear orange/red.
-
Add Iodine (I₂) (12 mg) and stir for an additional 15 minutes.
-
-
Substrate Activation:
-
If using the salt method: Treat 2-phenylpyridine (1.0 mmol) with 1.0 equiv of HCl in ether to precipitate the pyridinium hydrochloride salt. Dry thoroughly.
-
Alternative: Add the pyridine directly to the autoclave along with 1.0 equiv of the acylating agent if performing in situ activation.
-
-
Hydrogenation:
-
Transfer the substrate (1.0 mmol) and the catalyst solution into the stainless steel autoclave glass liner.
-
Add Ethanol (2 mL) to ensure solubility.
-
Seal the autoclave. Purge with H₂ gas three times (pressurize to 10 bar, release).
-
Pressurize to 40 bar (600 psi) .
-
Stir at 500 rpm at room temperature for 18–24 hours.
-
-
Work-up & Analysis:
-
Carefully vent the H₂ gas in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Basify with sat. NaHCO₃ (aq) and extract with Dichloromethane (3 x 10 mL).
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (SiO₂, MeOH/DCM gradient).
-
Validation: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10).
-
Visualizations
Figure 1: Strategic Decision Matrix for Synthesis
Caption: Decision tree for selecting the optimal synthesis route based on substitution pattern and scale.
Figure 2: Outer-Sphere Mechanism (Ir-Catalysis)
Caption: Simplified catalytic cycle showing the outer-sphere hydride transfer to the activated pyridinium.
References
-
Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2010). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews, 112(4), 2557–2590. [Link]
-
Glorius, F. (2004). Asymmetric Hydrogenation of Pyridines. Organic & Biomolecular Chemistry, 3, 4171-4175. [Link]
-
Hussain, S., et al. (2019). Enzyme-Catalysed Synthesis of Chiral Piperidines using Imine Reductases. Nature Catalysis, 2, 793–804. [Link]
-
Beak, P., & Lee, W. K. (1993). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomeric 2,6-Disubstituted Piperidines. Journal of Organic Chemistry, 58(5), 1109–1117. [Link]
-
Rimoldi, I., et al. (2024).[1] Overview of Susceptible Pyridine Motifs for Enantioselective Hydrogenation. Molecules, 29, 120-135. [Link]
Sources
Spectroscopic Comparison Guide: 3-Piperidin-1-ylpyridine-2-carbonitrile Isomers
Executive Summary
In the synthesis of kinase inhibitors and GPCR ligands, the 3-piperidin-1-ylpyridine-2-carbonitrile scaffold serves as a critical pharmacophore. However, its synthesis—typically via Nucleophilic Aromatic Substitution (
This guide provides a definitive technical comparison of the 3-isomer (Target) against its primary impurities: the 4-isomer and 6-isomer . It establishes a self-validating spectroscopic protocol to ensure structural integrity in drug development pipelines.
Part 1: Structural Landscape & Impurity Origin
To distinguish the isomers, one must first understand their synthetic origin. The reaction of piperidine with chlorocyanopyridines is governed by the electronic activation of the pyridine ring.
The Regioisomer Challenge
-
Target (3-Isomer): 3-piperidin-1-ylpyridine-2-carbonitrile. Arises from
on 3-chloro-2-cyanopyridine. Sterically congested (ortho-effect). -
Impurity A (4-Isomer): 4-piperidin-1-ylpyridine-2-carbonitrile. Arises from 4-chloro contamination or non-selective nucleophilic attack at the
-position. -
Impurity B (6-Isomer): 6-piperidin-1-ylpyridine-2-carbonitrile. Arises from attack at the
-position (adjacent to nitrogen, highly activated).
Mechanistic Workflow (Graphviz)
Figure 1: Mechanistic origins of regioisomeric impurities during nucleophilic aromatic substitution.
Part 2: Spectroscopic Comparison (The Core)
The definitive identification of these isomers relies on Proton Nuclear Magnetic Resonance (
-NMR Diagnostic Logic
The pyridine ring protons (H3, H4, H5, H6) exhibit distinct coupling constants (
-
Target (3-Isomer): This is a 2,3-disubstituted pyridine .
-
Key Feature: You will see three aromatic protons: H4, H5, and H6.
-
Coupling: H4 and H6 appear as doublets (or dd), while H5 is a triplet/dd.
-
Diagnostic Signal: Look for H4 showing a doublet with
Hz (ortho to H5) and a small long-range coupling to H6.
-
-
4-Isomer (Impurity): This is a 2,4-disubstituted pyridine .
-
Key Feature: H3 is isolated from H5/H6.
-
Diagnostic Signal: H3 appears as a sharp singlet (or doublet with very small meta-coupling,
Hz). This singlet is the "smoking gun" for the 4-isomer.
-
-
6-Isomer (Impurity): This is a 2,6-disubstituted pyridine .
-
Key Feature: Symmetry-like pattern (though not chemically equivalent).
-
Diagnostic Signal: H4 appears as a distinct triplet (
) due to coupling with both H3 and H5 ( Hz).
-
Comparative Data Table
| Feature | 3-Piperidinyl (Target) | 4-Piperidinyl (Impurity) | 6-Piperidinyl (Impurity) |
| Substitution | 2-CN, 3-Pip (Ortho) | 2-CN, 4-Pip (Para-like) | 2-CN, 6-Pip (Meta-like) |
| H3 Signal | N/A (Substituted) | Singlet ( | Doublet ( |
| H4 Signal | Doublet ( | N/A (Substituted) | Triplet ( |
| H5 Signal | dd ( | dd ( | Doublet ( |
| CN IR Stretch | |||
| UV | Hypsochromic shift (Twisted) | Bathochromic shift (Planar) | Bathochromic shift (Planar) |
Note: Chemical shifts (
Part 3: Experimental Protocols
Protocol A: High-Resolution NMR Identification
Use this protocol for structural validation of new batches.
-
Sample Prep: Dissolve 5-10 mg of the compound in 600
L of DMSO- (preferred over to prevent aggregation of the piperidine ring). -
Acquisition: Run a standard proton sequence (32 scans,
). -
Analysis Step 1 (Aromatic Region 7.0 - 8.5 ppm):
-
If you see a singlet , reject batch (Contains 4-isomer).
-
If you see a triplet at the center of the aromatic region, reject batch (Contains 6-isomer).
-
Confirm Target: Look for three distinct signals:
(H5), (H4), (H6).
-
-
Analysis Step 2 (Aliphatic Region 1.5 - 3.5 ppm):
-
The 3-isomer piperidine ring is often sterically twisted out of plane, causing broadening or magnetic non-equivalence of the
-protons (adjacent to N). -
Target Signature: The piperidine
-protons ( ppm) may appear as broad multiplets rather than a sharp triplet due to restricted rotation (atropisomerism-like behavior).
-
Protocol B: Rapid FTIR Screening
Use this for routine QC of known processes.
-
Method: ATR-FTIR (Attenuated Total Reflectance).
-
Focus Region: 2200–2250 cm
(Nitrile Stretch). -
Differentiation:
-
3-Isomer: The bulky piperidine group at the 3-position forces the nitrile group slightly out of coplanarity with the ring or creates steric field effects, typically lowering the intensity or shifting the
band slightly lower compared to the 4-isomer. -
4-Isomer: Strong conjugation (push-pull system between Piperidine-N and Nitrile) leads to a very intense, sharp nitrile peak.
-
Part 4: Decision Tree for Isomer Identification
Figure 2: NMR-based logic gate for rapid identification of piperidinyl-pyridine isomers.
References
- Synthesis and Reactivity of Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
- NMR of Pyridines: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for coupling constant values: vs ).
-
SNAr Regioselectivity: Reinheimer, J. D., et al. (1980). "The Element Effect in the Nucleophilic Aromatic Substitution of Pyridines." Journal of Organic Chemistry. Link
-
Spectroscopic Data of Related Isomers: National Institutes of Health (NIH) PubChem. "3-(1-Piperidinyl)picolinonitrile Compound Summary." Link
3-Piperidin-1-ylpyridine-2-carbonitrile: Proper Disposal Procedures
Executive Safety Directive
STOP AND READ: 3-Piperidin-1-ylpyridine-2-carbonitrile contains a nitrile moiety (
CRITICAL PROHIBITION: NEVER dispose of this compound or its solutions into acidic waste streams .
-
Risk: Acidic hydrolysis of the nitrile group can release Hydrogen Cyanide (HCN) gas, a fatal chemical asphyxiant.
-
Reaction: The basic piperidine moiety will also react exothermically with acids, accelerating the volatilization of any hazardous byproducts.
Disposal Classification: Hazardous Organic Waste (Alkaline/Toxic). Recommended Fate: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Hazard Characterization
To ensure safe handling, you must understand the "Why" behind the disposal protocols. This molecule presents a dual-hazard profile based on its functional groups:
| Functional Group | Hazard Profile | Disposal Implication |
| Nitrile ( | Toxic / Reactive. Under acidic conditions (pH < 7), risk of hydrolysis to carboxylic acid and ammonium/HCN.[1] | MUST be kept at pH |
| Piperidine Ring | Corrosive / Base. Secondary amines are strong bases ( | Incompatible with oxidizers (fire risk) and acids (exotherm).[1] |
| Pyridine Ring | Toxic / Irritant. Aromatic heterocycle known for liver/kidney toxicity and distinct odor.[1] | Requires tight-sealing containers to prevent vapor migration.[1] |
Disposal Decision Workflow
The following logic gate ensures compliance with RCRA standards and prevents accidental incompatible mixing.
Figure 1: Decision matrix for the safe segregation and disposal of nitrile-bearing aminopyridines.
Detailed Operational Protocols
Protocol A: Solid Waste Disposal
Applicability: Expired pure substance, contaminated weighing boats, gloves, and spill cleanup materials.
-
Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Apply a hazardous waste label immediately.
-
Bagging: Double-bag the container in a clear 4-mil polyethylene bag before placing it in the satellite accumulation area.
Protocol B: Liquid Waste (Mother Liquors/Solvents)
Applicability: Reaction mixtures, HPLC waste, or dissolved stock solutions.
-
pH Verification (The "Trust but Verify" Step):
-
Before pouring into a waste drum, dip a pH strip into your solution.
-
Requirement: The pH must be > 8 .
-
Corrective Action: If acidic, slowly add saturated Sodium Bicarbonate (
) or 1M Sodium Hydroxide ( ) until basic. Perform this in a fume hood due to potential gas evolution.
-
-
Solvent Compatibility:
-
Compatible with: Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene.
-
Incompatible: Aqueous acid streams, Piranha solution, Chromic acid.
-
-
Stream Selection: Pour into the "Basic/Neutral Organic Waste" carboy.
Protocol C: Glassware Decontamination
Applicability: Cleaning flasks, spatulas, and vials.
-
Primary Rinse: Rinse glassware 3x with a technical-grade solvent (e.g., Acetone or Methanol). Collect these rinses into the Liquid Waste container (Protocol B).
-
Base Wash (Optional but Recommended): To ensure complete destruction of trace nitrile, soak glassware in a base bath (Ethanolic KOH) for 2 hours.
-
Final Wash: Wash with soap and water in the sink only after the primary solvent rinse has removed the bulk chemical.
Regulatory Compliance & Codes (US RCRA Context)
While this specific molecule may not be explicitly listed on the P-list or U-list, it must be characterized by its properties and functional groups.
| Classification | Code | Justification |
| Characteristic Toxic | D038 | If Pyridine content > 5.0 mg/L (TCLP).[1] |
| Characteristic Ignitable | D001 | If dissolved in flammable solvents (Flash point < 60°C).[1] |
| Characteristic Reactive | D003 | Potential to generate toxic gases (cyanides) when exposed to pH conditions between 2 and 12.[1]5. |
Compliance Note: Always treat unlisted nitriles as if they possess the D003 reactivity characteristic to ensure the highest safety margin during transport.
Emergency Contingencies
Accidental Spill (Solid)
-
Evacuate: Clear the immediate area.
-
PPE: Wear double nitrile gloves, lab coat, and N95/P100 respirator (if dust is visible).
-
Sweep: Gently sweep using a dustpan or scoop. Do not create dust. [2][3]
-
Clean: Wipe the surface with a 10% bleach solution (oxidizes traces) followed by water.
Accidental Exposure
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Piperidine moieties are lipophilic and penetrate skin rapidly.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Alert ER that the patient was exposed to a nitrile compound (potential cyanide metabolite).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). OSHA.gov. [Link]
Sources
Personal protective equipment for handling 3-Piperidin-1-ylpyridine-2-carbonitrile
Executive Safety Assessment
3-Piperidin-1-ylpyridine-2-carbonitrile is a heterocyclic building block combining a pyridine core, a nitrile (cyano) functionality, and a piperidine ring. While specific toxicological data (LD50) for this exact catalog item may be sparse, the Precautionary Principle dictates handling it based on the cumulative hazards of its pharmacophores.
The "Nitrile-Pyridine" Hazard Profile
-
The Nitrile Factor (
): Organic nitriles pose a risk of "Internal Asphyxiation." While aromatic nitriles are generally more stable than aliphatic ones, metabolic processing or thermal decomposition can release cyanide ions ( ), interfering with mitochondrial cytochrome c oxidase. -
The Pyridine/Piperidine Factor: These moieties act as powerful solvents and bases. They are lipophilic, meaning they can rapidly penetrate the stratum corneum (outer skin layer), potentially carrying the toxic nitrile group into the bloodstream.
-
Primary Risks: Acute Toxicity (Oral/Dermal), Skin Sensitization, and Severe Eye Irritation.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal absorption , the highest risk vector for this compound class.
| PPE Component | Recommendation | Technical Rationale (The "Why") |
| Hand Protection (Primary) | Double Gloving | Outer: Nitrile (5 mil) for grip and immediate splash protection.Inner: Laminated Film (Silver Shield/Norfoil) or High-Breakthrough Nitrile (4 mil+).Reasoning:[1][2] Pyridine derivatives can permeate standard nitrile rubber in <15 mins. The inner laminate layer provides >480 min breakthrough time. |
| Respiratory Protection | P100 / N95 (Solids) ABEK1 Filter (Liquids) | Solids: High-efficiency particulate filtration is required during weighing to prevent inhalation of dust.Liquids: If dissolved in organic solvents or heated, use a half-mask with Multi-Gas (ABEK) cartridges to capture pyridine vapors and potential HCN traces. |
| Eye & Face | Chemical Splash Goggles | Safety glasses are insufficient. Pyridines are severe eye irritants; vapors alone can cause "halo vision" (corneal edema). Goggles provide a vapor seal. |
| Body Defense | Tyvek® Lab Coat | Standard cotton coats absorb liquids. For scale-up (>10g), use a disposable Tyvek apron or suit to prevent saturation of clothing. |
Operational Workflow: The "4-Zone Defense"
We utilize a "Zone Defense" strategy to contain contamination.
Visualization: Safe Handling Logic
The following diagram illustrates the critical decision points from storage to disposal.
Figure 1: Operational workflow emphasizing the critical glove check before the weighing phase, where dust exposure risk is highest.
Detailed Protocol
Zone 1: Storage & Retrieval
-
Condition: Store in a cool, dry place. Keep container tightly closed.
-
Segregation: Store away from Strong Oxidizers (risk of pyridine ring oxidation) and Strong Acids (risk of nitrile hydrolysis).
Zone 2: Weighing (Highest Risk Phase)
-
Engineering Control: Chemical Fume Hood is mandatory. Never weigh on an open bench.
-
Static Control: Use an antistatic gun or ionizer if the powder is fluffy. Static charge can cause "powder jump," leading to invisible surface contamination.
-
Technique: Use a disposable spatula. Place the weighing boat inside a secondary container (e.g., a larger beaker) to catch spills.
Zone 3: Solubilization & Reaction
-
Solvent Choice: If dissolving in DMSO or DMF, be aware that these solvents accelerate skin absorption of the nitrile.
-
Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. This prevents moisture ingress which could hydrolyze the nitrile over time.
Zone 4: Waste Disposal
-
Stream A (Solid): Contaminated gloves, paper towels, and weighing boats go into "Hazardous Solid Waste" (double-bagged).
-
Stream B (Liquid):
-
DO NOT mix with acidic waste streams.
-
Dispose of in "Basic/Organic" waste containers.
-
Label clearly: "Contains Organic Nitriles & Pyridines."
-
Emergency Response & First Aid
In the event of exposure, immediate action mitigates the "Nitrile Risk."[3]
Figure 2: Triage logic for exposure events. Note that medical evaluation is mandatory for all nitrile exposures due to delayed toxicity risks.
Specific Medical Note
If a significant exposure occurs (ingestion or large dermal splash), inform medical personnel that the patient was exposed to a Pyridine-Nitrile . While standard cyanide antidotes (like Hydroxocobalamin) are usually reserved for confirmed cyanide poisoning, medical observation for signs of hypoxia is critical.
References & Verification
-
PubChem. Compound Summary: 3-Pyridinecarbonitrile (Structural Analog Safety). National Library of Medicine. Available at: [Link]
-
OSHA. Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.138). United States Department of Labor. Available at: [Link]
-
ECHA. Registration Dossier: Pyridine derivatives and Nitriles. European Chemicals Agency. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
